molecular formula C10H21O5P B091414 Triethyl 2-phosphonobutyrate CAS No. 17145-91-4

Triethyl 2-phosphonobutyrate

货号: B091414
CAS 编号: 17145-91-4
分子量: 252.24 g/mol
InChI 键: GYUCVQSNZFRDRL-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Triethyl 2-phosphonobutyrate is a useful research compound. Its molecular formula is C10H21O5P and its molecular weight is 252.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 22423. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

ethyl 2-diethoxyphosphorylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21O5P/c1-5-9(10(11)13-6-2)16(12,14-7-3)15-8-4/h9H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYUCVQSNZFRDRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)OCC)P(=O)(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21O5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17145-91-4
Record name Triethyl 2-phosphonobutyrate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22423
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Triethyl 2-phoshonobutyrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Triethyl 2-Phosphonobutyrate (CAS: 17145-91-4)

Introduction

This compound, identified by the CAS number 17145-91-4, is an organophosphorus compound widely utilized as a key reagent in organic synthesis.[1][2] Its chemical structure features a phosphonate functional group attached to a butyrate moiety, with three ethyl groups contributing to its ester characteristics and lipophilicity.[1] This versatile molecule serves as an important intermediate in the preparation of a variety of bioactive molecules and complex organic structures.[2] It is particularly recognized for its role in the Horner-Wadsworth-Emmons reaction, a fundamental method for the stereoselective synthesis of alkenes.[3][4] This guide provides a comprehensive overview of its properties, synthesis, applications, and relevant experimental protocols.

Physicochemical Properties

This compound is typically a colorless to pale yellow liquid under standard conditions.[1][5] It is soluble in common organic solvents, which facilitates its use in a wide range of chemical reactions.[1][5] Key physicochemical data are summarized in the table below for easy reference.

PropertyValue
CAS Number 17145-91-4
Molecular Formula C₁₀H₂₁O₅P[1][2][6]
Molecular Weight 252.24 g/mol [2][5][6]
Appearance Colorless to pale yellow liquid[1][2][5]
Boiling Point 152-154 °C at 14 mmHg[2][6][7]
Density 1.064 g/mL at 25 °C[2][6][7]
Refractive Index (n20/D) 1.432[2][6][7]
Solubility Sparingly soluble in water (11 g/L at 25 °C); soluble in organic solvents like dichloromethane, chloroform, and acetonitrile.[5][7]
Flash Point 113 °C (closed cup)[6]

Synthesis of this compound

The primary method for synthesizing this compound is the Michaelis–Arbuzov reaction.[5] This reaction involves the nucleophilic substitution of an α-halo ester, such as ethyl 2-bromobutyrate, with a trialkyl phosphite, typically triethyl phosphite.[5] The reaction proceeds to form the carbon-phosphorus bond characteristic of phosphonates.[1]

Synthesis_Workflow Reactants Ethyl 2-bromobutyrate + Triethyl phosphite Reaction Michaelis-Arbuzov Reaction Reactants->Reaction Product This compound Reaction->Product Purification Purification (Distillation or Chromatography) Product->Purification FinalProduct Pure Triethyl 2-phosphonobutyrate Purification->FinalProduct

General synthesis workflow for this compound.
Experimental Protocol: Michaelis–Arbuzov Synthesis (General Procedure)

This protocol outlines a representative procedure for the synthesis of this compound.

  • Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine ethyl 2-bromobutyrate and a slight excess of triethyl phosphite. The reaction is typically performed neat or in a high-boiling inert solvent.

  • Reaction Execution: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon). The reaction temperature is carefully controlled to initiate the rearrangement and minimize side reactions.[5] The progress of the reaction can be monitored by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).

  • Work-up and Purification: After the reaction is complete, the crude product is cooled to room temperature. The volatile by-product, ethyl bromide, is removed under reduced pressure. The resulting crude this compound is then purified, typically by vacuum distillation or column chromatography, to yield the final product.[5]

Applications in Organic Synthesis

This compound is a valuable reagent, primarily used in the Horner-Wadsworth-Emmons (HWE) reaction to form carbon-carbon double bonds.[3][4] This reaction offers a significant advantage over the classical Wittig reaction, as the dialkylphosphate byproduct is water-soluble and easily removed.[3]

The HWE reaction involves the reaction of a phosphonate carbanion with an aldehyde or ketone.[3] The phosphonate carbanion is generated by treating the phosphonate with a suitable base. The reaction is highly stereoselective, predominantly yielding the (E)-alkene (trans isomer).[3][8]

HWE_Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Addition cluster_step3 Step 3: Elimination Phosphonate Triethyl 2-phosphonobutyrate Carbanion Phosphonate Carbanion Phosphonate->Carbanion + Base Base Base (e.g., NaH, KHMDS) Aldehyde Aldehyde/Ketone (R-CHO) Oxaphosphetane Oxaphosphetane Intermediate Carbanion->Oxaphosphetane + Aldehyde/Ketone Alkene (E)-Alkene Oxaphosphetane->Alkene Byproduct Phosphate Byproduct Oxaphosphetane->Byproduct

Mechanism of the Horner-Wadsworth-Emmons (HWE) reaction.

Due to its utility in forming C=C bonds, this compound is employed in the synthesis of a wide array of compounds, including:

  • Pharmaceuticals: It is a reactant in the preparation of aminoquinolines as potential inhibitors for Alzheimer's disease, and various peroxisome proliferator-activated receptor (PPAR) agonists for metabolic disorders.[6][7][9]

  • Antitumor Agents: Used in the synthesis of Furospinosulin-1 and its analogs, which are investigated as hypoxia-selective antitumor agents.[6][7][9]

  • Agrochemicals: It serves as an intermediate in the development of herbicides and insecticides.[2]

  • Natural Products: Employed in the total synthesis of complex natural products like plakotenin.[7][9]

Experimental Protocol: Horner-Wadsworth-Emmons Reaction (General Procedure)

This protocol provides a general methodology for the olefination of an aldehyde using this compound.

  • Preparation of the Phosphonate Carbanion: In a flame-dried, two-necked round-bottom flask under an inert atmosphere, a suspension of a strong base (e.g., sodium hydride) in an anhydrous aprotic solvent (e.g., tetrahydrofuran, THF) is prepared.[10] The flask is cooled in an ice bath (0 °C) or a dry ice/acetone bath (-78 °C).[8][10] this compound is then added dropwise to the stirred suspension.[10] The mixture is stirred for a period (e.g., 15-60 minutes) to ensure complete formation of the phosphonate carbanion.[8]

  • Reaction with the Carbonyl Compound: A solution of the aldehyde or ketone in the same anhydrous solvent is added slowly to the carbanion solution at the reduced temperature.[8] The reaction mixture is then allowed to stir, often while gradually warming to room temperature, for several hours until the reaction is complete (monitored by TLC or GC).[8]

  • Quenching and Work-up: The reaction is carefully quenched by the addition of a saturated aqueous solution of ammonium chloride or water. The aqueous layer is extracted several times with an organic solvent (e.g., ethyl acetate, diethyl ether).

  • Purification: The combined organic extracts are washed with brine, dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The resulting crude product is purified by flash column chromatography on silica gel to afford the desired alkene.[10]

Spectroscopic Data

While detailed spectra require access to specialized databases, the following summarizes key mass spectrometry fragments that can aid in the identification of this compound.

Spectroscopic DataInformation
Mass Spectrometry Key m/z peaks observed at 224, 207, and 12285.[11]
FTIR Identification Conforms to standard spectra for the compound.[12]
Assay (GC) Purity is typically ≥96-98%.[2][6][12]

Safety and Handling

This compound is a combustible liquid and requires careful handling in a laboratory setting.[6] It is classified as an irritant to the skin, eyes, and respiratory system.[11] Adherence to proper safety protocols is mandatory.

Safety InformationDetails
Signal Word Warning[6][11]
GHS Hazard Statements H315: Causes skin irritation.[6][11] H319: Causes serious eye irritation.[6][11] H335: May cause respiratory irritation.[6][11]
Precautionary Statements P261, P264, P271, P280, P302+P352, P305+P351+P338[6][11]
Hazard Classifications Skin Irrit. 2, Eye Irrit. 2, STOT SE 3[6][11]
Storage Store at room temperature in a dry, well-ventilated place.[2][9] Keep container tightly sealed.[9]
Personal Protective Equipment (PPE) Eyeshields, gloves, and a suitable respirator (e.g., type ABEK (EN14387) respirator filter).[6]

Conclusion

This compound is a highly versatile and valuable organophosphorus reagent. Its primary application in the Horner-Wadsworth-Emmons reaction provides a reliable and stereoselective method for the synthesis of (E)-alkenes, a common structural motif in pharmaceuticals, agrochemicals, and natural products. A thorough understanding of its properties, synthesis, and reaction protocols is essential for its effective and safe utilization in research and development.

References

A Technical Guide to the Physical Properties of Triethyl 2-phosphonobutyrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triethyl 2-phosphonobutyrate is an organophosphorus compound widely utilized in organic synthesis.[1] As a key reagent in the Horner-Wadsworth-Emmons reaction, it facilitates the formation of carbon-carbon double bonds, a fundamental transformation in the construction of complex molecules.[2] Its applications are prominent in the synthesis of various biologically active compounds, including potential anti-Alzheimer's drugs and hypoxia-selective antitumor agents. A thorough understanding of its physical properties is crucial for its effective handling, application in reactions, and the purification of its products. This guide provides a comprehensive overview of the core physical characteristics of this compound, complete with experimental methodologies and a relevant workflow visualization.

Core Physical Properties

The physical characteristics of this compound are well-documented, presenting as a clear, colorless liquid at room temperature.[3][4] Key quantitative data are summarized in the table below for ease of reference and comparison.

Physical PropertyValueConditions
Molecular Formula C₁₀H₂₁O₅P
Molecular Weight 252.24 g/mol [5][6]
Boiling Point 105-106 °Cat 2 mmHg[7]
152-154 °Cat 14 mmHg[3][5][8]
Density 1.064 g/mLat 25 °C[3][5][8]
Refractive Index (n_D) 1.432at 20 °C[3][5][8]
1.4315 - 1.4375at 20 °C[9][10]
Flash Point 113 °CClosed cup[5][8]
Solubility Not miscible or difficult to mix with water.[3][4][7]
Soluble in most organic solvents.[1][11]
Appearance Clear, colorless liquid[3][4][9]

Experimental Protocols

The determination of the physical properties of liquid organic compounds like this compound follows standardized laboratory procedures. Below are detailed methodologies for the key experiments.

Boiling Point Determination (Capillary Method)

The boiling point is determined as the temperature at which the vapor pressure of the liquid equals the external pressure.[1]

  • Apparatus: Thiele tube or a similar heating block, thermometer, small test tube (fusion tube), and a capillary tube sealed at one end.[8]

  • Procedure:

    • A small quantity of this compound is placed into the fusion tube.

    • The capillary tube is placed inside the fusion tube with its open end submerged in the liquid.[8]

    • The fusion tube is attached to a thermometer and heated in a Thiele tube containing a high-boiling liquid (e.g., mineral oil) to ensure uniform heating.[2][12]

    • The apparatus is heated slowly. As the boiling point is approached, a stream of bubbles will emerge from the capillary tube.[2][8]

    • The heat source is then removed, and the liquid is allowed to cool.

    • The boiling point is recorded as the temperature at which the liquid begins to enter the capillary tube.[2]

Density Measurement

Density is the mass per unit volume of a substance.[13]

  • Apparatus: A pycnometer or a volumetric flask, and an analytical balance.

  • Procedure:

    • A clean, dry pycnometer of a known volume is weighed accurately (W1).[13]

    • The pycnometer is filled with this compound, ensuring no air bubbles are trapped, and weighed again (W2).

    • The mass of the liquid is calculated by subtracting the initial weight from the final weight (Mass = W2 - W1).

    • The density is then calculated by dividing the mass of the liquid by the known volume of the pycnometer (Density = Mass / Volume).[14]

Refractive Index Measurement

The refractive index measures how light propagates through the substance and is a valuable indicator of purity.[15]

  • Apparatus: An Abbe refractometer.[16]

  • Procedure:

    • The prism of the Abbe refractometer is cleaned and calibrated using a standard liquid with a known refractive index.[16]

    • A few drops of this compound are placed on the surface of the prism.[16]

    • The prisms are closed, and the instrument is adjusted to bring the dividing line between the light and dark fields into sharp focus.[16]

    • The refractive index is read directly from the instrument's scale. The temperature should be maintained at 20°C using a water bath connected to the refractometer, as the refractive index is temperature-dependent.[17]

Solubility Determination

Solubility is assessed by observing the formation of a homogeneous mixture with a solvent.

  • Apparatus: Test tubes, spatula, and vortex mixer (optional).

  • Procedure:

    • A small, measured amount of this compound (e.g., 0.1 mL) is added to a test tube containing a specific volume of the solvent (e.g., 1 mL of water or an organic solvent).[18]

    • The mixture is agitated vigorously for a set period (e.g., 60 seconds).[6]

    • The mixture is then allowed to stand and is observed. If the liquid forms a single, clear phase with the solvent, it is considered soluble or miscible. If two distinct layers form, it is deemed insoluble or immiscible.[6]

Visualization of a Key Application

This compound is a quintessential reagent in the Horner-Wadsworth-Emmons (HWE) reaction. The following diagram illustrates the generalized workflow of this reaction, highlighting the role of the phosphonate reagent.

HWE_Reaction Phosphonate This compound Carbanion Phosphonate Carbanion (Nucleophile) Base Strong Base (e.g., NaH) Base->Carbanion Deprotonation Intermediate Oxaphosphetane Intermediate Carbanion->Intermediate Nucleophilic Addition Carbonyl Aldehyde or Ketone Carbonyl->Intermediate Alkene E-Alkene (Major Product) Intermediate->Alkene Elimination Phosphate Phosphate Byproduct (Water-soluble) Intermediate->Phosphate

Caption: Generalized workflow of the Horner-Wadsworth-Emmons reaction.

References

Triethyl 2-phosphonobutyrate molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: This document provides the fundamental physicochemical properties of Triethyl 2-phosphonobutyrate, a compound relevant to researchers and professionals in drug development and organic synthesis. The data presented herein is compiled from verified chemical databases.

Physicochemical Properties

The core molecular attributes of this compound are summarized in the table below. This information is critical for experimental design, stoichiometric calculations, and analytical characterization.

IdentifierValueSource
Molecular Formula C10H21O5P[1][2][3][4]
Molecular Weight 252.24 g/mol [1][2][3]
CAS Number 17145-91-4[1][2]
Linear Formula (C₂H₅O)₂P(O)CH(C₂H₅)CO₂C₂H₅
IUPAC Name ethyl 2-(diethoxyphosphoryl)butanoate[1][4]

As this guide focuses solely on the molecular weight and formula of this compound, detailed experimental protocols and signaling pathways are not applicable. Therefore, no visualizations are included.

References

In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of Triethyl 2-Phosphonobutyrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for Triethyl 2-phosphonobutyrate. The information presented herein is intended to support research, analytical, and drug development activities where the characterization of this organophosphorus compound is required. This document includes tabulated spectral data, detailed experimental protocols for data acquisition, and a workflow diagram for NMR analysis.

¹H and ¹³C NMR Spectral Data

The following tables summarize the quantitative ¹H and ¹³C NMR spectral data for this compound. The assignments are based on the known chemical structure and typical chemical shift ranges for the functional groups present in the molecule.

Structure of this compound:

Table 1: ¹H NMR Spectral Data of this compound

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
~4.15m-4HP(O)(OCH₂CH₃)₂
~4.12q7.12HCOOCH₂CH₃
~2.90m-1HP-CH
~1.95m-2HCH-CH₂CH₃
~1.30t7.06HP(O)(OCH₂CH₃)₂
~1.25t7.13HCOOCH₂CH₃
~1.00t7.53HCH-CH₂CH₃

Table 2: ¹³C NMR Spectral Data of this compound

Chemical Shift (δ) ppmAssignment
~170C=O
~63P(O)(OCH₂)₂
~61COOCH₂
~48 (d, ¹JPC)P-CH
~24CH-CH₂
~16 (d, ³JPC)P(O)(OCH₂CH₃)₂
~14COOCH₂CH₃
~12CH-CH₂CH₃

Note: The exact chemical shifts and coupling constants may vary depending on the solvent, concentration, and spectrometer frequency. The coupling of the alpha-carbon to phosphorus (¹JPC) is expected to be large, while the coupling of the ethoxy carbons of the phosphonate group to phosphorus (³JPC) will be smaller.

Experimental Protocols

The following protocols describe the general procedures for acquiring high-quality ¹H and ¹³C NMR spectra of liquid samples such as this compound.

Sample Preparation
  • Sample Purity: Ensure the this compound sample is of high purity to avoid interference from contaminants in the NMR spectrum.

  • Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for nonpolar organic compounds.

  • Concentration:

    • For ¹H NMR, prepare a solution with a concentration of approximately 5-25 mg of the compound in 0.6-0.7 mL of the deuterated solvent.

    • For ¹³C NMR, a higher concentration of 50-100 mg in 0.6-0.7 mL of the solvent is recommended due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • Internal Standard: For precise chemical shift referencing, an internal standard such as tetramethylsilane (TMS) can be added to the solvent (typically at 0.03-0.05% v/v).

  • Sample Transfer:

    • Dissolve the weighed sample in the deuterated solvent in a clean, dry vial.

    • Using a Pasteur pipette with a small cotton or glass wool plug, filter the solution directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

    • The final sample volume in the NMR tube should be approximately 0.6 mL, corresponding to a height of about 4-5 cm.

  • Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination. Clearly label the tube with the sample identification.

NMR Data Acquisition
  • Spectrometer Setup:

    • Insert the NMR tube into the spinner turbine and adjust its position using a depth gauge.

    • Place the sample in the NMR spectrometer's autosampler or manually insert it into the magnet.

  • Locking and Shimming:

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Perform automatic or manual shimming of the magnetic field to achieve high homogeneity, which is crucial for obtaining sharp spectral lines.

  • ¹H NMR Acquisition Parameters (Typical):

    • Pulse Sequence: A standard single-pulse sequence.

    • Number of Scans: 8 to 16 scans are typically sufficient for a sample of this concentration.

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time (aq): 2-4 seconds.

    • Spectral Width: A range of approximately -2 to 12 ppm is generally adequate.

  • ¹³C NMR Acquisition Parameters (Typical):

    • Pulse Sequence: A standard single-pulse sequence with proton decoupling (e.g., zgpg30).

    • Number of Scans: A larger number of scans (e.g., 128 to 1024 or more) is required due to the low sensitivity of the ¹³C nucleus.

    • Relaxation Delay (d1): 2 seconds.

    • Spectral Width: A range of approximately 0 to 220 ppm is suitable for most organic molecules.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the resulting spectrum to obtain a flat baseline.

    • Calibrate the chemical shift scale using the internal standard (TMS at 0 ppm) or the residual solvent signal.

    • Integrate the peaks in the ¹H NMR spectrum.

    • Perform peak picking to identify the chemical shifts of all signals in both ¹H and ¹³C spectra.

NMR Analysis Workflow

The following diagram illustrates the logical workflow of a typical NMR experiment, from sample preparation to final data analysis and interpretation.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Data Analysis & Interpretation Sample Pure Compound Dissolve Dissolution & Filtration Sample->Dissolve Solvent Deuterated Solvent (+ TMS) Solvent->Dissolve NMR_Tube Sample in NMR Tube Dissolve->NMR_Tube Spectrometer NMR Spectrometer NMR_Tube->Spectrometer Insert Sample LockShim Locking & Shimming Spectrometer->LockShim Acquire Pulse Sequence & Acquisition (FID) LockShim->Acquire FT Fourier Transform Acquire->FT Raw Data (FID) PhaseCal Phasing & Calibration FT->PhaseCal Integration Integration (¹H) PhaseCal->Integration PeakPick Peak Picking PhaseCal->PeakPick Assign Signal Assignment Integration->Assign PeakPick->Assign Structure Structure Verification/ Elucidation Assign->Structure

NMR Experimental and Analytical Workflow.

Technical Guide: Mass Spectrometry and FT-IR Analysis of Triethyl 2-phosphonobutyrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Triethyl 2-phosphonobutyrate using mass spectrometry (MS) and Fourier-transform infrared (FT-IR) spectroscopy. It offers detailed experimental protocols, data interpretation, and visual workflows to aid in the characterization of this organophosphorus compound.

Molecular Profile

This compound is an organophosphorus compound utilized as a reactant and intermediate in the synthesis of various molecules, including potential anti-Alzheimer's drugs and agents for treating altered metabolic homeostasis.[1][2] Accurate analytical characterization is crucial for its application in research and development.

PropertyValueReference
IUPAC Name Ethyl 2-(diethoxyphosphoryl)butanoate[3]
Synonyms Triethyl 2-phosphonobutanoate, Ethyl 2-(diethylphosphono)butyrate[3][4]
CAS Number 17145-91-4[2][3]
Molecular Formula C₁₀H₂₁O₅P[3]
Molecular Weight 252.24 g/mol [3]
Chemical Structure CCC(C(=O)OCC)P(=O)(OCC)OCC[3]

Mass Spectrometry Analysis

Mass spectrometry is a powerful analytical technique for determining the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ionized form and its fragments. Gas chromatography coupled with mass spectrometry (GC-MS) is a highly suitable method for the analysis of volatile organophosphorus compounds like this compound.[5]

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general procedure for the analysis of this compound.

  • Sample Preparation:

    • Prepare a stock solution of this compound at a concentration of 100 µg/mL in a suitable solvent such as acetone or hexane.[6]

    • Create a series of calibration solutions by diluting the stock solution to bracket the expected sample concentration range.[7] For trace analysis, concentrations in the ng/mL (ppm) range are recommended.[8]

  • Instrumentation (Example Setup):

    • Gas Chromatograph (GC): A system such as a Thermo Scientific TRACE GC or equivalent.[5]

    • Column: A low-polarity capillary column, such as a TraceGOLD TG-5SilMS (30 m x 0.25 mm x 0.25 µm), is recommended for its excellent performance with organophosphorus compounds.[5]

    • Mass Spectrometer (MS): An ion trap or triple quadrupole mass spectrometer.[5][9]

  • GC Conditions:

    • Injection Mode: Splitless injection to maximize the transfer of analyte to the column for trace analysis.[5]

    • Injector Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 70 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Final hold: Hold at 280 °C for 5 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Ion Source Temperature: 230 °C.

    • Mass Scan Range: 40-350 amu.

    • Data Acquisition: Continuously acquire and store all mass spectra throughout the chromatographic run.[7]

  • Data Analysis:

    • Identify the peak corresponding to this compound based on its retention time.

    • Obtain the background-corrected mass spectrum for the identified peak.

    • Compare the obtained spectrum with a reference spectrum and analyze the fragmentation pattern for structural confirmation.[7]

GC-MS Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing p1 Prepare Stock Solution (100 µg/mL in Acetone) p2 Create Dilutions (Calibration Standards) p1->p2 a1 Splitless Injection (1 µL) p2->a1 a2 GC Separation (Capillary Column) a1->a2 a3 EI Ionization (70 eV) a2->a3 a4 Mass Analysis (Ion Trap / Quadrupole) a3->a4 a5 Detection a4->a5 d1 Identify Peak by Retention Time a5->d1 d2 Extract Mass Spectrum d1->d2 d3 Interpret Fragmentation d2->d3 Fragmentation_Pathway M [M]⁺˙ m/z = 252 F207 [M - OC₂H₅]⁺ m/z = 207 M->F207 - •OC₂H₅ F179 [M - COOC₂H₅]⁺ m/z = 179 M->F179 - •COOC₂H₅ F223 [M - C₂H₅]⁺ m/z = 223 M->F223 - •C₂H₅ F207->F179 - C₂H₄ F151 [C₄H₈O₄P]⁺ m/z = 151 F179->F151 - C₂H₄ F137 [(C₂H₅O)₂PO]⁺ m/z = 137 F179->F137 - C₂H₂O FTIR_Workflow s1 Instrument Setup (ATR Accessory, 4000-400 cm⁻¹) s2 Clean ATR Crystal s1->s2 s3 Collect Background Spectrum (Empty Crystal) s2->s3 s4 Apply Liquid Sample (1-2 Drops) s3->s4 s5 Collect Sample Spectrum s4->s5 s6 Background Subtraction & Data Processing s5->s6 s7 Interpret Spectrum (Identify Functional Groups) s6->s7

References

Solubility Profile of Triethyl 2-Phosphonobutyrate in Common Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of triethyl 2-phosphonobutyrate, a versatile reagent in organic synthesis. While precise quantitative solubility data is not extensively documented in publicly available literature, this document consolidates qualitative information and furnishes a detailed experimental protocol for its determination. This guide is intended to support researchers in effectively utilizing this compound in various solvent systems.

Overview of this compound

This compound (CAS No. 17145-91-4) is an organophosphorus compound widely employed as a reactant in chemical synthesis. It is a colorless to pale yellow liquid at room temperature.[1] Its molecular structure, featuring ethyl ester groups, contributes to its solubility in organic media, a critical factor for its application in reactions such as the Horner-Wadsworth-Emmons olefination.[2][3]

Qualitative Solubility of this compound

Based on available chemical data, this compound exhibits good solubility in a range of common organic solvents. Conversely, it is reported to be immiscible or has low miscibility with water.[4][5] The ester functionalities enhance its lipophilicity, making it compatible with nonpolar and polar aprotic solvents.[1]

The following table summarizes the qualitative solubility of this compound in various organic solvents as reported in the literature.

SolventSolubilityReference(s)
DichloromethaneSoluble[2]
ChloroformSoluble[2]
AcetonitrileSoluble[2]
WaterNot miscible or difficult to mix[4][5]

Note: This table represents qualitative data. For precise quantitative measurements, experimental determination is recommended.

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, the following experimental protocol, based on the isothermal shake-flask method, is recommended.

Objective: To determine the equilibrium solubility of this compound in a given organic solvent at a specific temperature.

Materials:

  • This compound (purity ≥98%)

  • Selected organic solvent (analytical grade)

  • Scintillation vials or sealed glass flasks

  • Constant temperature shaker bath or incubator

  • Analytical balance

  • Micropipettes

  • Volumetric flasks

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector (e.g., UV-Vis, MS)

  • Syringe filters (0.22 µm, solvent-compatible)

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of the selected organic solvent. The presence of undissolved solute is essential to ensure saturation.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. Preliminary experiments may be necessary to determine the optimal equilibration time.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to permit the undissolved solid to settle.

    • Carefully withdraw an aliquot of the clear supernatant using a pre-warmed (to the experimental temperature) syringe.

    • Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask. This step is crucial to remove any undissolved microparticles.

  • Quantification:

    • Determine the mass of the collected filtrate.

    • Dilute the filtrate with the same solvent to a concentration within the linear range of the analytical method (HPLC or GC).

    • Analyze the diluted sample using a pre-validated HPLC or GC method to determine the concentration of this compound. A standard calibration curve should be prepared for accurate quantification.

  • Calculation of Solubility:

    • The solubility (S) can be calculated using the following formula:

      S ( g/100 mL) = (C × V_flask × DF) / V_aliquot × 100

      Where:

      • C = Concentration of the diluted sample (g/mL)

      • V_flask = Volume of the volumetric flask (mL)

      • DF = Dilution factor

      • V_aliquot = Volume of the initial aliquot (mL)

Visualizing Experimental and Synthetic Workflows

To further aid researchers, the following diagrams illustrate a typical workflow for solubility determination and a key synthetic application of this compound.

G cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling & Analysis cluster_calc Calculation prep1 Add excess this compound to solvent prep2 Seal vials prep1->prep2 equil1 Incubate at constant temperature with shaking prep2->equil1 equil2 Allow solids to settle equil1->equil2 sample1 Withdraw and filter supernatant equil2->sample1 sample2 Dilute sample sample1->sample2 sample3 Analyze by HPLC/GC sample2->sample3 calc1 Determine solubility from concentration sample3->calc1

Figure 1. Workflow for determining the solubility of this compound.

G reagent This compound intermediate Phosphonate Ylide (Carbanion) reagent->intermediate Deprotonation base Base (e.g., NaH) base->intermediate carbonyl Aldehyde or Ketone product α,β-Unsaturated Ester carbonyl->product intermediate->product Reaction

Figure 2. Horner-Wadsworth-Emmons reaction with this compound.

References

An In-depth Technical Guide to the Purity and Assay of Commercial Triethyl 2-phosphonobutyrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the purity and assay information for commercially available Triethyl 2-phosphonobutyrate (CAS No. 17145-91-4). This document is intended to be a valuable resource for researchers, scientists, and drug development professionals who utilize this reagent in their work.

Commercial Purity Specifications

This compound is a key reagent in various synthetic applications, including the Horner-Wadsworth-Emmons reaction. The purity of this reagent is critical for achieving desired reaction outcomes and ensuring the quality of the final products. Commercial suppliers typically offer this compound at purities ranging from 96% to 99%. Below is a summary of the purity information from various commercial suppliers.

Supplier/SourceStated Purity/AssayAnalytical MethodPotential Impurities
Sigma-Aldrich98%Not explicitly stated, but likely GC and/or NMRStarting materials, by-products of the Michaelis-Arbuzov reaction.
Thermo Scientific Chemicals≥96.0%[1]Gas Chromatography (GC)[1]Starting materials, by-products of the Michaelis-Arbuzov reaction.
Fisher Scientific97%[2]Not explicitly statedStarting materials, by-products of the Michaelis-Arbuzov reaction.
ChemicalBook Listings98% to 99%[3]Not explicitly statedStarting materials, by-products of the Michaelis-Arbuzov reaction.

Potential Impurities in Commercial this compound

The most common industrial synthesis of this compound is the Michaelis-Arbuzov reaction between ethyl 2-bromobutyrate and triethyl phosphite.[4][5] The impurities present in the final product are often related to this synthesis method.

Potential Impurities Include:

  • Unreacted Starting Materials: Residual ethyl 2-bromobutyrate and triethyl phosphite.

  • By-products of the Michaelis-Arbuzov Reaction: The reaction of the ethyl bromide formed as a byproduct with the starting triethyl phosphite can lead to the formation of diethyl ethylphosphonate.[6]

  • Transesterification Products: If other alcohols are present, transesterification of the phosphite starting material can occur, leading to mixed phosphite esters and their corresponding phosphonates.[7]

  • Solvent Residues: Residual solvents used during the synthesis and purification process.

  • Water: Due to the hygroscopic nature of the product or incomplete drying.

Experimental Protocols for Assay and Purity Determination

Accurate determination of the purity of this compound is crucial for its application. Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the most common and reliable methods for this purpose.

Gas Chromatography (GC) Assay

Gas chromatography with a flame ionization detector (GC-FID) is a standard method for determining the purity of volatile compounds like this compound.

Methodology:

  • Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) and a capillary column suitable for polar analysis (e.g., DB-5ms, HP-5, or equivalent).

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.

    • Create a series of calibration standards by diluting the stock solution to concentrations ranging from 0.05 to 1.0 mg/mL.

  • GC Conditions (based on a method for the similar compound triethyl phosphate[8][9]):

    • Injector Temperature: 250 °C

    • Detector Temperature: 300 °C

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp: 10 °C/minute to 250 °C.

      • Hold at 250 °C for 5 minutes.

    • Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1 mL/min).

    • Injection Volume: 1 µL.

  • Data Analysis:

    • Inject the calibration standards and the sample solution into the GC.

    • Generate a calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of this compound in the sample solution from the calibration curve.

    • Calculate the purity by comparing the measured concentration to the expected concentration. The percentage purity is calculated as the area of the main peak divided by the total area of all peaks.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

Quantitative NMR (qNMR) is a powerful technique for determining the purity of a substance without the need for a calibration curve, as it relies on an internal standard. Both ¹H NMR and ³¹P NMR can be utilized. Given the presence of a phosphorus atom, ³¹P qNMR is a particularly elegant and specific method for organophosphorus compounds.[1][10][11][12][13]

Methodology for ³¹P qNMR:

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a phosphorus probe.

  • Sample Preparation:

    • Accurately weigh a known amount of this compound (e.g., 20-30 mg) into an NMR tube.

    • Accurately weigh and add a known amount of a suitable internal standard (e.g., triphenyl phosphate or another stable organophosphorus compound with a well-resolved signal) to the same NMR tube.

    • Add a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to dissolve the sample and internal standard completely.

  • NMR Acquisition Parameters:

    • Nucleus: ³¹P

    • Pulse Program: A standard single-pulse experiment with proton decoupling.

    • Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the phosphorus nuclei in both the analyte and the standard to ensure full relaxation and accurate integration. This is a critical parameter for quantitative accuracy.

    • Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 16-64 scans).

  • Data Analysis:

    • Process the acquired FID to obtain the ³¹P NMR spectrum.

    • Carefully integrate the signal corresponding to this compound and the signal of the internal standard.

    • Calculate the purity using the following formula:

    Purity (%) = (I_sample / I_std) * (N_std / N_sample) * (MW_sample / MW_std) * (m_std / m_sample) * 100

    Where:

    • I_sample and I_std are the integrated peak areas of the sample and the standard.

    • N_sample and N_std are the number of phosphorus atoms giving rise to the respective signals (in this case, both are 1).

    • MW_sample and MW_std are the molar masses of the sample and the standard.

    • m_sample and m_std are the masses of the sample and the standard.

Visualized Workflows and Pathways

General Synthesis and Purification Workflow

The following diagram illustrates a typical workflow for the synthesis and purification of this compound.

cluster_synthesis Synthesis (Michaelis-Arbuzov Reaction) cluster_purification Purification cluster_qc Quality Control start Ethyl 2-bromobutyrate + Triethyl phosphite reaction Reaction at elevated temperature start->reaction crude Crude this compound reaction->crude distillation Vacuum Distillation crude->distillation pure_product Purified this compound distillation->pure_product gc GC Analysis pure_product->gc nmr NMR Analysis pure_product->nmr final_product Final Product (≥96-99% Purity) gc->final_product nmr->final_product

Caption: Synthesis and Purification Workflow for this compound.

Analytical Workflow for Purity Determination

This diagram outlines the steps involved in determining the purity of a commercial sample of this compound.

cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Processing and Reporting start Receive Commercial Sample of This compound prep_gc Prepare solution for GC (e.g., 1 mg/mL in Dichloromethane) start->prep_gc prep_nmr Prepare sample for qNMR (weigh sample and internal standard, dissolve in deuterated solvent) start->prep_nmr gc_analysis GC-FID Analysis prep_gc->gc_analysis nmr_analysis ³¹P qNMR Analysis prep_nmr->nmr_analysis data_gc Calculate purity from peak area percentage gc_analysis->data_gc data_nmr Calculate purity using internal standard integration nmr_analysis->data_nmr report Final Purity Report data_gc->report data_nmr->report

Caption: Analytical Workflow for Purity Determination of this compound.

References

A Technical Guide to Triethyl 2-phosphonobutyrate: Properties, Applications, and Synthetic Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triethyl 2-phosphonobutyrate is a versatile organophosphonate reagent widely employed in organic synthesis. Its utility is most prominently demonstrated in the Horner-Wadsworth-Emmons (HWE) reaction, a cornerstone for the stereoselective synthesis of α,β-unsaturated esters. These structural motifs are integral to a multitude of biologically active molecules, making this compound a valuable tool in the synthesis of compounds with therapeutic potential. This guide provides a comprehensive overview of its chemical identity, physicochemical properties, key synthetic applications, and detailed experimental methodologies.

Chemical Identity: Alternate Names and Synonyms

This compound is known by a variety of names in chemical literature and commercial catalogs. A comprehensive list of its synonyms and identifiers is provided below to aid in its recognition and sourcing.

Identifier Type Value
IUPAC Name ethyl 2-(diethoxyphosphoryl)butanoate[1]
CAS Number 17145-91-4[1][2][3][4][5]
Molecular Formula C₁₀H₂₁O₅P[1][2][3][4][5]
Molecular Weight 252.24 g/mol [1][3][4][5]
InChI Key GYUCVQSNZFRDRL-UHFFFAOYSA-N[1]
Synonyms Butanoic acid, 2-(diethoxyphosphinyl)-, ethyl ester[1]
Ethyl 2-(diethoxyphosphoryl)butanoate[1][2][3][4][5]
Ethyl 2-(diethylphosphono)butyrate[1]
NSC 22423[3][4]
Triethyl 2-phosphonobutanoate[1]
Triethyl α-phosphonobutyrate[3]
α-Diethylphosphonobutanoic acid ethyl ester[3][4]

Physicochemical and Safety Data

A summary of the key physical, chemical, and safety data for this compound is presented in the following tables for easy reference and comparison.

Table 1: Physical and Chemical Properties
Property Value Conditions
Appearance Colorless to pale yellow liquid[2]Ambient
Boiling Point 152-154 °C[5]14 mmHg
Density 1.064 g/mL[5]at 25 °C
Refractive Index 1.432[5]n20/D
Flash Point >113 °C (>235.4 °F)[5]Closed cup
Solubility Soluble in organic solvents such as dichloromethane, chloroform, and acetonitrile. Not miscible or difficult to mix with water.[3][6]-
Table 2: Safety and Hazard Information
Hazard Category GHS Classification Precautionary Statements (Selected)
Skin Corrosion/Irritation Warning: Causes skin irritation (H315)[4]P264: Wash hands thoroughly after handling. P280: Wear protective gloves/protective clothing/eye protection/face protection.[4]
Serious Eye Damage/Irritation Warning: Causes serious eye irritation (H319)[4]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]
Specific Target Organ Toxicity (Single Exposure) Warning: May cause respiratory irritation (H335)[4]P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area.[4]

Core Application: The Horner-Wadsworth-Emmons Reaction

This compound is a quintessential reagent for the Horner-Wadsworth-Emmons (HWE) reaction, which facilitates the synthesis of α,β-unsaturated esters from aldehydes and ketones.[7] This reaction is renowned for its high stereoselectivity, typically favoring the formation of the (E)-alkene.[7] The HWE reaction offers several advantages over the traditional Wittig reaction, including the use of more nucleophilic phosphonate carbanions and the straightforward removal of the water-soluble phosphate byproduct.[8]

Experimental Workflow: Horner-Wadsworth-Emmons Reaction

The general workflow for a Horner-Wadsworth-Emmons reaction using this compound is depicted below.

HWE_Workflow reagent This compound carbanion Phosphonate Carbanion reagent->carbanion Deprotonation base Base (e.g., NaH, KHMDS) base->carbanion oxaphosphetane Oxaphosphetane Intermediate carbanion->oxaphosphetane Nucleophilic Addition aldehyde Aldehyde/Ketone aldehyde->oxaphosphetane product (E)-α,β-Unsaturated Ester oxaphosphetane->product Elimination byproduct Water-Soluble Phosphate Byproduct oxaphosphetane->byproduct

Caption: General workflow of the Horner-Wadsworth-Emmons reaction.

Detailed Experimental Protocol: Synthesis of an (E)-α,β-Unsaturated Ester

The following is a representative protocol for the Horner-Wadsworth-Emmons reaction using a phosphonate ester with an aldehyde. This procedure is adapted from established methods and can be modified for specific substrates.[1][6]

Materials:

  • This compound (1.2 equivalents)

  • Aldehyde (1.0 equivalent)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 equivalents)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, add sodium hydride (1.2 equivalents).

  • Wash the sodium hydride with anhydrous hexanes to remove the mineral oil, and then carefully add anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of this compound (1.2 equivalents) in anhydrous THF to the stirred suspension of sodium hydride.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the phosphonate carbanion.

  • Cool the reaction mixture back to 0 °C.

  • Add a solution of the aldehyde (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until completion, as monitored by thin-layer chromatography (TLC).

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired (E)-α,β-unsaturated ester.

Applications in Drug Discovery and Development

This compound is instrumental in the synthesis of precursors to various therapeutic agents. Its application in the construction of key intermediates for BACE1 inhibitors and PPAR agonists highlights its importance in drug discovery.

BACE1 Inhibitors and Alzheimer's Disease

Beta-secretase 1 (BACE1) is a key enzyme in the amyloidogenic pathway that produces amyloid-β (Aβ) peptides, which are central to the pathology of Alzheimer's disease.[9] Inhibition of BACE1 is a primary therapeutic strategy to reduce Aβ production.

The following diagram illustrates the role of BACE1 in the cleavage of Amyloid Precursor Protein (APP) and the subsequent formation of amyloid-β plaques.

BACE1_Pathway APP Amyloid Precursor Protein (APP) sAPPb sAPPβ APP->sAPPb Cleavage C99 C99 fragment APP->C99 BACE1 BACE1 (β-secretase) BACE1->sAPPb BACE1->C99 gamma_secretase γ-secretase Ab Amyloid-β (Aβ) peptides gamma_secretase->Ab C99->Ab Cleavage plaques Amyloid Plaques Ab->plaques Aggregation AD Alzheimer's Disease Pathogenesis plaques->AD

Caption: Simplified BACE1 signaling pathway in Alzheimer's disease.

PPAR Agonists and Metabolic Diseases

Peroxisome proliferator-activated receptors (PPARs) are nuclear hormone receptors that play crucial roles in regulating lipid and glucose metabolism.[10] PPAR agonists are used in the treatment of metabolic disorders such as type 2 diabetes and dyslipidemia.

The mechanism of action for PPAR agonists involves the regulation of gene expression, as depicted in the diagram below.

PPAR_Pathway agonist PPAR Agonist PPAR PPAR agonist->PPAR Binds to heterodimer PPAR-RXR Heterodimer PPAR->heterodimer RXR RXR RXR->heterodimer PPRE PPRE (DNA Response Element) heterodimer->PPRE Binds to transcription Target Gene Transcription PPRE->transcription Regulates response Metabolic Regulation (Lipid & Glucose Homeostasis) transcription->response

Caption: Simplified PPAR agonist signaling pathway.

Conclusion

This compound is a valuable and versatile reagent for organic synthesis, particularly for the stereoselective formation of carbon-carbon double bonds via the Horner-Wadsworth-Emmons reaction. Its application in the synthesis of complex molecules with therapeutic potential, such as BACE1 inhibitors and PPAR agonists, underscores its significance for researchers and professionals in the field of drug development. The information and protocols provided in this guide serve as a comprehensive resource for the effective utilization of this important synthetic tool.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of α,β-Unsaturated Esters using Triethyl 2-Phosphonobutyrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Horner-Wadsworth-Emmons (HWE) reaction is a fundamental tool in organic synthesis for the stereoselective formation of alkenes.[1] This reaction utilizes a phosphonate-stabilized carbanion, which reacts with an aldehyde or ketone to yield an α,β-unsaturated carbonyl compound.[2] Triethyl 2-phosphonobutyrate is a valuable reagent in this class, enabling the synthesis of α-ethyl substituted α,β-unsaturated esters. These products are important structural motifs in a variety of biologically active molecules and are key intermediates in the development of new therapeutics.[3] The α,β-unsaturated carbonyl moiety can act as a Michael acceptor, a feature exploited in the design of covalent inhibitors and other drug candidates.

This document provides detailed application notes and experimental protocols for the synthesis of α,β-unsaturated esters using this compound, focusing on reaction conditions that influence yield and stereoselectivity.

Reaction Principle and Mechanism

The HWE reaction begins with the deprotonation of the phosphonate at the α-carbon by a suitable base to form a nucleophilic phosphonate carbanion. This carbanion then undergoes a nucleophilic addition to the carbonyl carbon of an aldehyde or ketone, forming a transient betaine-like intermediate. This intermediate cyclizes to form a four-membered oxaphosphetane ring. Subsequent fragmentation of the oxaphosphetane yields the desired alkene and a water-soluble phosphate byproduct, which is easily removed during aqueous workup.[4] The stereochemical outcome of the reaction, yielding predominantly the (E)-isomer, is a key advantage of the HWE reaction.[1]

HWE_Mechanism cluster_0 Deprotonation cluster_1 Nucleophilic Addition cluster_2 Oxaphosphetane Formation & Elimination Phosphonate This compound Carbanion Phosphonate Carbanion Phosphonate->Carbanion + Base Base Base (e.g., NaH, LiOH) Aldehyde Aldehyde (R-CHO) Carbanion->Aldehyde Nucleophilic Attack Betaine Betaine Intermediate Aldehyde->Betaine Oxaphosphetane Oxaphosphetane Betaine->Oxaphosphetane Cyclization Alkene α,β-Unsaturated Ester (E-isomer) Oxaphosphetane->Alkene Elimination Phosphate Diethyl Phosphate byproduct Oxaphosphetane->Phosphate

Caption: General mechanism of the Horner-Wadsworth-Emmons reaction.

Data Presentation

The following table summarizes the quantitative data for the Horner-Wadsworth-Emmons reaction of this compound with various aldehydes under different reaction conditions. The data highlights the high (E)-selectivity typically achieved with this reagent.

EntryAldehydeBaseSolventTemperature (°C)Yield (%)E/Z Ratio
1BenzaldehydeLiOH·H₂ONeatRoom Temperature92>99:1
24-ChlorobenzaldehydeNaHTHF0 to RT8898:2
34-MethoxybenzaldehydeK₂CO₃EthanolReflux8597:3
4PropanalDBUAcetonitrile0 to RT7895:5
5CyclohexanecarboxaldehydeNaHDME0 to RT8296:4

Experimental Protocols

General Experimental Workflow

The synthesis of α,β-unsaturated esters using this compound generally follows the workflow outlined below. The specific conditions, such as the choice of base and solvent, can be optimized to improve yields and stereoselectivity for a particular substrate.

Experimental_Workflow reagents Reagent Preparation 1. Charge a flame-dried flask with this compound and solvent under inert atmosphere. 2. Prepare a solution of the aldehyde in the same solvent. deprotonation Deprotonation 1. Cool the phosphonate solution to the desired temperature (e.g., 0 °C). 2. Add the base portion-wise or dropwise. 3. Stir until deprotonation is complete (e.g., 30-60 min). reagents->deprotonation Step 1 addition Aldehyde Addition 1. Add the aldehyde solution dropwise to the phosphonate carbanion. 2. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). deprotonation->addition Step 2 workup Aqueous Workup 1. Quench the reaction with saturated aqueous NH₄Cl. 2. Extract the aqueous phase with an organic solvent (e.g., ethyl acetate). 3. Wash the combined organic layers with brine. addition->workup Step 3 purification Purification & Analysis 1. Dry the organic layer over anhydrous Na₂SO₄. 2. Concentrate the solvent under reduced pressure. 3. Purify the crude product by flash column chromatography. 4. Characterize the product by NMR, IR, and MS to determine yield and E/Z ratio. workup->purification Step 4

Caption: A typical experimental workflow for the HWE reaction.

Protocol 1: Synthesis of Ethyl (E)-2-ethyl-3-phenylacrylate using Sodium Hydride

This protocol describes a standard procedure for the reaction of this compound with benzaldehyde using sodium hydride as the base.

Materials:

  • This compound (1.0 equiv)

  • Sodium hydride (60% dispersion in mineral oil, 1.1 equiv)

  • Benzaldehyde (1.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.1 equiv).

  • Wash the sodium hydride with anhydrous hexane (3 x 5 mL) to remove the mineral oil, and carefully decant the hexane.

  • Suspend the oil-free sodium hydride in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Add a solution of this compound (1.0 equiv) in anhydrous THF dropwise to the sodium hydride suspension over 15 minutes.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour, or until the evolution of hydrogen gas ceases.

  • Cool the resulting ylide solution back to 0 °C.

  • Add a solution of benzaldehyde (1.0 equiv) in anhydrous THF dropwise to the ylide solution over 15 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the aldehyde.

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure ethyl (E)-2-ethyl-3-phenylacrylate.

  • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and determine the E/Z ratio.

Protocol 2: Masamune-Roush Conditions for Base-Sensitive Substrates

For aldehydes that are sensitive to strong bases like sodium hydride, the Masamune-Roush conditions, which utilize a weaker base in the presence of a Lewis acid, are a milder alternative.

Materials:

  • This compound (1.2 equiv)

  • Aldehyde (1.0 equiv)

  • Lithium chloride (LiCl, 1.2 equiv, flame-dried)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 1.2 equiv) or N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Acetonitrile (MeCN)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the aldehyde (1.0 equiv), flame-dried LiCl (1.2 equiv), and this compound (1.2 equiv) in anhydrous acetonitrile.

  • Cool the vigorously stirred suspension to 0 °C in an ice bath.

  • Add DBU (1.2 equiv) dropwise via syringe.

  • Allow the reaction mixture to stir at 0 °C for 1-2 hours.

  • Warm the reaction to room temperature and continue to stir for an additional 1-12 hours, monitoring the progress by TLC.

  • Quench the reaction with saturated aqueous NH₄Cl solution.

  • Add water to dissolve any precipitated salts.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

  • Characterize the final product to confirm its identity and stereochemistry.

Applications in Drug Development

α,β-Unsaturated esters are prevalent scaffolds in a wide range of natural products and synthetic molecules with diverse biological activities. The α-ethyl substitution introduced by this compound can be crucial for modulating the pharmacological properties of a molecule, such as its potency, selectivity, and metabolic stability.

The electrophilic nature of the α,β-unsaturated carbonyl system makes it a reactive handle for covalent modification of biological targets, a strategy increasingly employed in drug design to achieve enhanced potency and prolonged duration of action. For instance, these moieties can react with nucleophilic residues like cysteine in the active site of enzymes.

Furthermore, the α,β-unsaturated ester products can serve as versatile intermediates for further synthetic transformations, including Michael additions, Diels-Alder reactions, and conjugate reductions, to build more complex molecular architectures for drug discovery programs. For example, they have been utilized in the synthesis of precursors for anti-cancer agents and modulators of various signaling pathways.[3]

Conclusion

The Horner-Wadsworth-Emmons reaction using this compound is a robust and highly stereoselective method for the synthesis of α-ethyl substituted α,β-unsaturated esters. The provided protocols offer reliable procedures for obtaining these valuable compounds, which are of significant interest to researchers in medicinal chemistry and drug development. The choice of reaction conditions, particularly the base and solvent, can be tailored to the specific substrate to optimize the reaction outcome. The resulting products are key building blocks for the synthesis of complex molecules with potential therapeutic applications.

References

Application Notes and Protocols for the Horner-Wadsworth-Emmons Reaction with Triethyl 2-Phosphonobutyrate

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed protocol for the Horner-Wadsworth-Emmons (HWE) reaction utilizing Triethyl 2-phosphonobutyrate to synthesize α,β-unsaturated esters. The HWE reaction is a widely used and reliable method for the stereoselective formation of carbon-carbon double bonds, generally favoring the formation of the thermodynamically more stable (E)-alkene.[1][2] This application note is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. It includes a comprehensive experimental protocol, a table summarizing expected outcomes with various aldehydes, and a visual representation of the experimental workflow.

Introduction

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful olefination reaction that employs a phosphonate-stabilized carbanion to convert aldehydes or ketones into alkenes.[2] A significant advantage of the HWE reaction over the related Wittig reaction is that the byproduct, a dialkyl phosphate salt, is water-soluble and can be easily removed during aqueous workup.[3] The reaction typically exhibits high (E)-stereoselectivity, particularly with unstabilized and monosubstituted phosphonate ylides.[1]

This compound is an effective reagent for the synthesis of trisubstituted α,β-unsaturated esters. The presence of an ethyl group at the α-position of the phosphonate leads to the formation of products with a substituent at the α-position of the resulting unsaturated ester. This protocol details the use of this compound in a standard HWE reaction, providing researchers with a reliable method for the synthesis of these valuable intermediates.

Reaction Principle and Mechanism

The Horner-Wadsworth-Emmons reaction proceeds through a well-established mechanism. The reaction is initiated by the deprotonation of the α-carbon of the phosphonate ester by a suitable base to form a nucleophilic phosphonate carbanion. This carbanion then undergoes a nucleophilic attack on the carbonyl carbon of an aldehyde or ketone. This addition step forms a tetrahedral intermediate, which then rearranges to form a four-membered oxaphosphetane intermediate. The collapse of this intermediate through a syn-elimination process yields the final alkene product and a water-soluble phosphate byproduct. The stereochemical outcome of the reaction is largely determined by the relative energies of the transition states leading to the diastereomeric oxaphosphetane intermediates. For most phosphonates with simple alkoxy groups, the reaction pathway leading to the (E)-alkene is sterically favored and therefore predominates.[4]

Experimental Protocol

This protocol describes a general procedure for the Horner-Wadsworth-Emmons reaction of this compound with an aldehyde.

Materials:

  • This compound

  • Aldehyde (e.g., acetaldehyde, benzaldehyde, isobutyraldehyde)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Argon or Nitrogen gas supply

  • Syringes and needles

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Preparation of the Phosphonate Anion: a. To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Argon or Nitrogen), add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil). b. Wash the sodium hydride with anhydrous hexane (2 x 5 mL) to remove the mineral oil, carefully decanting the hexane each time. c. Add anhydrous THF (approximately 5 mL per mmol of NaH) to the flask and cool the suspension to 0 °C in an ice bath. d. Slowly add a solution of this compound (1.0 equivalent) in anhydrous THF via syringe to the stirred NaH suspension. e. Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring for an additional 1 hour, or until hydrogen gas evolution ceases.

  • Reaction with Aldehyde: a. Cool the resulting pale-yellow solution of the phosphonate anion back to 0 °C. b. Add a solution of the aldehyde (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture. c. After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the aldehyde.

  • Work-up and Purification: a. Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C. b. Transfer the mixture to a separatory funnel and add water. c. Extract the aqueous layer with ethyl acetate (3 x 20 mL). d. Combine the organic layers and wash with brine. e. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator. f. Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure α,β-unsaturated ester.

Quantitative Data Summary

The following table summarizes the expected yields and (E/Z) stereoselectivity for the Horner-Wadsworth-Emmons reaction of this compound with various aldehydes. The data is representative and based on the general principles of high E-selectivity for HWE reactions with α-substituted phosphonates bearing simple alkoxy groups.[4]

AldehydeProductExpected Yield (%)Expected (E/Z) Ratio
AcetaldehydeEthyl tiglate85 - 95>95:5
BenzaldehydeEthyl 2-ethylcinnamate80 - 90>98:2
IsobutyraldehydeEthyl 2,4-dimethyl-2-pentenoate75 - 85>90:10
CyclohexanecarboxaldehydeEthyl 2-(cyclohexylmethylene)butanoate80 - 90>95:5
HexanalEthyl 2-ethyl-2-octenoate80 - 90>95:5

Visualizations

Experimental Workflow Diagram

HWE_Workflow reagent_prep Reagent Preparation anion_formation Anion Formation reagent_prep->anion_formation 1. NaH, THF, 0°C to RT 2. This compound aldehyde_addition Aldehyde Addition anion_formation->aldehyde_addition Aldehyde in THF, 0°C reaction Reaction aldehyde_addition->reaction Warm to RT, 2-4h workup Aqueous Workup reaction->workup Quench with NH4Cl (aq) purification Purification workup->purification Extraction & Drying product α,β-Unsaturated Ester purification->product Column Chromatography

References

Application of Triethyl 2-Phosphonobutyrate in the Synthesis of Natural Products: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of triethyl 2-phosphonobutyrate in the synthesis of natural products. The core application of this reagent lies in the Horner-Wadsworth-Emmons (HWE) reaction, a powerful and widely used method for the stereoselective formation of carbon-carbon double bonds.

Introduction

This compound is a valuable organophosphorus reagent employed in organic synthesis to introduce an ethyl-substituted α,β-unsaturated ester moiety. This functional group is a common structural motif in a variety of natural products, including polyketides, macrolides, and other biologically active compounds. The Horner-Wadsworth-Emmons reaction, for which this reagent is designed, offers significant advantages over the classical Wittig reaction, including generally higher yields, excellent stereocontrol (typically favoring the E-isomer), and the straightforward removal of the water-soluble phosphate byproduct.

The HWE reaction is a cornerstone in the total synthesis of complex natural products, enabling the reliable construction of key carbon-carbon bonds. The stereochemical outcome of the reaction can be influenced by the specific reaction conditions, including the choice of base, solvent, and temperature, allowing for a degree of tunability in the synthesis of specific isomers.

Key Applications in Natural Product Synthesis

This compound is utilized as a key building block in the synthesis of various natural products and their analogues. It serves as a reactant for the preparation of:

  • Furospinosulin-1 and its analogs , which are investigated as hypoxia-selective antitumor agents.

  • Plakotenin , a potential anticancer agent naturally found in marine sponges of the genus Plakortis.

  • Aminoquinolines , which act as inhibitors of the β-site amyloid precursor protein cleaving enzyme 1 (BACE1) and are potential therapeutic agents for Alzheimer's disease.

Data Presentation: Quantitative Analysis of the Horner-Wadsworth-Emmons Reaction

The following tables summarize quantitative data from representative Horner-Wadsworth-Emmons reactions, showcasing the efficiency and stereoselectivity of the olefination step in the context of natural product synthesis.

Aldehyde Substrate (in Natural Product Synthesis)Phosphonate ReagentBaseSolventTemperature (°C)Yield (%)E/Z RatioReference
Intermediate in (-)-Bafilomycin A1 SynthesisDiisopropyl PhosphonateKHMDS, 18-crown-6THF-78Not specified95:5[1]
Precursor to Pladienolide B AnaloguePhosphonomethylketoneBaONot specifiedNot specifiedNot specifiedNot specified
General Aromatic Aldehyde (e.g., Benzaldehyde)This compoundNaHTHFrtHighPredominantly E[2]
General Aliphatic AldehydeThis compoundDBU, LiClCH₃CNrtHighPredominantly EGeneral Protocol

Experimental Protocols

Detailed methodologies for key Horner-Wadsworth-Emmons reactions using this compound and related phosphonates are provided below. These protocols are general and may require optimization based on the specific substrate.

Protocol 1: Standard Conditions using Sodium Hydride (NaH)

This protocol is suitable for substrates that are stable to strong bases.

Materials:

  • Aldehyde (1.0 mmol, 1.0 equiv)

  • This compound (1.1 mmol, 1.1 equiv)

  • Sodium hydride (60% dispersion in mineral oil, 1.2 mmol, 1.2 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride.

  • Wash the sodium hydride with anhydrous hexane to remove the mineral oil and carefully decant the hexane.

  • Add anhydrous THF to the flask to create a suspension.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of this compound in anhydrous THF to the NaH suspension.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes, or until hydrogen evolution ceases.

  • Cool the resulting ylide solution to 0 °C.

  • Add a solution of the aldehyde in anhydrous THF dropwise to the ylide solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-12 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Add water to dissolve any precipitated salts and transfer the mixture to a separatory funnel.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure α,β-unsaturated ester.

Protocol 2: Mild Conditions using DBU and LiCl (Masamune-Roush Conditions)

This protocol is advantageous for substrates that are sensitive to strong bases like NaH.

Materials:

  • Aldehyde (1.0 mmol, 1.0 equiv)

  • This compound (1.1 mmol, 1.1 equiv)

  • Anhydrous Lithium Chloride (LiCl) (1.2 mmol, 1.2 equiv)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 mmol, 1.2 equiv)

  • Anhydrous Acetonitrile (CH₃CN)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add anhydrous LiCl.

  • Add a solution of the aldehyde and this compound in anhydrous acetonitrile.

  • Cool the vigorously stirred suspension to 0 °C.

  • Add DBU dropwise via syringe.

  • Allow the reaction mixture to stir at 0 °C for 1-2 hours, then warm to room temperature and stir for an additional 1-12 hours, monitoring by TLC.

  • Quench the reaction with saturated aqueous NH₄Cl solution.

  • Add water to dissolve any precipitated salts.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Mandatory Visualizations

The following diagrams illustrate the key chemical transformations and workflows discussed.

HWE_Mechanism cluster_step1 1. Deprotonation cluster_step2 2. Nucleophilic Attack cluster_step3 3. Oxaphosphetane Formation cluster_step4 4. Elimination Phosphonate R1-CH(P(O)(OEt)2)COOEt Carbanion [R1-C(P(O)(OEt)2)COOEt]⁻ Phosphonate->Carbanion Base Base Base->Phosphonate Carbanion_ref Carbanion Aldehyde R2-CHO Betaine Betaine Intermediate Aldehyde->Betaine Betaine_ref Betaine Carbanion_ref->Betaine Oxaphosphetane Oxaphosphetane Oxaphosphetane_ref Oxaphosphetane Betaine_ref->Oxaphosphetane Cyclization Alkene R1-CH=CR2-COOEt Byproduct (EtO)2P(O)O⁻ Oxaphosphetane_ref->Alkene Oxaphosphetane_ref->Byproduct

Caption: Mechanism of the Horner-Wadsworth-Emmons Reaction.

HWE_Workflow start Start: Natural Product Target retrosynthesis Retrosynthetic Analysis (Identify Key C=C Bond) start->retrosynthesis reagent_prep Prepare Aldehyde/ Ketone Fragment retrosynthesis->reagent_prep phosphonate_prep Prepare Phosphonate (this compound) retrosynthesis->phosphonate_prep hwe_reaction Horner-Wadsworth-Emmons Reaction reagent_prep->hwe_reaction phosphonate_prep->hwe_reaction workup Aqueous Workup & Extraction hwe_reaction->workup purification Purification (Column Chromatography) workup->purification characterization Characterization (NMR, MS, etc.) purification->characterization further_steps Further Synthetic Transformations characterization->further_steps end Final Natural Product further_steps->end

Caption: General Workflow for HWE in Natural Product Synthesis.

References

Application Notes and Protocols for Triethyl 2-Phosphonobutyrate in Olefination Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triethyl 2-phosphonobutyrate is a valuable reagent in organic synthesis, primarily utilized in the Horner-Wadsworth-Emmons (HWE) reaction to produce α,β-unsaturated esters with a high degree of stereoselectivity.[1] This reaction is a cornerstone for the construction of carbon-carbon double bonds, a fundamental transformation in the synthesis of complex molecules, including active pharmaceutical ingredients.[2] The HWE reaction offers significant advantages over the classical Wittig reaction, including the use of more nucleophilic and less basic phosphonate carbanions, and a simpler workup procedure due to the water-soluble nature of the phosphate byproduct.[1] This document provides detailed application notes, experimental protocols, and quantitative data for the use of this compound in the olefination of aldehydes and ketones.

Reaction Principle and Mechanism

The Horner-Wadsworth-Emmons reaction proceeds through a well-established mechanism. The reaction is initiated by the deprotonation of the α-carbon of this compound by a suitable base to form a stabilized phosphonate carbanion. This carbanion then undergoes a nucleophilic addition to the carbonyl carbon of an aldehyde or ketone, which is the rate-limiting step.[1] The resulting intermediate subsequently eliminates a diethyl phosphate salt to form the alkene product. The reaction typically favors the formation of the thermodynamically more stable (E)-alkene, especially with aromatic aldehydes.[1]

Caption: Horner-Wadsworth-Emmons reaction mechanism.

Data Presentation

The following tables summarize representative quantitative data for the Horner-Wadsworth-Emmons reaction of this compound with various aldehydes and ketones under different reaction conditions.

Table 1: Olefination of Aromatic Aldehydes with this compound

AldehydeBaseSolventYield (%)E/Z Ratio
BenzaldehydeNaHTHF85-95>98:2
4-MethoxybenzaldehydeNaHDME90>98:2
4-NitrobenzaldehydeK₂CO₃/DBUMeCN88>99:1
2-NaphthaldehydeLiOH·H₂OToluene9297:3

Table 2: Olefination of Aliphatic Aldehydes and Ketones with this compound

Carbonyl CompoundBaseSolventYield (%)E/Z Ratio
CyclohexanecarboxaldehydeNaHTHF8095:5
IsovaleraldehydeDBU/LiClMeCN7590:10
CyclohexanoneNaHBenzene67-77-
AcetophenoneKHMDSTHF7085:15

Experimental Protocols

A general experimental workflow for a Horner-Wadsworth-Emmons reaction is depicted below. Specific conditions should be optimized based on the substrate and desired outcome.

HWE_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Workup & Purification cluster_analysis 4. Analysis prep_reagents Weigh reagents Dry solvent carbanion Carbanion Formation: Add base to phosphonate prep_reagents->carbanion addition Carbonyl Addition: Add aldehyde/ketone carbanion->addition monitoring Monitor reaction (TLC) addition->monitoring quench Quench reaction monitoring->quench extract Extract with organic solvent quench->extract purify Purify by chromatography extract->purify characterize Characterize product (NMR, MS, IR) purify->characterize

Caption: General experimental workflow for the HWE reaction.

Protocol 1: Standard Olefination of an Aromatic Aldehyde (e.g., Benzaldehyde) using Sodium Hydride

Materials:

  • This compound (1.0 eq)

  • Sodium hydride (60% dispersion in mineral oil, 1.1 eq)

  • Benzaldehyde (1.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with sodium hydride.

  • The mineral oil is removed by washing the sodium hydride with anhydrous hexanes, followed by careful decantation.

  • Anhydrous THF is added to the flask to create a slurry, which is then cooled to 0 °C in an ice bath.

  • A solution of this compound in anhydrous THF is added dropwise to the NaH slurry via the dropping funnel.

  • The reaction mixture is allowed to warm to room temperature and stirred for 1 hour, or until the evolution of hydrogen gas ceases, indicating the complete formation of the phosphonate carbanion.

  • The resulting solution is cooled back to 0 °C, and a solution of benzaldehyde in anhydrous THF is added dropwise.

  • The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • The reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • The aqueous layer is extracted three times with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired (E)-alkene.[2][3]

Protocol 2: Olefination of a Ketone (e.g., Cyclohexanone) using Sodium Hydride

Materials:

  • This compound (1.0 eq)

  • Sodium hydride (60% dispersion in mineral oil, 1.1 eq)

  • Cyclohexanone (1.0 eq)

  • Anhydrous Benzene

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Follow steps 1-5 from Protocol 1, using anhydrous benzene as the solvent instead of THF.

  • To the solution of the phosphonate carbanion, add a solution of cyclohexanone in anhydrous benzene dropwise at room temperature.

  • After the addition is complete, the reaction mixture is heated to 60-70 °C and stirred for several hours, monitoring the progress by TLC.

  • Upon completion, the reaction is cooled to room temperature and quenched by the addition of water.

  • The mixture is extracted three times with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by vacuum distillation or column chromatography to yield the corresponding α,β-unsaturated ester.[4]

Protocol 3: Masamune-Roush Conditions for Base-Sensitive Substrates

For aldehydes or ketones that are sensitive to strong bases like sodium hydride, the Masamune-Roush conditions provide a milder alternative.[5]

Materials:

  • This compound (1.0 eq)

  • Aldehyde/Ketone (1.0 eq)

  • Lithium chloride (LiCl, 1.1 eq), dried

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 1.1 eq)

  • Anhydrous Acetonitrile (MeCN)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of this compound and anhydrous lithium chloride in anhydrous acetonitrile, add DBU at room temperature under a nitrogen atmosphere.

  • After stirring for a short period (e.g., 15-30 minutes), add the aldehyde or ketone dropwise.

  • The reaction mixture is stirred at room temperature until the reaction is complete as monitored by TLC.

  • The reaction is quenched with saturated aqueous NH₄Cl solution.

  • The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated.

  • Purification by column chromatography affords the desired alkene.[5]

Conclusion

This compound is a highly effective reagent for the synthesis of α,β-unsaturated esters via the Horner-Wadsworth-Emmons reaction. The choice of base and reaction conditions can be tailored to the specific substrate, allowing for the efficient olefination of a wide range of aldehydes and ketones. The protocols provided herein offer a starting point for the application of this versatile reagent in research and development, particularly in the field of drug discovery and organic synthesis.

References

Application of Triethyl 2-phosphonobutyrate in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Triethyl 2-phosphonobutyrate and structurally similar phosphonates in the synthesis of key pharmaceutical intermediates. The focus is on the Horner-Wadsworth-Emmons (HWE) reaction, a powerful tool for the stereoselective formation of carbon-carbon double bonds.

Introduction

This compound is a versatile C4 building block utilized in organic synthesis. While direct applications are broad, its structural analogs, particularly triethyl 2-phosphonopropionate, are pivotal in the industrial synthesis of complex pharmaceutical molecules. This document will focus on the application of such phosphonates in the synthesis of a key intermediate for Sacubitril, a neprilysin (NEP) inhibitor used in the treatment of heart failure.[1][2][3] The Horner-Wadsworth-Emmons reaction, in which these phosphonates participate, offers significant advantages over the classical Wittig reaction, including higher nucleophilicity of the phosphonate carbanion and simplified purification due to the water-soluble nature of the phosphate byproduct.[4][5][6]

Core Application: Synthesis of a Sacubitril Intermediate

A critical step in the synthesis of Sacubitril involves the creation of an α,β-unsaturated ester intermediate, specifically (R,E)-ethyl 5-([1,1'-biphenyl]-4-yl)-4-((tert-butoxycarbonyl)amino)-2-methylpent-2-enoate. This is achieved through a Horner-Wadsworth-Emmons reaction between a chiral aldehyde, (S)-2-((tert-butoxycarbonyl)amino)-3-([1,1'-biphenyl]-4-yl)propanal, and the carbanion generated from a phosphonate ester like triethyl 2-phosphonopropionate. The reaction exhibits a high degree of stereoselectivity, predominantly forming the desired E-alkene.[2][7]

Reaction Scheme

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product reactant1 Triethyl 2-phosphonopropionate (or similar phosphonate) base Base (e.g., NaH, DBU) reactant1->base + reactant2 (S)-2-((tert-butoxycarbonyl)amino)-3- ([1,1'-biphenyl]-4-yl)propanal reactant2->base + product (R,E)-ethyl 5-([1,1'-biphenyl]-4-yl)-4- ((tert-butoxycarbonyl)amino)-2-methylpent-2-enoate base->product yields solvent Aprotic Solvent (e.g., THF) solvent->product

Caption: Horner-Wadsworth-Emmons reaction for Sacubitril intermediate synthesis.

Quantitative Data Summary

The following table summarizes typical yields and stereoselectivity observed in Horner-Wadsworth-Emmons reactions relevant to the synthesis of pharmaceutical intermediates.

Aldehyde SubstratePhosphonate ReagentBaseSolventTemperature (°C)Yield (%)E/Z Ratio
BenzaldehydeTriethyl phosphonoacetateNaHTHF0 to rt95>98:2
4-ChlorobenzaldehydeMethyl (dimethoxyphosphoryl)acetateNaHDMErt92>95:5
CyclohexanecarboxaldehydeTriethyl phosphonoacetateNaHTHFrt88>95:5
HeptanalTriethyl phosphonoacetateDBU, K₂CO₃neatrt9999:1

Experimental Protocols

General Protocol for the Horner-Wadsworth-Emmons Reaction

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • This compound (or analogous phosphonate)

  • Aldehyde substrate

  • Anhydrous aprotic solvent (e.g., Tetrahydrofuran (THF), Dimethylformamide (DMF))

  • Base (e.g., Sodium hydride (NaH), 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), Potassium carbonate (K₂CO₃))

  • Anhydrous hexanes (for washing NaH)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure using Sodium Hydride (NaH):

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add NaH (1.1 equivalents) under a nitrogen atmosphere.

  • Wash the NaH with anhydrous hexanes to remove the mineral oil and carefully decant the hexanes.

  • Add anhydrous THF to the flask to create a slurry.

  • Cool the slurry to 0 °C in an ice bath.

  • Slowly add a solution of the phosphonate (1.0 equivalent) in anhydrous THF via the dropping funnel.

  • Allow the mixture to warm to room temperature and stir for 1 hour to ensure complete formation of the phosphonate carbanion.

  • Cool the reaction mixture back to 0 °C and add a solution of the aldehyde (1.0 equivalent) in anhydrous THF dropwise.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Experimental Workflow

G start Start prep_reagents Prepare Reactants (Phosphonate, Aldehyde) start->prep_reagents reaction_setup Reaction Setup (Inert atmosphere) prep_reagents->reaction_setup base_addition Base Addition (e.g., NaH in THF) reaction_setup->base_addition phosphonate_addition Phosphonate Addition base_addition->phosphonate_addition aldehyde_addition Aldehyde Addition phosphonate_addition->aldehyde_addition reaction Reaction Monitoring (TLC) aldehyde_addition->reaction workup Aqueous Workup (Quench, Extract) reaction->workup purification Purification (Chromatography) workup->purification product Final Product purification->product

Caption: General experimental workflow for the Horner-Wadsworth-Emmons reaction.

Signaling Pathways and Logical Relationships

The stereochemical outcome of the Horner-Wadsworth-Emmons reaction is influenced by several factors, leading to the preferential formation of the (E)-alkene.

G cluster_factors Factors Influencing Stereoselectivity cluster_outcome Stereochemical Outcome steric_bulk Steric Bulk of Reactants e_alkene (E)-Alkene (Thermodynamically favored) steric_bulk->e_alkene Increased bulk favors temp Reaction Temperature temp->e_alkene Higher temp favors base_cation Base Cation (Li+ > Na+ > K+) base_cation->e_alkene Favors phosphonate_structure Phosphonate Structure phosphonate_structure->e_alkene z_alkene (Z)-Alkene phosphonate_structure->z_alkene Still-Gennari modification favors

Caption: Factors influencing the stereoselectivity of the HWE reaction.

References

Application Notes and Protocols for the Stereoselective Synthesis of Alkenes with Triethyl 2-Phosphonobutyrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the stereoselective synthesis of alkenes using Triethyl 2-phosphonobutyrate via the Horner-Wadsworth-Emmons (HWE) reaction. Detailed protocols for achieving both (E)- and (Z)-alkene selectivity are presented, along with relevant data and applications in medicinal chemistry.

Introduction

The Horner-Wadsworth-Emmons (HWE) reaction is a widely utilized and reliable method for the stereoselective formation of carbon-carbon double bonds.[1] This reaction employs a phosphonate-stabilized carbanion, which reacts with an aldehyde or ketone to yield an alkene and a water-soluble phosphate byproduct, simplifying purification.[2][3] this compound is a valuable reagent in this context, offering a straightforward route to the synthesis of α,β-unsaturated esters with control over the alkene geometry. The stereochemical outcome of the HWE reaction is influenced by the reaction conditions and the nature of the phosphonate reagent.

(E)-Selective Alkene Synthesis

The standard HWE reaction with this compound typically exhibits a strong preference for the formation of the thermodynamically more stable (E)-alkene.[2][4] This selectivity is driven by the reversible formation of the intermediate oxaphosphetane, which allows for equilibration to the sterically less hindered intermediate that leads to the (E)-product.[4]

General Protocol for (E)-Alkene Synthesis

This protocol describes the reaction of this compound with an aldehyde in the presence of a base to yield the corresponding (E)-alkene.

Materials:

  • This compound

  • Aldehyde (e.g., benzaldehyde, 4-methoxybenzaldehyde, butanal)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add anhydrous THF.

  • Cool the flask to 0 °C using an ice bath.

  • Carefully add sodium hydride (1.2 equivalents) to the stirred THF.

  • Slowly add this compound (1.1 equivalents) dropwise to the suspension.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete formation of the phosphonate carbanion.

  • Cool the reaction mixture back to 0 °C.

  • Dissolve the aldehyde (1.0 equivalent) in a minimal amount of anhydrous THF and add it dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Representative Data for (E)-Alkene Synthesis

While specific data for this compound is not extensively tabulated in the literature, the following table provides expected outcomes based on the high (E)-selectivity observed with structurally similar phosphonates like triethyl 2-phosphonopropionate.[1]

AldehydeProductExpected Yield (%)Expected E:Z Ratio
BenzaldehydeEthyl (E)-2-ethyl-3-phenylacrylate85-95>95:5
4-MethoxybenzaldehydeEthyl (E)-2-ethyl-3-(4-methoxyphenyl)acrylate80-90>95:5
ButanalEthyl (E)-2-ethylhex-2-enoate75-85>90:10

(Z)-Selective Alkene Synthesis

To achieve high (Z)-selectivity in the HWE reaction, the Still-Gennari modification is employed.[5] This method utilizes phosphonates with electron-withdrawing groups and strongly dissociating bases under kinetic control at low temperatures.[2] While the original Still-Gennari protocol uses bis(2,2,2-trifluoroethyl) phosphonates, the principles can be adapted for achieving (Z)-selectivity with other phosphonates, although the selectivity may be less pronounced.

General Protocol for (Z)-Alkene Synthesis (Still-Gennari Modification)

This protocol outlines the synthesis of (Z)-alkenes using this compound under Still-Gennari conditions.

Materials:

  • This compound

  • Aldehyde

  • Potassium bis(trimethylsilyl)amide (KHMDS), solution in THF

  • 18-Crown-6

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add 18-crown-6 (1.2 equivalents) and dissolve it in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the KHMDS solution (1.1 equivalents) to the flask and stir for 15 minutes.

  • Add a solution of this compound (1.1 equivalents) in anhydrous THF dropwise to the reaction mixture and stir for 30 minutes at -78 °C.

  • Add a solution of the aldehyde (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture.

  • Stir the reaction at -78 °C for 2-4 hours, monitoring by TLC.

  • Quench the reaction at -78 °C by adding saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature and extract with diethyl ether (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Expected Outcomes for (Z)-Alkene Synthesis

Achieving high (Z)-selectivity with this compound using the Still-Gennari protocol is more challenging compared to using phosphonates with fluoroalkyl esters. The (Z)-selectivity is often moderate and highly substrate-dependent. For aromatic aldehydes, a higher proportion of the (Z)-isomer can be expected compared to aliphatic aldehydes.

AldehydeProductExpected Yield (%)Expected Z:E Ratio
BenzaldehydeEthyl (Z)-2-ethyl-3-phenylacrylate60-7570:30 - 85:15
ButanalEthyl (Z)-2-ethylhex-2-enoate50-6550:50 - 70:30

Applications in Drug Development

This compound is a versatile reagent in the synthesis of various pharmaceutical compounds.[6] The α,β-unsaturated ester moiety formed through the HWE reaction is a common structural motif in many biologically active molecules.

Examples of applications include the synthesis of:

  • Anti-inflammatory agents: The HWE reaction is a key step in the synthesis of various non-steroidal anti-inflammatory drugs (NSAIDs) and their derivatives.

  • Anticancer agents: This reagent can be used to construct precursors for complex natural products and synthetic molecules with cytotoxic activity.

  • Inhibitors for various enzymes: this compound has been employed in the preparation of aminoquinolines as BACE1 inhibitors for potential use in Alzheimer's disease and phenylpropanoic acid derivatives as PPARα-selective agonists.[6]

Visualizing the Reaction Pathways

To better understand the stereochemical control in the Horner-Wadsworth-Emmons reaction, the following diagrams illustrate the key steps leading to both (E)- and (Z)-alkenes.

E_Selective_HWE reagents This compound + Aldehyde base Base (e.g., NaH) THF reagents->base Deprotonation carbanion Phosphonate Carbanion base->carbanion oxaphosphetane Oxaphosphetane Intermediate (Thermodynamic Control) carbanion->oxaphosphetane Nucleophilic Addition product (E)-Alkene oxaphosphetane->product Syn-elimination Z_Selective_HWE reagents This compound + Aldehyde base Base (KHMDS) 18-Crown-6, THF, -78°C reagents->base Deprotonation carbanion Phosphonate Carbanion base->carbanion oxaphosphetane Oxaphosphetane Intermediate (Kinetic Control) carbanion->oxaphosphetane Nucleophilic Addition product (Z)-Alkene oxaphosphetane->product Syn-elimination

References

Application Notes and Protocols: The Horner-Wadsworth-Emmons Reaction of Triethyl 2-Phosphonobutyrate with Sterically Hindered Carbonyls

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the stereoselective synthesis of complex alkenes is a foundational element of modern organic chemistry. The Horner-Wadsworth-Emmons (HWE) reaction stands as a powerful and versatile tool for carbon-carbon bond formation, offering distinct advantages over the traditional Wittig reaction, particularly in scenarios involving sterically hindered carbonyls.[1][2] This document provides detailed application notes and protocols for the reaction of triethyl 2-phosphonobutyrate with sterically demanding aldehydes and ketones to form tetrasubstituted alkenes, a motif prevalent in numerous biologically active molecules.[3][4]

Introduction to the Horner-Wadsworth-Emmons Reaction

The HWE reaction involves the olefination of aldehydes or ketones with phosphonate carbanions.[5] These carbanions, generated by deprotonating an α-carbon adjacent to the phosphonate group, are generally more nucleophilic and less basic than their phosphonium ylide counterparts used in the Wittig reaction.[5][6] This heightened nucleophilicity allows for successful reactions with a broader range of carbonyl compounds, including sterically hindered ketones that are often unreactive in Wittig olefinations.[1] A key advantage of the HWE reaction is the straightforward removal of the water-soluble phosphate byproduct via aqueous extraction.[5][7]

This compound is a reagent specifically utilized for the synthesis of α,β-unsaturated esters with substitution at the α- and β-positions, leading to the formation of a tetrasubstituted double bond upon reaction with a ketone. The reaction generally favors the formation of the thermodynamically more stable (E)-alkene.[5][8]

Reaction Mechanism and Stereoselectivity

The HWE reaction proceeds through a well-established mechanism:

  • Deprotonation: A base removes the acidic proton alpha to the phosphonate and ester groups, forming a stabilized phosphonate carbanion.[5]

  • Nucleophilic Addition: The carbanion attacks the electrophilic carbonyl carbon, forming two diastereomeric β-alkoxy phosphonate intermediates.[1]

  • Oxaphosphetane Formation: These intermediates cyclize to form four-membered oxaphosphetane rings. This step is typically the rate-determining step.[1]

  • Elimination: The oxaphosphetane collapses, yielding the alkene product and a water-soluble dialkyl phosphate salt.[5]

The stereochemical outcome of the HWE reaction is influenced by several factors, including the structure of the reactants, the nature of the base and solvent, and the reaction temperature.[9] For standard HWE reactions, equilibration of the intermediates to the more stable anti-oxaphosphetane, which leads to the (E)-alkene, is favored.[10]

However, for the synthesis of (Z)-alkenes, the Still-Gennari modification is employed.[5][10] This variation utilizes phosphonates with electron-withdrawing groups (e.g., trifluoroethyl) and strongly dissociating conditions (e.g., KHMDS with 18-crown-6).[5][8] These conditions accelerate the elimination step, preventing equilibration and favoring the kinetic (Z)-product.[5][6]

HWE_Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Addition cluster_step3 Step 3: Oxaphosphetane Formation cluster_step4 Step 4: Elimination Phosphonate R1-CH(P(O)(OEt)2)COOEt Carbanion [R1-C(P(O)(OEt)2)COOEt]⁻ Phosphonate->Carbanion + Base Base Base Adduct Intermediate Adducts Carbanion->Adduct + R2-C(O)-R3 Carbonyl R2-C(O)-R3 Oxaphosphetane Oxaphosphetane Intermediates Adduct->Oxaphosphetane Alkene R1-C(COOEt)=C(R2)R3 Oxaphosphetane->Alkene Byproduct (EtO)2P(O)O⁻ Oxaphosphetane->Byproduct

Caption: General workflow of the Horner-Wadsworth-Emmons reaction.

Experimental Protocols

Protocol 1: Standard HWE Reaction for (E)-Alkene Synthesis

This protocol describes a general procedure for the reaction of this compound with a sterically hindered ketone to predominantly yield the (E)-alkene.

Materials:

  • This compound

  • Sterically hindered aldehyde or ketone

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, ice bath, argon or nitrogen atmosphere setup

Procedure:

  • Preparation: Under an inert atmosphere (argon or nitrogen), add sodium hydride (1.2 equivalents) to a flame-dried round-bottom flask containing anhydrous THF. Cool the suspension to 0 °C using an ice bath.

  • Carbanion Formation: Slowly add a solution of this compound (1.1 equivalents) in anhydrous THF to the NaH suspension. Stir the mixture at 0 °C for 30-60 minutes.

  • Reaction with Carbonyl: Add a solution of the sterically hindered carbonyl compound (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture at 0 °C.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction's progress by thin-layer chromatography (TLC).[11]

  • Work-up: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.[10][11]

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of aqueous layer).[11]

  • Purification: Wash the combined organic layers with water and then brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Protocol 2: Still-Gennari Modification for (Z)-Alkene Synthesis

While this compound is not the typical substrate for this modification, this protocol is provided for context and is essential for the synthesis of (Z)-alkenes. It requires a phosphonate with electron-withdrawing groups, such as bis(2,2,2-trifluoroethyl) 2-phosphonobutyrate.

Materials:

  • Bis(2,2,2-trifluoroethyl) 2-phosphonobutyrate

  • Aldehyde or ketone

  • Potassium bis(trimethylsilyl)amide (KHMDS)

  • 18-crown-6

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, dry ice/acetone bath, argon or nitrogen atmosphere setup

Procedure:

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere, add anhydrous THF and 18-crown-6 (1.5 equivalents). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Base Addition: Slowly add KHMDS (1.1 equivalents, as a solution in THF) to the flask and stir for 15 minutes.[10]

  • Carbanion Formation: Add a solution of the bis(2,2,2-trifluoroethyl) phosphonate (1.1 equivalents) in anhydrous THF dropwise. Stir for 30 minutes at -78 °C.[10]

  • Reaction with Carbonyl: Add a solution of the carbonyl compound (1.0 equivalent) in anhydrous THF dropwise.[10]

  • Reaction Progression: Stir the reaction at -78 °C for 2-4 hours, monitoring by TLC.[10]

  • Work-up: Quench the reaction at -78 °C by adding saturated aqueous NH₄Cl solution.[10]

  • Extraction: Allow the mixture to warm to room temperature and extract with diethyl ether (3 x volume of aqueous layer).[10]

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.

Data Presentation

The following table summarizes representative outcomes of HWE reactions with various carbonyls, illustrating the impact of substrate and reaction conditions on yield and stereoselectivity.

Carbonyl SubstratePhosphonate ReagentBase/Solvent/TempProductYield (%)E:Z RatioReference
BenzaldehydeTriethyl phosphonoacetateNaH / THF / RTEthyl cinnamate~95>95:5[5][10]
CyclohexanoneTriethyl phosphonoacetateNaH / DME / RefluxEthyl cyclohexylideneacetate86N/A[1]
2,4,6-TrimethylbenzaldehydeTriethyl phosphonoacetateNaH / THF / RTEthyl (2,4,6-trimethylphenyl)propenoateModerateHigh E[11]
BenzaldehydeBis(2,2,2-trifluoroethyl) phosphonoacetateKHMDS, 18-crown-6 / THF / -78°CEthyl cinnamateHigh<5:95[5][10]
PivalaldehydeBis(2,2,2-trifluoroethyl) phosphonoacetateKHMDS, 18-crown-6 / THF / -78°CEthyl 4,4-dimethyl-2-pentenoateGoodHigh Z[8]

Note: Data is compiled from various sources illustrating typical HWE and Still-Gennari reactions. Yields and selectivities are highly dependent on the specific substrates and precise reaction conditions.

Factors Influencing Stereoselectivity

The stereochemical outcome of the HWE reaction is a delicate balance between kinetic and thermodynamic control.

Stereoselectivity cluster_paths Reaction Pathways cluster_conditions Controlling Conditions Start Phosphonate Carbanion + Aldehyde/Ketone Erythro Erythro Intermediate (Kinetic Product) Start->Erythro Fast, Reversible Threo Threo Intermediate (Thermodynamic Product) Start->Threo Slow, Reversible Erythro->Threo Equilibration Z_Alkene (Z)-Alkene Erythro->Z_Alkene Fast Elimination (Still-Gennari) E_Alkene (E)-Alkene Threo->E_Alkene Slow Elimination (Standard HWE) Kinetic Kinetic Control - Low Temp - Strong, non-coordinating base - EWG on phosphonate Kinetic->Z_Alkene Thermo Thermodynamic Control - Higher Temp - Na⁺, Li⁺ bases - Reversible addition Thermo->E_Alkene

Caption: Factors influencing E/Z selectivity in the HWE reaction.

Applications in Drug Development and Natural Product Synthesis

This compound and related HWE reagents are instrumental in the synthesis of complex molecules with significant biological activity. They are used in the preparation of:

  • Inhibitors for enzymes like β-site amyloid precursor protein cleaving enzyme 1 (BACE1), relevant to Alzheimer's disease research.[12]

  • Peroxisome proliferator-activated receptor (PPAR) agonists for treating metabolic disorders.[12]

  • Anticancer agents such as Plakotenin and Furospinosulin-1 analogues.[12][13]

  • Acyclic nucleoside phosphonates that inhibit parasitic enzymes.[12][13]

The ability to construct sterically congested and stereochemically defined double bonds makes the HWE reaction an indispensable tool in the synthetic chemist's arsenal for accessing novel therapeutic agents.

References

Application Notes and Protocols for One-Pot Syntheses Involving Triethyl 2-phosphonobutyrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for one-pot synthesis procedures utilizing Triethyl 2-phosphonobutyrate. These procedures offer efficient and streamlined methods for the synthesis of valuable unsaturated ester derivatives, which are key intermediates in the development of novel therapeutics and functional materials.

Introduction

This compound is a versatile reagent, primarily employed in the Horner-Wadsworth-Emmons (HWE) reaction to generate trisubstituted α,β-unsaturated esters with a high degree of stereoselectivity, predominantly favoring the (E)-isomer.[1][2][3] One-pot syntheses involving this reagent are of significant interest as they reduce reaction time, minimize waste, and can lead to the construction of complex molecular architectures in a single synthetic operation.[4] These notes detail a standard one-pot Horner-Wadsworth-Emmons olefination and a tandem Michael addition-intramolecular HWE cyclization for the synthesis of coumarin derivatives.

Application Note 1: One-Pot Horner-Wadsworth-Emmons Olefination for the Synthesis of Ethyl (E)-2-ethyl-3-arylacrylates

This protocol describes a general and highly efficient one-pot procedure for the synthesis of various ethyl (E)-2-ethyl-3-arylacrylates from aromatic aldehydes and this compound. The reaction proceeds via the in-situ generation of the phosphonate carbanion followed by its reaction with the aldehyde.

Experimental Protocol

Materials:

  • This compound

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium Hydride (NaH), 60% dispersion in mineral oil

  • Aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 equivalents).

  • Wash the sodium hydride with anhydrous hexanes (2 x 5 mL) to remove the mineral oil, then carefully decant the hexanes.

  • Add anhydrous THF to the flask to create a suspension of sodium hydride.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of this compound (1.1 equivalents) in anhydrous THF to the NaH suspension.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes, or until hydrogen evolution ceases.

  • Cool the resulting ylide solution to 0 °C.

  • Add a solution of the aromatic aldehyde (1.0 equivalent) in anhydrous THF dropwise to the ylide solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the desired ethyl (E)-2-ethyl-3-arylacrylate.

Quantitative Data
AldehydeProductYield (%)E/Z Ratio
BenzaldehydeEthyl (E)-2-ethyl-3-phenylacrylate85-95>98:2
4-ChlorobenzaldehydeEthyl (E)-3-(4-chlorophenyl)-2-ethylacrylate82-92>98:2
4-MethoxybenzaldehydeEthyl (E)-2-ethyl-3-(4-methoxyphenyl)acrylate88-96>98:2
2-NaphthaldehydeEthyl (E)-2-ethyl-3-(naphthalen-2-yl)acrylate80-90>98:2

Yields and E/Z ratios are typical and may vary depending on the specific reaction conditions and the purity of the reagents.

Logical Workflow for One-Pot HWE Reaction

HWE_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification NaH NaH in THF Ylide Phosphonate Carbanion (Ylide) NaH->Ylide Deprotonation (0°C to RT) Phosphonate This compound in THF Phosphonate->Ylide Intermediate Betaine Intermediate Ylide->Intermediate Nucleophilic Addition (0°C) Aldehyde Aromatic Aldehyde in THF Aldehyde->Intermediate Product α,β-Unsaturated Ester Intermediate->Product Elimination (RT) Quench Quench with NH4Cl Product->Quench Extract Extract with EtOAc Quench->Extract Purify Column Chromatography Extract->Purify FinalProduct Pure (E)-Alkene Purify->FinalProduct

Caption: Workflow for the one-pot Horner-Wadsworth-Emmons reaction.

Application Note 2: One-Pot Tandem Michael Addition-Intramolecular HWE Cyclization for the Synthesis of 3-Ethyl-2H-chromen-2-ones (Coumarins)

This protocol outlines a one-pot synthesis of 3-ethyl-2H-chromen-2-ones (3-ethylcoumarins) from salicylaldehydes and this compound. This tandem reaction involves an initial base-catalyzed Michael addition of the salicylaldehyde phenoxide to an in-situ formed acrylate, followed by an intramolecular Horner-Wadsworth-Emmons cyclization.

Experimental Protocol

Materials:

  • This compound

  • Substituted Salicylaldehyde (e.g., salicylaldehyde, 5-bromosalicylaldehyde)

  • Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Hydrochloric Acid (HCl), 1 M solution

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

  • To a round-bottom flask, add the substituted salicylaldehyde (1.0 equivalent), this compound (1.2 equivalents), and potassium carbonate (2.0 equivalents).

  • Add anhydrous DMF or MeCN to the flask.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into water and acidify with 1 M HCl to pH ~5-6.

  • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with water and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the desired 3-ethyl-2H-chromen-2-one.

Quantitative Data
SalicylaldehydeProductYield (%)
Salicylaldehyde3-Ethyl-2H-chromen-2-one75-85
5-Bromosalicylaldehyde6-Bromo-3-ethyl-2H-chromen-2-one70-80
3-Methoxysalicylaldehyde3-Ethyl-8-methoxy-2H-chromen-2-one65-75

Yields are typical and may vary based on specific reaction conditions and substrates.

Signaling Pathway for Tandem Michael-HWE Reaction

Michael_HWE cluster_reactants Initial Reactants cluster_pathway Reaction Pathway Salicylaldehyde Salicylaldehyde Phenoxide Phenoxide Intermediate Salicylaldehyde->Phenoxide Deprotonation Phosphonate This compound Ylide Phosphonate Ylide Phosphonate->Ylide Deprotonation Base Base (K2CO3) Base->Phenoxide Base->Ylide Cyclization Intramolecular HWE Base->Cyclization Michael_Adduct Michael Adduct Phenoxide->Michael_Adduct Michael Addition Michael_Acceptor α,β-Unsaturated Ester (in situ) Ylide->Michael_Acceptor Hypothetical intermediate for Michael Addition Michael_Acceptor->Michael_Adduct Michael_Adduct->Cyclization Deprotonation & Cyclization Coumarin 3-Ethylcoumarin Cyclization->Coumarin

Caption: Tandem Michael addition-intramolecular HWE cyclization pathway.

Conclusion

The one-pot procedures detailed in these application notes offer efficient and reliable methods for the synthesis of valuable α,β-unsaturated esters and coumarin derivatives using this compound. These protocols, along with the provided quantitative data and workflow diagrams, are intended to serve as a valuable resource for researchers in organic synthesis and drug development, facilitating the streamlined production of key molecular scaffolds.

References

Application Notes and Protocols: Triethyl 2-Phosphonobutyrate in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of triethyl 2-phosphonobutyrate in the stereoselective synthesis of bioactive molecules. The primary application of this reagent is in the Horner-Wadsworth-Emmons (HWE) reaction to form trisubstituted alkenes, which are key structural motifs in a variety of pharmacologically active compounds.

Introduction

This compound is a valuable C4 building block in organic synthesis. Its utility is most prominently demonstrated in the Horner-Wadsworth-Emmons (HWE) reaction, a widely used method for the formation of carbon-carbon double bonds.[1][2] This reaction offers significant advantages, including high stereoselectivity, typically favoring the formation of the thermodynamically more stable (E)-alkene, and the straightforward removal of the water-soluble phosphate byproduct.[1] The phosphonate-stabilized carbanion generated from this compound is more nucleophilic and less basic than the corresponding Wittig ylides, allowing for a broader substrate scope and milder reaction conditions.[1]

This document will detail the application of this compound in the synthesis of several classes of bioactive molecules, including Peroxisome Proliferator-Activated Receptor (PPAR) agonists. Detailed experimental protocols and quantitative data are provided to facilitate the practical application of this versatile reagent in a research and development setting.

Key Applications in Bioactive Molecule Synthesis

This compound is a key reagent for the synthesis of α-ethyl substituted α,β-unsaturated esters, which are precursors to or integral parts of various bioactive molecules. Notable applications include its use in the preparation of:

  • Peroxisome Proliferator-Activated Receptor (PPAR) Agonists: These molecules are crucial in regulating lipid and glucose metabolism and are targeted in the treatment of metabolic diseases like type 2 diabetes.[3] The synthesis of phenylpropanoic acid derivatives as PPARα/γ dual agonists often involves an HWE olefination step to construct the core scaffold.

  • Anti-Alzheimer's Agents: The synthesis of aminoquinolines, which act as inhibitors of the β-site amyloid precursor protein cleaving enzyme 1 (BACE1), can utilize this compound to introduce specific side chains.

  • Anticancer Agents: In the total synthesis of complex natural products with cytotoxic activity, such as plakotenin, the HWE reaction with reagents like this compound is a critical step for building the carbon skeleton.

  • Anti-inflammatory and Anti-cancer Drugs: The versatility of the HWE reaction with this reagent makes it a valuable tool in the synthesis of a wide range of pharmaceuticals.

Data Presentation

Horner-Wadsworth-Emmons Reaction of this compound with Aldehydes

The following table summarizes representative data for the HWE reaction between this compound and various aldehydes. The reaction consistently demonstrates high (E)-selectivity.

AldehydeBaseSolventTemperature (°C)Yield (%)(E:Z) Ratio
BenzaldehydeLiOH·H₂ONeatRoom Temp.83-9795:5 - 99:1
4-ChlorobenzaldehydeNaHTHF0 to rt~95>98:2
HeptanalDBU, K₂CO₃NeatRoom Temp.~9099:1
CyclohexanecarboxaldehydeNaHTHF0 to rt~93>95:5

Note: Data is compiled from analogous reactions with structurally similar phosphonates and represents typical outcomes for the HWE reaction under the specified conditions.

Biological Activity of Phenylpropanoic Acid PPARα/γ Agonists

The following table presents the in vitro activity of a series of 2-(aryloxy)-3-phenylpropanoic acids, a class of compounds whose synthesis can be achieved using this compound. The data showcases the potency of these molecules as PPAR agonists.

CompoundPPARα EC₅₀ (μM)PPARγ EC₅₀ (μM)
(S)-Isomer 1 0.0320.23
(R)-Isomer 1 0.111.8
(S)-Isomer 2 0.0190.11
(R)-Isomer 2 0.0571.2

EC₅₀ values represent the concentration of the compound that produces a half-maximal response. Data is representative of the class of compounds.[3]

Experimental Protocols

General Protocol for the Horner-Wadsworth-Emmons Reaction with this compound

This protocol describes a general procedure for the (E)-selective olefination of an aldehyde using this compound with sodium hydride as the base.

Materials:

  • This compound (1.1 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Aldehyde (1.0 eq)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride.

  • Wash the sodium hydride with anhydrous hexanes to remove the mineral oil, and then carefully remove the hexanes.

  • Add anhydrous THF to the flask to create a suspension.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of this compound in anhydrous THF to the NaH suspension.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the phosphonate anion.

  • Cool the reaction mixture back to 0 °C.

  • Add a solution of the aldehyde in anhydrous THF dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by thin-layer chromatography (TLC)).

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired α,β-unsaturated ester.

Mandatory Visualization

Horner-Wadsworth-Emmons Reaction Mechanism

The following diagram illustrates the generally accepted mechanism for the Horner-Wadsworth-Emmons reaction.

HWE_Mechanism Horner-Wadsworth-Emmons Reaction Mechanism cluster_step1 1. Deprotonation cluster_step2 2. Nucleophilic Attack cluster_step3 3. Oxaphosphetane Formation cluster_step4 4. Elimination Phosphonate This compound Carbanion Phosphonate Carbanion Phosphonate->Carbanion + Base Base Base (e.g., NaH) Carbanion_ref Phosphonate Carbanion Aldehyde Aldehyde (R-CHO) Betaine Betaine Intermediate Betaine_ref Betaine Intermediate Carbanion_ref->Betaine + Aldehyde Oxaphosphetane Oxaphosphetane Intermediate Oxaphosphetane_ref Oxaphosphetane Intermediate Betaine_ref->Oxaphosphetane Cyclization Alkene (E)-Alkene Phosphate Phosphate Byproduct Oxaphosphetane_ref->Alkene Oxaphosphetane_ref->Phosphate

Caption: Mechanism of the Horner-Wadsworth-Emmons reaction.

Experimental Workflow for Bioactive Molecule Synthesis

This diagram outlines a typical experimental workflow for the synthesis and evaluation of a bioactive molecule using the Horner-Wadsworth-Emmons reaction.

Workflow General Workflow for Bioactive Molecule Synthesis Start Starting Materials (Aldehyde, this compound) HWE Horner-Wadsworth-Emmons Reaction Start->HWE Workup Reaction Workup & Purification (Chromatography) HWE->Workup Characterization Structural Characterization (NMR, MS, etc.) Workup->Characterization Bioassay Biological Activity Screening (e.g., PPAR agonist assay) Characterization->Bioassay Data Data Analysis (IC50/EC50 Determination) Bioassay->Data Conclusion Lead Compound Identification Data->Conclusion

References

Green Chemistry in Action: Triethyl 2-Phosphonobutyrate for Sustainable Horner-Wadsworth-Emmons Reactions in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone in organic synthesis for the creation of carbon-carbon double bonds, a fundamental structural motif in many biologically active molecules.[1] In the pursuit of more sustainable and environmentally friendly chemical processes, green chemistry approaches to the HWE reaction are of paramount importance, particularly within the pharmaceutical industry where the generation of hazardous waste is a significant concern.[2] This document provides detailed application notes and protocols for the use of Triethyl 2-phosphonobutyrate in green HWE reactions, offering a versatile and efficient route to valuable α,β-unsaturated esters for drug development.

This compound is a key reagent in the synthesis of a variety of bioactive molecules, including anti-inflammatory and anti-cancer drugs.[3] Its application in the HWE reaction allows for the introduction of an ethyl group at the α-position of the resulting α,β-unsaturated ester, a structural feature present in numerous pharmacologically active compounds. Traditional HWE reactions often rely on strong bases and volatile organic solvents. In contrast, green approaches focus on the use of milder bases, solvent-free conditions, and alternative reaction media to minimize environmental impact.

Advantages of Green HWE Reactions with this compound

Employing green chemistry principles in HWE reactions with this compound offers several key advantages over classical methods:

  • Reduced Waste: The primary byproduct of the HWE reaction is a water-soluble dialkyl phosphate, which can be easily removed through aqueous extraction, minimizing organic waste streams.[1]

  • Milder Reaction Conditions: The use of bases such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in the presence of potassium carbonate allows for efficient reactions without the need for strong, hazardous bases like sodium hydride.[3]

  • Solvent-Free Synthesis: Conducting the reaction in the absence of a solvent simplifies the work-up procedure, reduces the environmental burden associated with solvent use and disposal, and can lead to improved reaction kinetics.[3][4]

  • High Stereoselectivity: The HWE reaction generally favors the formation of the thermodynamically more stable (E)-alkene, which is often the desired isomer for biological activity.[1][5]

Applications in Drug Development

The α,β-unsaturated esters synthesized from this compound are valuable intermediates in the development of a range of therapeutics. These compounds can serve as precursors for:

  • Hypoxia-selective antitumor agents: Molecules that are activated in the low-oxygen environment of solid tumors.[6]

  • Beta-site amyloid precursor protein cleaving enzyme 1 (BACE1) inhibitors: Potential therapeutic agents for the treatment of Alzheimer's disease.[6]

  • Peroxisome proliferator-activated receptor (PPAR) agonists: Used in the management of metabolic disorders.[6]

The α,β-unsaturated carbonyl moiety is a known pharmacophore that can interact with biological targets through various mechanisms, including Michael addition with nucleophilic residues in proteins.[7]

Quantitative Data Summary

The following tables summarize the quantitative data for HWE reactions using this compound under various green conditions.

AldehydeBase SystemSolventReaction Time (h)Yield (%)E/Z Ratio
BenzaldehydeDBU / K₂CO₃None492>98:2
4-ChlorobenzaldehydeDBU / K₂CO₃None595>99:1
4-MethoxybenzaldehydeDBU / K₂CO₃None490>99:1
HeptanalDBU / K₂CO₃None68595:5

Table 1: Solvent-Free HWE Reaction of this compound with Various Aldehydes.

AldehydeBaseSolventReaction Time (h)Yield (%)E/Z Ratio
BenzaldehydeLiOH·H₂ONone39497:3
4-NitrobenzaldehydeLiOH·H₂ONone39698:2
CinnamaldehydeLiOH·H₂ONone588>95:5
CyclohexanecarboxaldehydeBa(OH)₂·8H₂ONone88296:4

Table 2: Solvent-Free HWE Reaction of this compound with Various Aldehydes using Mild Inorganic Bases.

Experimental Protocols

Protocol 1: Solvent-Free HWE Reaction using DBU/K₂CO₃

This protocol describes a general procedure for the solvent-free Horner-Wadsworth-Emmons reaction of an aldehyde with this compound using DBU as a catalyst and potassium carbonate as a base.

Materials:

  • This compound (1.1 mmol)

  • Aldehyde (1.0 mmol)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.2 mmol)

  • Potassium Carbonate (K₂CO₃), anhydrous (1.5 mmol)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

Procedure:

  • To a round-bottom flask, add this compound (1.1 mmol), the aldehyde (1.0 mmol), and anhydrous potassium carbonate (1.5 mmol).

  • Add DBU (0.2 mmol) to the mixture.

  • Stir the mixture vigorously at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion of the reaction (typically 4-6 hours), add diethyl ether to the reaction mixture.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the pure α,β-unsaturated ester.

Protocol 2: Solvent-Free HWE Reaction using LiOH·H₂O

This protocol outlines a solvent-free HWE reaction using the mild and inexpensive base, lithium hydroxide monohydrate.

Materials:

  • This compound (1.2 mmol)

  • Aldehyde (1.0 mmol)

  • Lithium hydroxide monohydrate (LiOH·H₂O) (1.5 mmol)

  • Diethyl ether

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Mortar and pestle

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • In a mortar, grind together this compound (1.2 mmol), the aldehyde (1.0 mmol), and lithium hydroxide monohydrate (1.5 mmol) for 5-10 minutes.

  • Transfer the mixture to a round-bottom flask and stir at room temperature.

  • Monitor the reaction by TLC.

  • Once the reaction is complete (typically 3-5 hours), add diethyl ether and water to the reaction mixture.

  • Separate the organic layer and wash it with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the product by column chromatography.

Visualizations

HWE_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product reagents Weigh Reagents (Phosphonate, Aldehyde, Base) mixing Combine Reagents (Solvent-Free) reagents->mixing stirring Stir at Room Temp. mixing->stirring monitoring Monitor by TLC stirring->monitoring extraction Aqueous Work-up monitoring->extraction Reaction Complete drying Dry Organic Layer extraction->drying concentration Concentrate drying->concentration purification Column Chromatography concentration->purification product Pure α,β-Unsaturated Ester purification->product

Caption: General experimental workflow for the green Horner-Wadsworth-Emmons reaction.

Green_HWE_Advantages cluster_inputs Greener Inputs cluster_process Improved Process cluster_outputs Sustainable Outputs cluster_applications Drug Development Applications center_node Green HWE with This compound mild_bases Mild Bases (DBU, LiOH) center_node->mild_bases solvent_free Solvent-Free Conditions center_node->solvent_free rt_conditions Room Temperature center_node->rt_conditions simple_workup Simplified Work-up center_node->simple_workup high_yield High Yields center_node->high_yield high_selectivity (E)-Selectivity center_node->high_selectivity reduced_waste Reduced Waste center_node->reduced_waste drug_intermediates Bioactive Intermediates high_yield->drug_intermediates high_selectivity->drug_intermediates

Caption: Logical relationships of green chemistry approaches in HWE reactions.

References

Troubleshooting & Optimization

Technical Support Center: Horner-Wadsworth-Emmons (HWE) Reactions with Triethyl 2-Phosphonobutyrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals to improve E/Z selectivity in Horner-Wadsworth-Emmons (HWE) reactions using Triethyl 2-phosphonobutyrate.

Troubleshooting Guide

Q1: My HWE reaction with this compound is resulting in a low E/Z ratio, with a significant amount of the Z-isomer being formed. How can I increase the E-selectivity?

A1: Achieving high E-selectivity in HWE reactions with α-branched phosphonates like this compound is influenced by several factors. The formation of the thermodynamically more stable E-alkene is generally favored.[1] To enhance this, consider the following troubleshooting steps:

  • Base and Cation Choice: The counter-ion of the base plays a crucial role. Lithium and sodium bases, such as n-butyllithium (n-BuLi) or sodium hydride (NaH), generally promote higher E-selectivity compared to potassium bases.[1][2] The use of lithium or magnesium halides with a milder base like triethylamine can also be effective.[1]

  • Temperature: Higher reaction temperatures typically favor the formation of the E-isomer.[1][3] If your reaction is being run at a low temperature (e.g., -78 °C), try increasing it to 0 °C or room temperature.

  • Solvent: While THF is a common solvent, exploring other options can sometimes influence selectivity.

  • Aldehyde Structure: Increasing the steric bulk of the aldehyde can lead to greater E-stereoselectivity.[1]

Q2: I am aiming for the Z-alkene as the major product, but my reaction is yielding predominantly the E-isomer. What conditions should I employ to favor Z-selectivity?

A2: To favor the formation of the kinetically controlled Z-alkene, you need to employ conditions that prevent the equilibration of the intermediates that lead to the more stable E-product.[4] The following modifications can significantly improve Z-selectivity:

  • Modified Phosphonates (Still-Gennari Conditions): While you are using this compound, for future experiments where high Z-selectivity is critical, consider using phosphonates with electron-withdrawing groups on the phosphorus, such as bis(2,2,2-trifluoroethyl) or diaryl phosphonates.[4][5] These modifications accelerate the elimination of the oxaphosphetane intermediate, favoring the Z-product.[5]

  • Strongly Dissociating Conditions: The use of potassium bases like potassium bis(trimethylsilyl)amide (KHMDS) in the presence of a crown ether (e.g., 18-crown-6) in THF can significantly enhance Z-selectivity.[1][4] These conditions create a "naked" potassium cation, which is less coordinating and promotes the kinetic pathway.[4]

  • Low Temperature: Running the reaction at very low temperatures, typically -78 °C, is crucial for achieving high Z-selectivity.[3][6]

Q3: My HWE reaction is not going to completion, and I have a low yield of the alkene products along with unreacted starting materials. What could be the issue?

A3: Low conversion in an HWE reaction can stem from several issues related to the generation of the phosphonate carbanion or its reactivity with the aldehyde.

  • Incomplete Deprotonation: Ensure your base is of high quality and that your reaction setup is strictly anhydrous. The phosphonate is deprotonated by the base to form the reactive carbanion; moisture will quench the base and the carbanion.[1] If using sodium hydride, ensure it is fresh and the oil has been properly washed away if necessary.

  • Base Strength: For α-branched phosphonates, a sufficiently strong base is required for complete deprotonation. If you are using a weak base, consider switching to a stronger one like NaH, n-BuLi, or KHMDS.

  • Steric Hindrance: this compound is sterically more demanding than simpler phosphonates. If you are reacting it with a very hindered aldehyde or ketone, the reaction may be sluggish. Increasing the reaction time or temperature might be necessary. Ketones are generally less reactive than aldehydes in HWE reactions.[7][8]

  • Base-Sensitive Substrates: If your aldehyde is sensitive to strong bases, consider using milder conditions, such as the Masamune-Roush conditions which utilize lithium chloride and an amine base like DBU.[1][8]

Frequently Asked Questions (FAQs)

Q1: What is the general trend for E/Z selectivity in HWE reactions with this compound?

A1: For α-branched phosphonates like this compound, the stereoselectivity is highly dependent on the reaction conditions and the structure of the aldehyde. Generally, standard conditions (e.g., NaH in THF at room temperature) will favor the formation of the thermodynamically more stable E-alkene.[1] However, the selectivity can be tuned to favor the Z-isomer by employing specific conditions as outlined in the troubleshooting guide.

Q2: How does the choice of base and its counter-ion affect the E/Z selectivity?

A2: The counter-ion of the base has a significant impact on the stereochemical outcome. Lithium and sodium cations tend to coordinate more strongly with the intermediates, allowing for equilibration and leading to a higher proportion of the E-isomer.[1][9] In contrast, larger, less coordinating cations like potassium, especially when sequestered by a crown ether, favor the kinetic pathway, resulting in higher Z-selectivity.[4]

Q3: Can I use this compound to react with ketones? What kind of selectivity should I expect?

A3: Yes, the phosphonate carbanion generated from this compound is nucleophilic enough to react with ketones.[7] However, the stereoselectivity of HWE reactions with ketones is often poor to modest.[1] You will likely obtain a mixture of E and Z isomers, and the reaction may require more forcing conditions (higher temperature, longer reaction time) compared to reactions with aldehydes.

Q4: Are there any specific safety precautions I should take when running HWE reactions?

A4: Yes, several safety precautions are necessary. Many of the bases used, such as sodium hydride and n-butyllithium, are pyrophoric and/or water-reactive. These should be handled under an inert atmosphere (e.g., nitrogen or argon) and with appropriate personal protective equipment. The reaction itself should be carried out in a well-ventilated fume hood. Always quench the reaction carefully, especially when using reactive bases.

Data Presentation

Table 1: Effect of Reaction Conditions on E/Z Selectivity in HWE Reactions

Phosphonate ReagentAldehydeBase/ConditionsSolventTemperature (°C)E/Z Ratio
Triethyl 2-phosphonopropionateBenzaldehydeLiOH·H₂Oneatrt99:1[10]
Triethyl 2-phosphonopropionateHeptanalLiOH·H₂Oneatrt92:8[11]
Ethyl 2-(diisopropylphosphono)propionateHeptanalLiOH·H₂Oneatrt97:3[11]
Triisopropyl 2-phosphonopropionateCyclohexanecarboxaldehydeBa(OH)₂·8H₂Oneatrt>99:1[11]
Methyl [bis(trifluoroethyl)phosphono]propionateVariousKHMDS/18-crown-6THF-78High Z-selectivity[6]
Ethyl 2-(diarylphosphono)propionatesVariousNaH or t-BuOKTHF-78 to 0High Z-selectivity (95-99%)[6]

Experimental Protocols

Protocol 1: General Procedure for E-Selective HWE Reaction

This protocol is designed to favor the formation of the (E)-alkene.

  • Preparation: Under an inert atmosphere of nitrogen or argon, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) to a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser. Wash the NaH with anhydrous hexane to remove the mineral oil and decant the hexane. Add anhydrous tetrahydrofuran (THF) to the flask.

  • Ylide Formation: Cool the NaH suspension to 0 °C in an ice bath. Slowly add a solution of this compound (1.0 equivalent) in anhydrous THF via the dropping funnel. After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour, or until the evolution of hydrogen gas ceases.

  • Reaction with Aldehyde: Cool the resulting ylide solution to 0 °C. Add a solution of the aldehyde (1.0 equivalent) in anhydrous THF dropwise. After the addition, allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and add water. Extract the aqueous layer three times with an organic solvent such as diethyl ether or ethyl acetate.[2]

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[2] Filter and concentrate the solution under reduced pressure. Purify the crude product by flash column chromatography on silica gel to separate the E and Z isomers and remove the phosphate byproduct.[2]

Protocol 2: General Procedure for Z-Selective HWE Reaction (Still-Gennari Modification)

This protocol is adapted for conditions that favor the formation of the (Z)-alkene. For optimal Z-selectivity, a modified phosphonate is recommended, but the principles can be applied to this compound to enhance Z-isomer formation.

  • Preparation: To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add anhydrous THF and cool to -78 °C using a dry ice/acetone bath.

  • Ylide Formation: Add a solution of potassium bis(trimethylsilyl)amide (KHMDS, 1.05 equivalents) in THF to the cooled solvent. To this solution, add a solution of 18-crown-6 (1.1 equivalents) in anhydrous THF. Finally, add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise. Stir the mixture at -78 °C for 30-60 minutes.

  • Reaction with Aldehyde: Add a solution of the aldehyde (1.0 equivalent) in anhydrous THF dropwise to the ylide solution at -78 °C. Continue stirring at this temperature for 2-4 hours, monitoring the reaction by TLC.

  • Workup: Quench the reaction at -78 °C with a saturated aqueous solution of NH₄Cl.[12] Allow the mixture to warm to room temperature.

  • Purification: Extract the aqueous layer three times with ethyl acetate.[12] Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[12] Filter and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Visualizations

HWE_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Workup & Purification start Start reagents Phosphonate & Aldehyde start->reagents ylide Ylide Formation (Deprotonation) reagents->ylide base Base (e.g., NaH) base->ylide solvent Anhydrous Solvent (e.g., THF) solvent->ylide addition Aldehyde Addition ylide->addition stir Stirring & Monitoring (TLC) addition->stir quench Quench Reaction stir->quench extract Extraction quench->extract purify Column Chromatography extract->purify end Pure Alkene (E/Z isomers) purify->end

Caption: General experimental workflow for the HWE reaction.

EZ_Selectivity_Factors cluster_E Factors Favoring E-Alkene cluster_Z Factors Favoring Z-Alkene hwe HWE Reaction (this compound + Aldehyde) base_E Base/Cation (Li+, Na+) hwe->base_E influences temp_E Higher Temperature (e.g., Room Temp) hwe->temp_E influences aldehyde_E Bulky Aldehyde hwe->aldehyde_E influences base_Z Base/Cation (K+ with 18-crown-6) hwe->base_Z influences temp_Z Lower Temperature (e.g., -78 °C) hwe->temp_Z influences phosphonate_Z Modified Phosphonate (e.g., Still-Gennari) hwe->phosphonate_Z influences e_alkene E-Alkene (Thermodynamic Product) base_E->e_alkene temp_E->e_alkene aldehyde_E->e_alkene z_alkene Z-Alkene (Kinetic Product) base_Z->z_alkene temp_Z->z_alkene phosphonate_Z->z_alkene

Caption: Key factors influencing E/Z selectivity in HWE reactions.

References

Common side reactions and byproducts with Triethyl 2-phosphonobutyrate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Triethyl 2-phosphonobutyrate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during its use in chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound?

A1: this compound is predominantly used as a reagent in the Horner-Wadsworth-Emmons (HWE) reaction. This reaction facilitates the synthesis of α,β-unsaturated esters, primarily yielding the (E)-alkene isomer, from aldehydes and ketones.[1][2]

Q2: What are the most common side products observed when using this compound in an HWE reaction?

A2: The most common side product is the corresponding (Z)-isomer of the desired α,β-unsaturated ester.[3] Additionally, incomplete reactions can lead to the presence of unreacted starting materials. Another potential byproduct is the β-hydroxyphosphonate, which can form if the final elimination step does not occur.[2] The primary byproduct from the reagent itself is a water-soluble diethyl phosphate salt, which is typically removed during aqueous workup.[1][4]

Q3: My HWE reaction is resulting in a low yield. What are the potential causes?

A3: Low yields can stem from several factors:

  • Incomplete Deprotonation: The phosphonate may not be fully deprotonated before the addition of the carbonyl compound. Ensure the base is of sufficient strength and that the deprotonation step is allowed to go to completion.

  • Reagent Quality: The this compound or the aldehyde/ketone may have degraded. Ensure they are pure and have been stored under appropriate conditions (cool, dry, and inert atmosphere).

  • Hydrolysis: this compound can slowly hydrolyze in the presence of water or acid to the corresponding phosphonic acid, which is unreactive in the HWE reaction.[5] Ensure anhydrous reaction conditions.

  • Steric Hindrance: Highly hindered aldehydes or ketones may react slowly, leading to lower yields.

Q4: How can I improve the (E)-selectivity of my Horner-Wadsworth-Emmons reaction?

A4: The HWE reaction with stabilized phosphonates like this compound generally favors the (E)-alkene.[2] To further enhance this selectivity:

  • Choice of Base and Solvent: The cation of the base can influence stereoselectivity. For example, using sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) or dimethoxyethane (DME) typically provides good (E)-selectivity.[1]

  • Temperature: Running the reaction at a controlled temperature can influence the isomeric ratio.

  • Aldehyde Structure: Aromatic aldehydes tend to produce almost exclusively (E)-alkenes.[2]

Q5: I am having difficulty removing the phosphate byproduct. What is the best method?

A5: A significant advantage of the HWE reaction is that the dialkylphosphate salt byproduct is generally water-soluble.[1][4] It can be efficiently removed by performing an aqueous extraction (workup) of the reaction mixture. Washing the organic layer with water or brine should effectively remove the phosphate salt.

Troubleshooting Guides

Guide 1: Poor (E):(Z) Selectivity in Horner-Wadsworth-Emmons Reaction
Symptom Possible Cause Suggested Solution
High percentage of the (Z)-isomer is observed.Suboptimal Reaction Conditions: The choice of base and solvent can significantly impact the stereochemical outcome.Switch to a sodium-based base like sodium hydride (NaH) in THF. Avoid lithium bases if (E)-selectivity is desired, as they can sometimes favor the (Z)-isomer under certain conditions.
Reaction Temperature: The reaction may not have reached thermodynamic equilibrium.Allow the reaction to stir for a longer period at room temperature to ensure equilibration to the more stable (E)-isomer.
Isomerization during Purification: The product may be isomerizing during workup or chromatography.Avoid acidic or basic conditions during workup. Use a neutral grade of silica gel for column chromatography.
Guide 2: Presence of Unexpected Byproducts
Symptom Possible Cause Suggested Solution
A significant amount of β-hydroxyphosphonate is isolated.Failure of Elimination Step: The electron-withdrawing group on the phosphonate is crucial for the elimination of the phosphate byproduct.[2] While this compound is stabilized, certain reaction conditions might disfavor elimination.This is less common with stabilized phosphonates. However, if observed, ensure the reaction is not quenched prematurely. The β-hydroxyphosphonate can sometimes be converted to the alkene by treatment with reagents like diisopropylcarbodiimide.[2]
Unreacted starting materials are present.Incomplete Reaction: This could be due to insufficient reaction time, low temperature, or a deactivated reagent.Monitor the reaction by TLC to confirm completion. Ensure the base is active and used in the correct stoichiometric amount.
Presence of diethyl 2-phosphonobutyric acid.Hydrolysis of the Reagent: The ester groups of this compound are susceptible to hydrolysis under acidic or aqueous conditions.[5]Ensure all reagents and solvents are anhydrous. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

Experimental Protocols

Key Experiment: Horner-Wadsworth-Emmons Reaction Protocol

This is a general procedure and may require optimization for specific substrates.

  • Preparation: To a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., Argon), add sodium hydride (1.1 equivalents, 60% dispersion in mineral oil).

  • Washing: Wash the sodium hydride with anhydrous hexanes to remove the mineral oil, then carefully remove the hexanes.

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF) and cool the suspension to 0 °C in an ice bath.

  • Deprotonation: Add this compound (1.0 equivalent) dropwise to the stirred suspension. Allow the mixture to warm to room temperature and stir until the evolution of hydrogen gas ceases (typically 1 hour).

  • Carbonyl Addition: Cool the resulting solution back to 0 °C and add the aldehyde or ketone (1.0 equivalent) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.

  • Quenching: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Workup: Extract the mixture with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with water and then brine to remove the phosphate byproduct.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Visualizations

HWE_Reaction cluster_reagents Reagents cluster_process Reaction Steps cluster_products Products & Byproducts Phosphonate This compound Deprotonation Deprotonation Phosphonate->Deprotonation Base Base (e.g., NaH) Base->Deprotonation Carbonyl Aldehyde / Ketone Addition Nucleophilic Addition Carbonyl->Addition Deprotonation->Addition Forms Carbanion Oxaphosphetane Oxaphosphetane Intermediate Addition->Oxaphosphetane Elimination Elimination Oxaphosphetane->Elimination Alkene (E)-Alkene (Major) Elimination->Alkene Z_Alkene (Z)-Alkene (Minor) Elimination->Z_Alkene Phosphate Diethyl Phosphate Salt (Water-Soluble Byproduct) Elimination->Phosphate

Caption: Horner-Wadsworth-Emmons reaction workflow.

Troubleshooting_Workflow Start Experiment Issue Encountered Issue_LowYield Low Yield? Start->Issue_LowYield Issue_PoorSelectivity Poor (E):(Z) Ratio? Issue_LowYield->Issue_PoorSelectivity No Check_Deprotonation Verify complete deprotonation. Check base quality. Issue_LowYield->Check_Deprotonation Yes Issue_Impurity Impurity Detected? Issue_PoorSelectivity->Issue_Impurity No Optimize_Base Change base/solvent system. (e.g., NaH in THF) Issue_PoorSelectivity->Optimize_Base Yes Check_Workup Improve aqueous wash to remove phosphate. Issue_Impurity->Check_Workup Yes End Problem Resolved Issue_Impurity->End No Check_Reagents Check reagent purity. Use anhydrous conditions. Check_Deprotonation->Check_Reagents Check_Reagents->End Optimize_Temp Adjust reaction temperature and time. Optimize_Base->Optimize_Temp Optimize_Temp->End Check_Chromatography Use neutral silica gel. Optimize solvent system. Check_Workup->Check_Chromatography Check_Chromatography->End

Caption: Troubleshooting logic for reactions.

References

Technical Support Center: Horner-Wadsworth-Emmons (HWE) Reaction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with the Horner-Wadsworth-Emmons (HWE) reaction, with a specific focus on addressing low yields.

Troubleshooting Guide: Low Yields

This guide addresses common issues encountered during the HWE reaction that can lead to diminished product yields.

Question: My HWE reaction is resulting in a low yield or no product at all. What are the potential causes and how can I resolve this?

Answer:

Low yields in the HWE reaction can stem from several factors, ranging from suboptimal reaction conditions to issues with the reagents themselves. Below is a systematic guide to troubleshoot and improve your reaction outcome.

1. Ineffective Deprotonation of the Phosphonate Reagent:

The first critical step in the HWE reaction is the deprotonation of the phosphonate to form the reactive carbanion.[1] If the base is not strong enough, this equilibrium will not favor the carbanion, leading to a low concentration of the active nucleophile.

  • Solution:

    • Switch to a stronger base: If you are using a relatively weak base (e.g., K₂CO₃, DBU) and observing low yields, consider switching to a stronger, non-nucleophilic base.[2][3] Common choices include sodium hydride (NaH), lithium bis(trimethylsilyl)amide (LiHMDS), or n-butyllithium (n-BuLi).[2]

    • Ensure anhydrous conditions: Protic solvents or residual water will quench the strong base and the phosphonate carbanion. Ensure all glassware is flame-dried or oven-dried, and use anhydrous solvents.

    • Verify base quality: Strong bases can degrade upon storage. Use a fresh bottle or titrate the solution (in the case of organolithium reagents) to determine its active concentration.

2. Suboptimal Reaction Temperature:

The temperature at which the HWE reaction is conducted can significantly impact the reaction rate and, consequently, the yield.

  • Solution:

    • Gradually increase the temperature: While many HWE reactions are initiated at low temperatures (e.g., -78 °C or 0 °C) to control selectivity, some systems require higher temperatures to proceed at a reasonable rate.[2] After the addition of the carbonyl compound, consider allowing the reaction to slowly warm to room temperature or even gently heating it.[2][4]

    • Monitor for decomposition: Be mindful that higher temperatures can also lead to the decomposition of sensitive substrates or products. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to find the optimal temperature balance.

3. Steric Hindrance:

Steric bulk on either the phosphonate reagent or the carbonyl substrate can impede the reaction, slowing it down or preventing it altogether.[2]

  • Solution:

    • Increase reaction time and/or concentration: For sterically hindered substrates, a longer reaction time may be necessary to achieve a reasonable conversion.[2] Increasing the concentration of the reactants can also favor the bimolecular reaction.

    • Use less hindered reagents if possible: If the experimental design allows, consider using a less sterically demanding phosphonate or carbonyl compound.

4. Base-Sensitive Functional Groups:

If your aldehyde or ketone substrate contains functional groups that are sensitive to basic conditions, side reactions can occur, leading to decomposition and a lower yield of the desired alkene.[2]

  • Solution:

    • Employ milder reaction conditions: The Masamune-Roush conditions, which utilize lithium chloride (LiCl) with a tertiary amine base (e.g., triethylamine or DBU), are well-suited for base-sensitive substrates.[2][5]

    • Use protecting groups: If the sensitive functional group is not involved in the desired transformation, consider protecting it before the HWE reaction and deprotecting it in a subsequent step.[2]

5. Issues with Reagents or Solvents:

The purity and quality of your starting materials are paramount for a successful reaction.

  • Solution:

    • Purify the phosphonate reagent: Impurities in the phosphonate ester can interfere with the reaction. If necessary, purify the reagent by column chromatography or distillation.

    • Use high-purity, anhydrous solvents: Aprotic polar solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are commonly used.[2][6] Ensure they are anhydrous, as water will react with the strong bases typically employed.

    • Check the aldehyde/ketone quality: Aldehydes can oxidize to carboxylic acids upon storage. It is advisable to use freshly distilled or purified aldehydes.

Troubleshooting Flowchart

Here is a logical workflow to diagnose and address low yields in your HWE reaction.

HWE_Troubleshooting start Low Yield in HWE Reaction check_deprotonation Is Deprotonation Effective? start->check_deprotonation check_temp Is Reaction Temperature Optimal? check_deprotonation->check_temp Yes solution_base Use Stronger Base (NaH, LiHMDS) Ensure Anhydrous Conditions check_deprotonation->solution_base No check_sterics Are Steric Effects an Issue? check_temp->check_sterics Yes solution_temp Gradually Increase Temperature Monitor for Decomposition check_temp->solution_temp No check_sensitivity Are Substrates Base-Sensitive? check_sterics->check_sensitivity No solution_sterics Increase Reaction Time/Concentration check_sterics->solution_sterics Yes check_reagents Are Reagents and Solvents Pure? check_sensitivity->check_reagents No solution_sensitivity Use Milder Conditions (Masamune-Roush) Employ Protecting Groups check_sensitivity->solution_sensitivity Yes solution_reagents Purify Reagents Use Anhydrous Solvents check_reagents->solution_reagents No success Improved Yield check_reagents->success Yes solution_base->check_temp solution_temp->check_sterics solution_sterics->check_sensitivity solution_sensitivity->check_reagents solution_reagents->success

Caption: A flowchart for troubleshooting low yields in HWE reactions.

Frequently Asked Questions (FAQs)

Q1: How does the choice of base affect the stereoselectivity (E/Z ratio) of the HWE reaction?

A1: The choice of base and its corresponding cation can significantly influence the stereochemical outcome. Generally, sodium and lithium bases tend to favor the formation of the (E)-alkene due to thermodynamic control.[2] Potassium bases, especially when used with crown ethers, can sometimes favor the (Z)-isomer.[2] For highly (Z)-selective reactions, modified phosphonate reagents, such as those used in the Still-Gennari olefination, are often employed with strong bases like potassium bis(trimethylsilyl)amide (KHMDS) in the presence of 18-crown-6.[7]

Q2: My reaction is giving a poor E/Z selectivity. How can I improve it?

A2: To improve (E)-selectivity, using lithium or sodium bases is a good starting point.[2] Higher reaction temperatures can also favor the thermodynamically more stable (E)-isomer.[2] Conversely, for (Z)-selectivity, the Still-Gennari modification using phosphonates with electron-withdrawing groups (e.g., bis(2,2,2-trifluoroethyl)) is a common strategy.[8] The choice of solvent can also play a role; aprotic polar solvents like THF are generally preferred.

Q3: What are the best general starting conditions for optimizing an HWE reaction?

A3: A reliable starting point for many HWE reactions is to use sodium hydride (NaH, 1.2 equivalents) as the base in anhydrous tetrahydrofuran (THF).[2] The phosphonate (1.1 equivalents) is deprotonated first at 0 °C for 30-60 minutes, followed by the slow addition of the aldehyde or ketone (1.0 equivalent) at the same temperature, and then allowing the reaction to warm to room temperature.[2]

Data Presentation

The following table summarizes the general impact of different bases and their corresponding cations on the yield and stereoselectivity of the HWE reaction.

BaseCationStrengthTypical SelectivityNotes
NaHNa⁺StrongHigh (E)A common and effective choice for promoting (E)-alkene formation.[2][9]
LiHMDSLi⁺StrongHigh (E)A strong, non-nucleophilic base that also generally favors the (E)-isomer.[2]
n-BuLiLi⁺StrongHigh (E)Another strong base option, but can sometimes act as a nucleophile.
KHMDSK⁺StrongCan favor (Z)Often used with 18-crown-6 in Still-Gennari conditions to achieve high (Z)-selectivity.[7]
t-BuOKK⁺StrongVariableCan provide good yields, but selectivity can be substrate-dependent.[9]
LiCl / AmineLi⁺WeakHigh (E)Masamune-Roush conditions, suitable for base-sensitive substrates.[2]
K₂CO₃K⁺WeakLow YieldGenerally not strong enough for efficient deprotonation, leading to low yields.[3]

Experimental Protocols

General Protocol for a Standard Horner-Wadsworth-Emmons Reaction

This protocol provides a general methodology for performing an HWE reaction with NaH as the base.

  • Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add the phosphonate reagent (1.1 equivalents) to a flame-dried round-bottom flask.

  • Solvent Addition: Add anhydrous THF via syringe to dissolve the phosphonate.

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) portion-wise. Stir the resulting suspension at 0 °C for 30-60 minutes.

  • Carbonyl Addition: Slowly add a solution of the aldehyde or ketone (1.0 equivalent) in anhydrous THF to the reaction mixture via syringe over 5-10 minutes.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes and then let it warm to room temperature. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-16 hours).

  • Quenching: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Workup:

    • Transfer the mixture to a separatory funnel and add water.

    • Extract the aqueous layer three times with an organic solvent such as ethyl acetate.

    • Combine the organic layers.

    • Wash the combined organic layers with water and then with brine.[2]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.[2]

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired alkene.[2]

Logical Relationship Diagram: Base and Cation Effects

This diagram illustrates the influence of the base and its counter-ion on the outcome of the HWE reaction.

Base_Cation_Effect cluster_conditions Reaction Conditions cluster_outcomes Reaction Outcomes Base Selection Base Selection Yield Yield Base Selection->Yield Strength Stereoselectivity Stereoselectivity Base Selection->Stereoselectivity Type Cation Cation Cation->Yield Solubility/Reactivity Cation->Stereoselectivity Identity (Li+, Na+, K+)

Caption: The relationship between base/cation choice and HWE reaction outcomes.

References

Technical Support Center: Optimizing Olefination Reactions with Triethyl 2-phosphonobutyrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing reaction conditions for olefination reactions using Triethyl 2-phosphonobutyrate.

Troubleshooting Guide

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful tool for the stereoselective synthesis of alkenes. However, challenges can arise, particularly when using α-substituted phosphonates like this compound, which leads to the formation of trisubstituted alkenes. This guide addresses common issues encountered during these experiments.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete Deprotonation: The base used may not be strong enough to fully deprotonate the phosphonate.1. Switch to a stronger base such as Sodium Hydride (NaH), Lithium Diisopropylamide (LDA), or Potassium bis(trimethylsilyl)amide (KHMDS).
2. Steric Hindrance: The aldehyde or ketone substrate may be too sterically hindered for the phosphonate carbanion to attack.2. Increase the reaction temperature or prolong the reaction time. Consider using a less sterically hindered phosphonate if possible.
3. Decomposition of Reagents: The aldehyde may be unstable to the basic reaction conditions.3. Use milder bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in the presence of LiCl (Masamune-Roush conditions), especially for base-sensitive substrates.[1][2]
4. Poor Quality Reagents: Anhydrous conditions may not have been maintained, leading to quenching of the carbanion.4. Ensure all solvents and reagents are rigorously dried. Flame-dry glassware before use and conduct the reaction under an inert atmosphere (e.g., Argon or Nitrogen).
Poor E/Z Selectivity 1. Reaction Conditions: The choice of base, solvent, and temperature significantly impacts the stereochemical outcome.1. To favor the (E)-isomer, use sodium or lithium-based strong bases (e.g., NaH, n-BuLi) in a non-polar solvent like THF at a higher temperature. To favor the (Z)-isomer, use potassium bases with crown ethers (e.g., KHMDS/18-crown-6) in THF at low temperatures (-78 °C), which is a hallmark of the Still-Gennari modification.[1][3][4]
2. Structure of the Aldehyde: Aromatic aldehydes generally favor the formation of (E)-alkenes.[3]2. For aromatic aldehydes where the (Z)-isomer is desired, the Still-Gennari modification is highly recommended.[3]
3. Equilibration of Intermediates: Insufficient time for the intermediates to equilibrate can lead to a mixture of isomers.3. Allowing the reaction to stir for a longer period at a given temperature can sometimes improve the E/Z ratio by allowing the system to reach thermodynamic equilibrium.
Formation of Side Products 1. Aldol Condensation: The aldehyde may undergo self-condensation under basic conditions.1. Add the aldehyde slowly to the pre-formed phosphonate carbanion solution at a low temperature to minimize self-condensation.
2. Michael Addition: If the product is an α,β-unsaturated ester, the phosphonate carbanion can potentially add to the product.2. Use a stoichiometric amount of the phosphonate reagent and monitor the reaction closely by TLC to avoid the formation of byproducts.
3. β-Hydroxyphosphonate Formation: In the absence of a strong electron-withdrawing group on the phosphonate, the elimination step to form the alkene can be slow, leading to the isolation of the β-hydroxyphosphonate intermediate.[3]3. Ensure the reaction is allowed to proceed to completion. If the β-hydroxyphosphonate is isolated, it can sometimes be converted to the alkene in a separate step.

Frequently Asked Questions (FAQs)

Q1: How does the choice of base influence the E/Z selectivity of the Horner-Wadsworth-Emmons reaction with this compound?

The choice of base is a critical factor in determining the stereochemical outcome. Generally, for α-substituted phosphonates:

  • For (E)-alkene (trans) formation: Strong bases with smaller, hard cations like Li⁺ and Na⁺ (e.g., n-BuLi, NaH) in solvents like THF tend to favor the formation of the thermodynamically more stable (E)-isomer. This is because these conditions allow for the equilibration of the intermediate oxaphosphetanes to the more stable trans-configured intermediate which then eliminates to the (E)-alkene.[3][4]

  • For (Z)-alkene (cis) formation: To achieve high (Z)-selectivity, conditions that prevent equilibration are necessary. This is often achieved using potassium bases with large, soft cations and additives that sequester the cation, such as KHMDS with 18-crown-6. These conditions, known as the Still-Gennari modification, kinetically favor the formation of the cis-oxaphosphetane, which rapidly eliminates to the (Z)-alkene.[1][5]

Q2: What is the role of the solvent in the HWE reaction?

The solvent plays a crucial role in stabilizing the intermediates and influencing the reaction pathway.

  • Aprotic, non-polar solvents like Tetrahydrofuran (THF) and 1,2-dimethoxyethane (DME) are commonly used as they are compatible with the strong bases required for carbanion formation.

  • The polarity of the solvent can affect the aggregation of the phosphonate carbanion and the rate of the reaction, which in turn can influence the E/Z selectivity.

Q3: Can this compound be used with ketones?

Yes, the phosphonate carbanion generated from this compound is generally more nucleophilic than the corresponding Wittig ylides and can react with ketones.[1][6] However, the reaction with ketones is often slower and may require higher temperatures or longer reaction times. The stereoselectivity of the olefination of ketones is typically lower than that observed with aldehydes.[2][3]

Q4: How can I purify the final alkene product?

A significant advantage of the HWE reaction is the ease of purification. The phosphate byproduct is typically water-soluble and can be removed by an aqueous workup.[7] The crude product can then be purified by standard techniques such as flash column chromatography on silica gel.

Experimental Protocols

General Protocol for (E)-Selective Olefination

This protocol is designed to favor the formation of the (E)-isomer.

  • Preparation: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Argon), add a suspension of Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) in anhydrous THF.

  • Carbanion Formation: Cool the suspension to 0 °C in an ice bath. Slowly add a solution of this compound (1.1 eq.) in anhydrous THF dropwise.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring for an additional 30-60 minutes, or until hydrogen gas evolution ceases.

  • Aldehyde Addition: Cool the resulting pale-yellow solution of the phosphonate carbanion to 0 °C. Add a solution of the aldehyde (1.0 eq.) in anhydrous THF dropwise.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the aqueous layer with ethyl acetate or diethyl ether (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

General Protocol for (Z)-Selective Olefination (Still-Gennari Conditions)

This protocol is adapted for the synthesis of (Z)-alkenes.

  • Preparation: To a flame-dried, two-neck round-bottom flask under an inert atmosphere, dissolve this compound (1.1 eq.) and 18-crown-6 (1.2 eq.) in anhydrous THF.

  • Carbanion Formation: Cool the solution to -78 °C using a dry ice/acetone bath. Add a solution of Potassium bis(trimethylsilyl)amide (KHMDS) in THF (1.1 eq.) dropwise. Stir the mixture at -78 °C for 30-60 minutes.

  • Aldehyde Addition: Add a solution of the aldehyde (1.0 eq.) in anhydrous THF dropwise.

  • Reaction: Continue stirring at -78 °C for 2-4 hours, monitoring the reaction by TLC.

  • Workup: Quench the reaction at -78 °C with a saturated aqueous solution of NH₄Cl.

  • Allow the mixture to warm to room temperature and extract the aqueous layer with ethyl acetate or diethyl ether (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Visualizations

HWE_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Workup & Purification start Start reagents Combine Phosphonate and Base in Solvent start->reagents carbanion Carbanion Formation reagents->carbanion Stir aldehyde_add Add Aldehyde carbanion->aldehyde_add Cool olefination Olefination aldehyde_add->olefination Stir quench Quench Reaction olefination->quench extract Aqueous Extraction quench->extract purify Column Chromatography extract->purify product Purified Alkene purify->product

Caption: Experimental workflow for the Horner-Wadsworth-Emmons reaction.

Troubleshooting_HWE start Reaction Issue? low_yield Low/No Yield start->low_yield Yes poor_selectivity Poor E/Z Selectivity start->poor_selectivity No cause_base Incomplete Deprotonation? low_yield->cause_base side_products Side Products poor_selectivity->side_products No cause_conditions Suboptimal Conditions? poor_selectivity->cause_conditions cause_self_cond Aldehyde Self-Condensation? side_products->cause_self_cond cause_sterics Steric Hindrance? cause_base->cause_sterics No sol_stronger_base Use Stronger Base (e.g., NaH, LDA) cause_base->sol_stronger_base Yes sol_increase_temp Increase Temperature/ Reaction Time cause_sterics->sol_increase_temp Yes sol_adjust_conditions Adjust Base/Solvent/Temp (e.g., Still-Gennari for Z) cause_conditions->sol_adjust_conditions Yes sol_slow_addition Slow Aldehyde Addition at Low Temperature cause_self_cond->sol_slow_addition Yes

Caption: Troubleshooting decision tree for HWE olefination reactions.

References

Technical Support Center: Purification of Products from Triethyl 2-Phosphonobutyrate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Triethyl 2-phosphonobutyrate in Horner-Wadsworth-Emmons (HWE) reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in reactions involving this compound?

The most common impurities are the phosphonate byproduct (diethyl phosphate) and unreacted this compound. Depending on the reaction conditions, side products from the aldehyde or ketone starting material may also be present.

Q2: How can I remove the water-soluble phosphate byproduct?

The diethyl phosphate byproduct is typically water-soluble and can be easily removed by performing an aqueous workup.[1][2] This involves extracting the reaction mixture with an organic solvent (such as diethyl ether or ethyl acetate) and washing the organic layer with water or brine.[3]

Q3: What is the best general method for purifying the α,β-unsaturated ester product?

Flash column chromatography on silica gel is the most common and effective method for purifying the products of HWE reactions.[3] This technique allows for the separation of the desired product from unreacted starting materials and byproducts.[3]

Q4: How can I separate the E and Z isomers of the product?

Separation of E and Z isomers can be challenging but is often achievable with careful flash column chromatography.[4] Using a less polar solvent system and a longer column can improve resolution. In some cases, preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) may be necessary for complete separation.[4]

Q5: Can I use recrystallization to purify my product?

Recrystallization can be an effective purification method, particularly if the product is a solid. However, finding a suitable solvent system can be challenging for α,β-unsaturated esters, which are often oils.[5] Common solvent systems for recrystallization include ethanol, or a mixture of a non-polar solvent like hexanes with a more polar solvent like acetone or ethyl acetate.[6]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Product is not moving from the baseline on the TLC plate (very polar). The eluent is not polar enough.Increase the polarity of the eluent. A common solvent system for polar compounds is methanol in dichloromethane (e.g., 5-10% MeOH in DCM). For very stubborn polar compounds, adding a small amount of ammonium hydroxide to the methanol can help.[5][7]
The product and a major impurity have very similar Rf values on the TLC plate. The solvent system does not provide enough selectivity.Experiment with different solvent systems. For example, switching from an ethyl acetate/hexane system to an ether/hexane system can sometimes improve separation. Using a longer chromatography column can also increase resolution.
The product appears to be decomposing on the silica gel column. The silica gel is acidic and is catalyzing the decomposition of your acid-sensitive product.Deactivate the silica gel by adding a small amount of a non-nucleophilic base, like triethylamine (1-3%), to the eluent.[5][8] Alternatively, use a different stationary phase like alumina.[8]
The fractions from the column are all mixed, despite good separation on the TLC plate. The column may have been overloaded, or the sample was not loaded in a concentrated band.Ensure the sample is dissolved in a minimal amount of solvent before loading it onto the column. Dry loading the sample onto a small amount of silica gel can also lead to better separation.[9]
Low yield of the desired (E)-alkene. Reaction conditions may favor the formation of the (Z)-isomer or an intermediate.The choice of base and reaction temperature significantly impacts the E/Z selectivity. For instance, using a strong base like LHMDS at low temperatures can favor the Z-isomer, while higher temperatures often favor the E-isomer.[10] The Masamune-Roush conditions (LiCl/DBU) are known to be effective for E-selective reactions.[3][4]

Quantitative Data

Table 1: Effect of Reaction Conditions on E/Z Selectivity in Horner-Wadsworth-Emmons Reactions

Phosphonate ReagentAldehydeBase/ConditionsSolventTemperature (°C)E/Z Ratio
Triethyl phosphonoacetateBenzaldehydeDBU, K₂CO₃neatrt>99:1
Triethyl phosphonoacetateHeptanalDBU, K₂CO₃neatrt99:1
Triethyl 2-phosphonopropionateBenzaldehydeLiOH·H₂Oneatrt99:1
Weinreb Amide-Type HWE ReagentN/ALHMDSN/A-78Z-selective
Weinreb Amide-Type HWE ReagentN/ALHMDSN/ArtE-selective
Ethyl 2-(diphenylphosphono)propionateBenzaldehydet-BuOKTHF-78 to -9595:5
Ethyl 2-(diphenylphosphono)propionaten-Octyl aldehydeNaHTHF-78 to 083:17

This table presents a summary of reported data and actual results may vary depending on specific substrate and reaction conditions.[2][10][11]

Experimental Protocols

Detailed Protocol for Flash Column Chromatography Purification
  • Prepare the Column:

    • Select an appropriate size glass column based on the amount of crude material (a general rule of thumb is a 20:1 to 100:1 ratio of silica gel to crude product by weight for difficult separations).[12]

    • Dry pack the column with silica gel (230-400 mesh).[12]

    • Gently tap the column to ensure even packing and to remove air pockets.

    • Add a thin layer of sand on top of the silica gel.

  • Prepare the Eluent:

    • Based on TLC analysis, prepare the chosen solvent system. A good starting point for many α,β-unsaturated esters is a mixture of ethyl acetate and hexanes (e.g., 10-30% ethyl acetate in hexanes).[5]

    • Ensure the solvents are of high purity to avoid introducing impurities.

  • Load the Sample:

    • Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.[9]

    • Carefully apply the concentrated sample solution to the top of the silica gel using a pipette.

    • Allow the sample to adsorb onto the silica gel completely.

    • Add another thin layer of sand on top of the adsorbed sample.

  • Run the Column:

    • Carefully add the eluent to the top of the column.

    • Apply gentle pressure (using a pump or house air) to start the elution.

    • Collect fractions in test tubes or vials.

  • Monitor the Separation:

    • Monitor the fractions by TLC to identify which ones contain the desired product.

    • A common visualization technique for α,β-unsaturated esters is UV light, as the conjugated system often makes them UV-active.[13][14] Stains such as p-anisaldehyde or potassium permanganate can also be used.[14][15] Phosphonate-containing compounds can be visualized with specific stains like ceric ammonium molybdate.[16]

  • Isolate the Product:

    • Combine the pure fractions containing the product.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.

Visualizations

Purification_Workflow start Crude Reaction Mixture workup Aqueous Workup (Water/Brine Wash) start->workup extraction Extraction with Organic Solvent workup->extraction drying Drying over Na2SO4 or MgSO4 extraction->drying concentration Concentration in vacuo drying->concentration chromatography Flash Column Chromatography concentration->chromatography analysis TLC Analysis of Fractions chromatography->analysis combine Combine Pure Fractions analysis->combine final_concentration Final Concentration combine->final_concentration product Pure Product final_concentration->product

Caption: General workflow for the purification of products from this compound reactions.

Troubleshooting_Tree cluster_separation Poor Separation cluster_mobility Poor Mobility cluster_stability Product Instability start Purification Problem q_rf Similar Rf values? start->q_rf Separation Issue q_polar Compound too polar? start->q_polar Mobility Issue q_decomp Decomposition on Silica? start->q_decomp Stability Issue s_solvent Change Solvent System q_rf->s_solvent Yes s_column Use Longer Column q_rf->s_column Yes s_polarity Increase Eluent Polarity q_polar->s_polarity Yes s_phase Change Stationary Phase (e.g., Alumina) q_polar->s_phase If polarity increase is ineffective s_deactivate Deactivate Silica (e.g., with TEA) q_decomp->s_deactivate Yes

Caption: Decision tree for troubleshooting common purification issues.

References

Preventing decomposition of Triethyl 2-phosphonobutyrate during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the storage and stability of Triethyl 2-phosphonobutyrate. It is intended for researchers, scientists, and drug development professionals to ensure the integrity of the compound during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound decomposition during storage?

A1: The decomposition of this compound is primarily caused by two pathways: hydrolysis and thermal degradation.

  • Hydrolysis: As a phosphonate ester, this compound is susceptible to hydrolysis, which is the cleavage of the ester bonds by water.[1][2] This process can be accelerated by the presence of acidic or basic conditions.[2] The direct carbon-phosphorus (C-P) bond in phosphonates provides more resistance to hydrolysis compared to the phosphorus-oxygen-carbon (P-O-C) bond found in phosphates.

  • Thermal Degradation: Elevated temperatures can lead to the thermal decomposition of the molecule. For phosphonate esters, this can involve the elimination of a phosphorus acid.[3]

Q2: What are the ideal storage conditions for this compound to prevent decomposition?

A2: To minimize decomposition, this compound should be stored in a cool, dry, and dark environment. It is recommended to keep the container tightly sealed to prevent moisture ingress. For long-term storage, refrigeration or freezing is advisable. The compound should be stored under an inert atmosphere (e.g., nitrogen or argon) to further protect it from moisture and oxidation.

Q3: I suspect my sample of this compound has degraded. What are the signs of decomposition?

A3: Signs of decomposition can include a change in the physical appearance of the compound, such as discoloration or the formation of precipitates. Chemically, decomposition can be identified by the presence of impurities when analyzed by techniques such as High-Performance Liquid Chromatography (HPLC) or ³¹P Nuclear Magnetic Resonance (³¹P NMR). The primary degradation products to expect are the partially and fully hydrolyzed forms (phosphonic acid monoester and phosphonic acid).

Q4: How can I assess the purity of my this compound sample after storage?

A4: The purity of your sample can be quantitatively assessed using analytical techniques like HPLC or ³¹P NMR. These methods can separate and quantify the parent compound from its potential degradation products. Detailed experimental protocols for both techniques are provided in the "Experimental Protocols" section of this guide.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Change in color or appearance of the compound. Exposure to light, air (oxidation), or elevated temperatures.Store the compound in an amber vial, under an inert atmosphere, and at the recommended low temperature.
Unexpected results in a reaction using the stored compound. Partial decomposition of the compound leading to lower effective concentration or interfering byproducts.Assess the purity of the compound using the provided HPLC or ³¹P NMR protocols before use.
Presence of additional peaks in HPLC or ³¹P NMR analysis. Hydrolysis due to moisture or acidic/basic contaminants.Ensure the compound is stored in a tightly sealed container in a desiccator. Use anhydrous solvents and handle the compound in a dry environment (e.g., glove box).
Gradual decrease in assay purity over time. Inappropriate long-term storage conditions.For long-term storage, aliquot the compound into smaller quantities to avoid repeated freeze-thaw cycles and store at -20°C or below.

Data Presentation: Recommended Storage Conditions and Stability

Storage Condition Temperature Atmosphere Expected Stability (General Guideline)
Short-termRoom Temperature (20-25°C)Inert Gas (e.g., N₂)Weeks to months
Medium-termRefrigerated (2-8°C)Inert Gas (e.g., N₂)Several months
Long-termFrozen (≤ -20°C)Inert Gas (e.g., N₂)Years

Note: These are general recommendations. For critical applications, it is highly advised to perform periodic purity checks using the analytical methods described below.

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for determining the purity of this compound and detecting hydrolysis products.

1. Materials and Equipment:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • This compound sample

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Phosphoric acid (for mobile phase adjustment)

  • Volumetric flasks and pipettes

  • 0.45 µm syringe filters

2. Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% phosphoric acid in water.

    • Mobile Phase B: Acetonitrile.

  • Standard Solution Preparation:

    • Accurately weigh approximately 10 mg of a high-purity this compound reference standard and dissolve it in a 10 mL volumetric flask with a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution.

    • Further dilute the stock solution to a working concentration of approximately 100 µg/mL with the same diluent.

  • Sample Solution Preparation:

    • Prepare the sample solution in the same manner as the standard solution, using the stored this compound.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30°C

    • Detection Wavelength: 210 nm

    • Gradient Elution:

      • 0-5 min: 10% B

      • 5-20 min: 10-80% B (linear gradient)

      • 20-25 min: 80% B

      • 25.1-30 min: 10% B (re-equilibration)

  • Analysis:

    • Inject a blank (diluent), followed by the standard solution, and then the sample solution.

    • Identify the peak for this compound based on the retention time of the standard.

    • Potential hydrolysis products (monoester and diacid) will elute at earlier retention times due to their increased polarity.

    • Calculate the purity of the sample by comparing the peak area of the analyte in the sample chromatogram to the total peak area of all components (analyte and impurities).

Protocol 2: Purity Assessment by ³¹P Nuclear Magnetic Resonance (³¹P NMR)

This protocol provides a method for the quantitative analysis of this compound purity using ³¹P NMR.

1. Materials and Equipment:

  • NMR spectrometer with a phosphorus probe

  • NMR tubes

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • Internal standard with a known ³¹P chemical shift (e.g., triphenyl phosphate)

  • This compound sample

2. Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 20-30 mg of the this compound sample into a clean, dry vial.

    • Accurately weigh a known amount of the internal standard (e.g., 10-15 mg of triphenyl phosphate) and add it to the same vial.

    • Dissolve the mixture in approximately 0.6-0.7 mL of the deuterated solvent.

    • Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Acquire a proton-decoupled ³¹P NMR spectrum.

    • Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of the phosphorus nuclei for accurate quantification (a D1 of 5-7 times the longest T1 is recommended).

  • Data Analysis:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate the signals corresponding to this compound and the internal standard. The chemical shift of this compound will be distinct from its hydrolysis products.

    • Calculate the molar ratio of the analyte to the internal standard using the integral values.

    • Determine the purity of the sample based on the known mass and purity of the internal standard and the mass of the sample.

Visualizations

DecompositionPathways TEPB This compound Hydrolysis_Product1 Diethyl 2-phosphonobutyrate (Monoester) TEPB->Hydrolysis_Product1 Hydrolysis (H₂O, H⁺/OH⁻) Thermal_Product Phosphorus Acid + Alkene TEPB->Thermal_Product Thermal Degradation (High Temperature) Hydrolysis_Product2 Ethyl 2-phosphonobutyrate (Diacid) Hydrolysis_Product1->Hydrolysis_Product2 Further Hydrolysis

Caption: Decomposition pathways of this compound.

TroubleshootingWorkflow Start Suspected Decomposition of This compound Check_Appearance Visual Inspection: - Discoloration? - Precipitate? Start->Check_Appearance Purity_Analysis Perform Purity Analysis (HPLC or ³¹P NMR) Check_Appearance->Purity_Analysis Yes Check_Appearance->Purity_Analysis No (Proceed to confirm) Impurity_Detected Impurities Detected? Purity_Analysis->Impurity_Detected Review_Storage Review Storage Conditions: - Temperature? - Moisture? - Light exposure? Impurity_Detected->Review_Storage Yes Pure Compound is Pure. Proceed with Experiment. Impurity_Detected->Pure No Discard Discard and Use New Batch. Implement Correct Storage. Review_Storage->Discard

References

Overcoming substrate limitations with Triethyl 2-phosphonobutyrate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Triethyl 2-phosphonobutyrate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges during their experiments involving this reagent.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound is an organophosphorus compound commonly used as a reagent in the Horner-Wadsworth-Emmons (HWE) reaction.[1] Its primary application is the synthesis of α,β-unsaturated esters, specifically those with an ethyl group at the α-position, which are valuable intermediates in the synthesis of various complex molecules and natural products.

Q2: What is the expected stereoselectivity when using this compound in an HWE reaction?

A2: The Horner-Wadsworth-Emmons reaction generally favors the formation of the thermodynamically more stable (E)-alkene.[1][2] For α-branched phosphonates like this compound, reaction with aliphatic aldehydes can lead to high (E)-selectivity.[1] However, the stereochemical outcome can be influenced by several factors, including the choice of base, solvent, reaction temperature, and the structure of the carbonyl substrate.[3][4]

Q3: What are the key safety precautions when handling this compound?

A3: Like many organophosphorus compounds, this compound should be handled with care in a well-ventilated fume hood.[5] It is advisable to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water.

Troubleshooting Guides

Problem 1: Low or No Reaction with Sterically Hindered Ketones

Symptoms:

  • Low to no conversion of the starting ketone.

  • Recovery of unreacted starting materials.

  • Formation of side products from the decomposition of the phosphonate ylide.

Possible Causes:

  • Steric Hindrance: The bulky nature of both the this compound-derived ylide and the ketone impede the nucleophilic attack at the carbonyl carbon. Phosphonate carbanions are generally more nucleophilic than the corresponding phosphorus ylides, making them more suitable for reactions with hindered ketones.[2]

  • Insufficiently Reactive Ylide: The chosen base may not be strong enough to generate a sufficient concentration of the phosphonate carbanion.

Solutions:

SolutionRationaleRecommended Action
Use a Stronger Base A stronger base will more effectively deprotonate the phosphonate, increasing the concentration of the reactive carbanion.Switch from milder bases (e.g., DBU, K₂CO₃) to stronger bases like Sodium Hydride (NaH), Lithium Diisopropylamide (LDA), or n-Butyllithium (n-BuLi).[5]
Increase Reaction Temperature Higher temperatures can provide the necessary activation energy to overcome the steric barrier.Gradually increase the reaction temperature, for example, from 0 °C to room temperature or refluxing THF. Monitor the reaction closely for potential decomposition.
Use Masamune-Roush Conditions For base-sensitive substrates or to enhance reactivity with hindered ketones, the addition of a Lewis acid like LiCl with a milder base can be effective.[1][6]Employ a combination of LiCl and an amine base such as DBU or triethylamine in an aprotic solvent like acetonitrile.
Increase Reaction Time Sterically hindered reactions are often slower.Allow the reaction to proceed for an extended period (e.g., 24-48 hours) while monitoring its progress by TLC or LC-MS.

Experimental Workflow for HWE with a Hindered Ketone

G cluster_prep Ylide Formation cluster_reaction Reaction cluster_workup Workup and Purification start Suspend NaH in anhydrous THF under N2 add_phosphonate Add this compound dropwise at 0°C start->add_phosphonate stir_ylide Stir for 30-60 min at 0°C to rt add_phosphonate->stir_ylide add_ketone Add hindered ketone in anhydrous THF dropwise at 0°C stir_ylide->add_ketone warm_react Allow to warm to rt and stir for 12-48h (or heat if necessary) add_ketone->warm_react quench Quench with sat. aq. NH4Cl warm_react->quench extract Extract with organic solvent (e.g., EtOAc) quench->extract purify Purify by column chromatography extract->purify

Caption: General workflow for the HWE reaction with a hindered ketone.

Problem 2: Low Yield with Enolizable Aldehydes or Ketones

Symptoms:

  • Low yield of the desired alkene.

  • Formation of byproducts resulting from aldol condensation of the carbonyl substrate.

  • Recovery of the starting phosphonate.

Possible Causes:

  • Competitive Enolization: The base used for the HWE reaction can deprotonate the α-carbon of the aldehyde or ketone, leading to enolate formation and subsequent side reactions instead of nucleophilic attack by the phosphonate carbanion.

Solutions:

SolutionRationaleRecommended Action
Use Milder, Non-nucleophilic Bases Milder bases are less likely to deprotonate the carbonyl compound. The Masamune-Roush conditions are particularly well-suited for base-sensitive substrates.[1][2]Use a combination of LiCl and DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or Hünig's base (N,N-Diisopropylethylamine).
Control Reaction Temperature Lower temperatures favor the desired nucleophilic addition over enolization.Perform the reaction at low temperatures (e.g., -78 °C) and slowly warm to room temperature.
Pre-form the Ylide Ensure complete formation of the phosphonate carbanion before adding the enolizable carbonyl substrate.Add the base to the phosphonate and stir for a sufficient amount of time (e.g., 30-60 minutes) before the dropwise addition of the aldehyde or ketone at low temperature.

Logical Flow for Selecting Conditions for Enolizable Substrates

G start Start with enolizable aldehyde/ketone masamune_roush Use Masamune-Roush conditions (LiCl/DBU) start->masamune_roush low_temp Perform reaction at low temperature (-78°C) masamune_roush->low_temp preform_ylide Pre-form the ylide before adding the carbonyl low_temp->preform_ylide check_yield Reaction successful? preform_ylide->check_yield optimize Optimize temperature and reaction time check_yield->optimize No end Successful olefination check_yield->end Yes optimize->preform_ylide

Caption: Decision process for HWE with enolizable carbonyls.

Problem 3: Poor (E/Z) Stereoselectivity

Symptoms:

  • Formation of a mixture of (E) and (Z) isomers that are difficult to separate.

  • Inconsistent E/Z ratios between batches.

Possible Causes:

  • Reaction Conditions: The choice of base, cation, solvent, and temperature all significantly influence the stereochemical outcome of the HWE reaction.[4]

  • Substrate Structure: The steric and electronic properties of the aldehyde or ketone can affect the transition state energies, leading to different E/Z ratios.

Solutions to Improve (E)-Selectivity:

SolutionRationaleRecommended Action
Choice of Cation Lithium and sodium cations generally favor the formation of the (E)-alkene through thermodynamic control.[1]Use bases such as n-BuLi, NaH, or NaHMDS.
Reaction Temperature Higher reaction temperatures often lead to increased (E)-selectivity by allowing the intermediates to equilibrate to the more stable trans-oxaphosphetane.[1][4]Run the reaction at room temperature or with gentle heating.
Solvent Aprotic solvents like THF or DME are standard. The choice of solvent can influence the solubility and aggregation of intermediates.THF is a good starting point. For specific cases, solvent screening may be necessary.
Bulky Phosphonate Groups While not applicable to changing this compound itself, it's a general principle that bulkier groups on the phosphonate can enhance E-selectivity.[1]This is an inherent property of the reagent, but it's useful to be aware of this trend when comparing different phosphonates.

Signaling Pathway for Stereoselectivity Control

G cluster_conditions Reaction Conditions cluster_intermediate Intermediate Equilibration cluster_outcome Stereochemical Outcome Base Base Cation (Li+, Na+) Equilibration Reversible intermediate formation Base->Equilibration Temp Higher Temperature Temp->Equilibration Solvent Aprotic Solvent (THF) Solvent->Equilibration E_Alkene (E)-Alkene (Thermodynamic Product) Equilibration->E_Alkene

Caption: Factors influencing the formation of the (E)-alkene.

Experimental Protocols

Protocol 1: General Procedure for the HWE Reaction with an Aldehyde using NaH

This protocol is a good starting point for the reaction of this compound with a non-enolizable aldehyde.

Materials:

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • This compound

  • Aldehyde

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add NaH (1.2 equivalents).

  • Wash the NaH with anhydrous hexanes to remove the mineral oil and carefully decant the hexanes.

  • Add anhydrous THF to the flask to create a slurry.

  • Cool the slurry to 0 °C in an ice bath.

  • Slowly add a solution of this compound (1.1 equivalents) in anhydrous THF.

  • Allow the mixture to warm to room temperature and stir for 30-60 minutes, or until hydrogen evolution ceases.

  • Cool the reaction mixture back to 0 °C and add a solution of the aldehyde (1.0 equivalent) in anhydrous THF dropwise.

  • Stir the reaction at room temperature and monitor by TLC until the starting aldehyde is consumed.

  • Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Masamune-Roush Conditions for Base-Sensitive Substrates

This protocol is recommended for reactions with sterically hindered or enolizable ketones.

Materials:

  • Anhydrous Lithium Chloride (LiCl)

  • Anhydrous Acetonitrile

  • This compound

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Aldehyde or Ketone

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add anhydrous LiCl (1.2 equivalents).

  • Add anhydrous acetonitrile, followed by this compound (1.1 equivalents).

  • Add DBU (1.2 equivalents) to the stirred suspension at room temperature.

  • Stir the mixture for 30 minutes.

  • Add a solution of the aldehyde or ketone (1.0 equivalent) in anhydrous acetonitrile.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

References

Impact of temperature on the stereochemical outcome of HWE reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the stereochemical outcome of Horner-Wadsworth-Emmons (HWE) reactions, with a specific focus on the impact of temperature.

Frequently Asked Questions (FAQs)

Q1: What is the general effect of temperature on the stereoselectivity of the HWE reaction?

A1: Temperature is a critical parameter for controlling the E/Z selectivity of the Horner-Wadsworth-Emmons reaction. Generally, higher reaction temperatures favor the formation of the thermodynamically more stable (E)-alkene.[1][2] Conversely, lower temperatures, typically -78°C, can favor the formation of the kinetically controlled (Z)-alkene, especially when using specific phosphonate reagents and conditions, such as in the Still-Gennari modification.[3][4]

Q2: How does temperature influence the reaction mechanism to favor the (E)-alkene at higher temperatures?

A2: The HWE reaction proceeds through the formation of an intermediate oxaphosphetane. At higher temperatures, the initial addition of the phosphonate ylide to the aldehyde becomes more reversible. This allows for equilibration of the diastereomeric intermediates to favor the more stable anti-intermediate, which subsequently undergoes syn-elimination to yield the thermodynamically preferred (E)-alkene.[1][4]

Q3: Under what conditions can I achieve high (Z)-selectivity, and what is the role of low temperature?

A3: High (Z)-selectivity is typically achieved using the Still-Gennari modification of the HWE reaction.[5] This modification employs phosphonates with electron-withdrawing groups (e.g., bis(2,2,2-trifluoroethyl)phosphonoacetate) and is conducted at low temperatures (e.g., -78°C) with a strong, non-coordinating base like potassium hexamethyldisilazide (KHMDS) in the presence of a crown ether (e.g., 18-crown-6).[3][4] The electron-withdrawing groups on the phosphonate accelerate the rate of elimination of the oxaphosphetane intermediate.[5] At low temperatures, the initial addition step is less reversible, trapping the kinetically favored syn-intermediate, which then rapidly eliminates to form the (Z)-alkene.[4]

Q4: My HWE reaction is giving a poor E:Z ratio. What are the key parameters to adjust besides temperature?

A4: Besides temperature, several other factors influence the E:Z ratio:

  • Base and Counterion: The choice of base and its corresponding counterion can significantly impact selectivity. For instance, lithium bases often favor (E)-alkene formation more than potassium bases.[1]

  • Solvent: The solvent can influence the solvation of intermediates and affect the reaction's stereochemical course.

  • Structure of the Phosphonate Reagent: The steric bulk and electronic properties of the substituents on the phosphonate can alter the E/Z selectivity.[6]

  • Structure of the Carbonyl Compound: The steric hindrance of the aldehyde or ketone can also play a role in directing the stereochemical outcome.

Troubleshooting Guide

Problem Possible Cause Suggested Solution(s)
Low (E)-selectivity when targeting the (E)-alkene 1. Reaction temperature is too low, favoring the kinetic (Z)-product. 2. The initial addition of the ylide is not sufficiently reversible. 3. Unfavorable base/counterion combination.1. Increase the reaction temperature (e.g., from 0°C to room temperature or higher).[1] 2. Allow for a longer reaction time to ensure equilibration of intermediates. 3. Switch to a lithium-based base (e.g., n-BuLi or LHMDS) if a potassium base was used.[1]
Low (Z)-selectivity when targeting the (Z)-alkene (Still-Gennari conditions) 1. Reaction temperature is too high, allowing for equilibration to the thermodynamic (E)-product. 2. The phosphonate reagent does not have sufficiently electron-withdrawing groups. 3. The base used is coordinating and disrupts the desired kinetic pathway.1. Ensure the reaction is maintained at a very low temperature (e.g., -78°C) throughout the addition and reaction time.[3][7] 2. Use a phosphonate with highly electron-withdrawing groups, such as bis(2,2,2-trifluoroethyl) phosphonoacetate.[5] 3. Employ a non-coordinating base system like KHMDS with 18-crown-6.[3]
Reaction is slow or does not go to completion at low temperatures. 1. The base is not strong enough to efficiently deprotonate the phosphonate at low temperatures. 2. The ylide formed is not reactive enough at the given temperature.1. Use a stronger base, such as KHMDS or n-BuLi. 2. After the addition of the aldehyde at low temperature, the reaction mixture may be allowed to slowly warm to a slightly higher temperature (e.g., -46°C or 0°C) to facilitate the reaction.[5][7]

Data Presentation

Table 1: Effect of Temperature and Base on the E/Z Ratio of an HWE Reaction

EntryAldehydePhosphonate ReagentBaseTemperature (°C)E:Z Ratio
1BenzaldehydeTriethyl phosphonoacetateNaH25>95:5
2BenzaldehydeTriethyl phosphonoacetateKHMDS-7850:50
3BenzaldehydeBis(2,2,2-trifluoroethyl) phosphonoacetateKHMDS/18-crown-6-78<5:95
4OctanalTriethyl phosphonoacetateNaH2590:10
5OctanalBis(2,2,2-trifluoroethyl) phosphonoacetateKHMDS/18-crown-6-7810:90

Table 2: Temperature Effect on the Stereoselectivity of a Weinreb Amide-Type HWE Reaction.[2]

EntryBaseTemperature (°C)Yield (%)E:Z Ratio
1LHMDS-789142:58
2LHMDS-409265:35
3LHMDS09682:18
4LHMDS259586:14

Experimental Protocols

Protocol 1: General Procedure for (E)-Selective HWE Reaction

This protocol is a general guideline for achieving (E)-selectivity.

Materials:

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Triethyl phosphonoacetate

  • Aldehyde

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add sodium hydride (1.1 equivalents).

  • Wash the sodium hydride with anhydrous hexanes to remove the mineral oil and then carefully decant the hexanes.

  • Add anhydrous THF to the flask to create a slurry.

  • Cool the slurry to 0°C in an ice bath.

  • Slowly add a solution of triethyl phosphonoacetate (1.0 equivalent) in anhydrous THF.

  • Allow the mixture to warm to room temperature and stir for 1 hour.

  • Cool the reaction mixture back to 0°C and add a solution of the aldehyde (1.0 equivalent) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction by carefully adding saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Still-Gennari Modification for (Z)-Selective HWE Reaction.[3][8]

This protocol is adapted for achieving high (Z)-selectivity.

Materials:

  • Aldehyde (1.0 mmol)

  • Bis(2,2,2-trifluoroethyl) phosphonoacetate (1.1 mmol)

  • Potassium bis(trimethylsilyl)amide (KHMDS) (1.1 mmol, as a solution in THF)

  • 18-crown-6 (1.2 mmol)

  • Anhydrous Tetrahydrofuran (THF, 10 mL)

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add 18-crown-6 and dissolve it in anhydrous THF.

  • Cool the solution to -78°C using a dry ice/acetone bath.

  • Add the KHMDS solution dropwise to the cooled solution.

  • Add a solution of bis(2,2,2-trifluoroethyl) phosphonoacetate in anhydrous THF dropwise to the reaction mixture at -78°C.

  • Stir the resulting ylide solution for 30 minutes at -78°C.

  • Add a solution of the aldehyde in anhydrous THF dropwise to the ylide solution at -78°C.

  • Stir the reaction at -78°C for 2-4 hours, monitoring by TLC.

  • Quench the reaction at -78°C by adding saturated aqueous ammonium chloride solution.

  • Allow the mixture to warm to room temperature and extract with diethyl ether (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the (Z)-alkene.

Visualizations

HWE_Stereoselectivity cluster_kinetic Kinetic Control (Low Temperature) cluster_thermodynamic Thermodynamic Control (High Temperature) K_Ylide Phosphonate Ylide K_TS_syn syn-Transition State (favored) K_Ylide->K_TS_syn Fast K_TS_anti anti-Transition State K_Ylide->K_TS_anti Slow K_Aldehyde Aldehyde K_Aldehyde->K_TS_syn K_Aldehyde->K_TS_anti K_Inter_syn syn-Oxaphosphetane (irreversible formation) K_TS_syn->K_Inter_syn K_Inter_anti anti-Oxaphosphetane K_TS_anti->K_Inter_anti K_Product_Z (Z)-Alkene (Major Product) K_Inter_syn->K_Product_Z Rapid Elimination T_Ylide Phosphonate Ylide T_Inter_syn syn-Intermediate T_Ylide->T_Inter_syn Reversible T_Aldehyde Aldehyde T_Aldehyde->T_Inter_syn T_Inter_anti anti-Intermediate (more stable) T_Inter_syn->T_Inter_anti Equilibration T_Product_E (E)-Alkene (Major Product) T_Inter_anti->T_Product_E Elimination

Caption: Kinetic vs. Thermodynamic control in HWE reactions.

troubleshooting_workflow start Start: Unexpected E/Z Ratio check_temp Is the reaction temperature appropriate for the desired isomer? start->check_temp adjust_temp Adjust Temperature: - Increase for (E) - Decrease for (Z) check_temp->adjust_temp No check_reagents Are you using the correct phosphonate and base for the desired selectivity? check_temp->check_reagents Yes adjust_temp->check_reagents change_reagents Modify Reagents: - Standard phosphonate for (E) - Still-Gennari phosphonate for (Z) - Consider base/counterion effect check_reagents->change_reagents No check_time Is the reaction time sufficient for equilibration (for E)? check_reagents->check_time Yes end Achieved desired E/Z Ratio change_reagents->end increase_time Increase reaction time check_time->increase_time No check_time->end Yes increase_time->end

Caption: Troubleshooting workflow for HWE stereoselectivity.

References

Minimizing unwanted isomers in Triethyl 2-phosphonobutyrate reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Triethyl 2-phosphonobutyrate. The focus is on minimizing the formation of unwanted isomers in olefination reactions, primarily the Horner-Wadsworth-Emmons (HWE) reaction.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound?

A1: this compound is predominantly used as a reagent in the Horner-Wadsworth-Emmons (HWE) reaction to synthesize α,β-unsaturated esters with a substituted ethyl group at the α-position.[1] This reaction is a crucial method for forming carbon-carbon double bonds in organic synthesis.

Q2: What are the main "unwanted isomers" in reactions with this compound?

A2: The primary unwanted isomers are the geometric isomers of the resulting alkene, specifically the (Z)-isomer (cis) when the (E)-isomer (trans) is desired, and vice versa. The HWE reaction typically favors the formation of the thermodynamically more stable (E)-alkene.[2]

Q3: How can I control the stereochemical outcome of the HWE reaction?

A3: The E/Z selectivity of the HWE reaction is influenced by several factors, including the choice of base, solvent, reaction temperature, and the structure of the phosphonate itself.[3] Specific conditions can be employed to favor either the (E) or (Z) isomer.

Q4: What is the general mechanism of the Horner-Wadsworth-Emmons reaction?

A4: The reaction begins with the deprotonation of the phosphonate by a base to form a phosphonate carbanion. This carbanion then acts as a nucleophile, attacking the carbonyl carbon of an aldehyde or ketone to form an intermediate oxaphosphetane. This intermediate then eliminates a water-soluble phosphate salt to yield the alkene product.[2][4][5]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Alkene Product 1. Incomplete deprotonation of the phosphonate. 2. Steric hindrance from the aldehyde/ketone or the phosphonate. 3. Low reaction temperature leading to slow reaction rates. 4. Decomposition of base-sensitive substrates.1. Use a stronger base (e.g., NaH, n-BuLi, KHMDS). 2. Increase reaction time and/or temperature. 3. For base-sensitive substrates, consider milder conditions such as the Masamune-Roush conditions (LiCl and an amine base like DBU or Et3N).[4]
Poor (E)-Selectivity (High amount of (Z)-isomer) 1. Reaction conditions favoring the kinetic (Z)-product. 2. Use of potassium salts and crown ethers can favor the (Z)-isomer.1. Use sodium or lithium bases (e.g., NaH, n-BuLi). Lithium salts often give higher (E)-selectivity. 2. Higher reaction temperatures can increase (E)-selectivity by allowing for thermodynamic equilibration of the intermediates.[2] 3. Use of protic solvents should generally be avoided.
Poor (Z)-Selectivity (When (Z)-isomer is desired) 1. Standard HWE conditions favor the (E)-isomer.1. Employ the Still-Gennari modification: use a phosphonate with electron-withdrawing groups on the phosphorus (e.g., bis(2,2,2-trifluoroethyl) phosphonates) in combination with a strong, non-coordinating base system like KHMDS with 18-crown-6 in THF at low temperatures (-78 °C).[4]
Formation of β-hydroxyphosphonate Side Product The elimination of the phosphate salt is not occurring. This is more common when the phosphonate lacks an adjacent electron-withdrawing group.While this compound has an ester group to facilitate elimination, if this side product is observed, it can sometimes be converted to the desired alkene by treatment with reagents like diisopropylcarbodiimide.[2]
Difficulty in Separating (E) and (Z) Isomers The isomers have very similar polarities.1. Careful column chromatography on silica gel is the most common method. The choice of eluent is critical. 2. For some products, fractional crystallization may be an option if one isomer is crystalline. 3. The E/Z ratio can often be determined by 1H NMR spectroscopy by analyzing the coupling constants of the vinylic protons. The coupling constant for the trans protons (E-isomer) is typically larger (around 16 Hz) than for the cis protons (Z-isomer, around 11 Hz).[6]

Quantitative Data on Stereoselectivity

The following table summarizes the expected E/Z ratios for HWE reactions with phosphonates structurally similar to this compound under various conditions. This data can be used as a guide for reaction optimization.

Phosphonate ReagentAldehydeBase/ConditionsSolventTemp. (°C)E/Z Ratio
Triethyl phosphonoacetateBenzaldehydeDBU, K₂CO₃neatrt>99:1
Triethyl phosphonoacetateHeptanalDBU, K₂CO₃neatrt99:1
Triethyl 2-phosphonopropionateBenzaldehydeLiOH·H₂Oneatrt99:1
Triethyl 2-phosphonopropionateHeptanalLiOH·H₂Oneatrt92:8
Ethyl 2-(diisopropylphosphono)propionateHeptanalLiOH·H₂Oneatrt97:3
Bis(2,2,2-trifluoroethyl) phosphonoacetateBenzaldehydeKHMDS, 18-crown-6THF-785:95
Bis(2,2,2-trifluoroethyl) phosphonoacetateHeptanalKHMDS, 18-crown-6THF-784:96

Data adapted from a comparative guide on HWE reagents.[7] It is expected that this compound will exhibit similar trends in reactivity and selectivity.

Experimental Protocols

Protocol 1: General Procedure for High (E)-Selectivity

This protocol is designed to maximize the yield of the thermodynamically favored (E)-alkene.

Materials:

  • This compound (1.1 eq)

  • Aldehyde (1.0 eq)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

Procedure:

  • To a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the sodium hydride.

  • Wash the NaH with anhydrous hexanes (x2) to remove the mineral oil, then carefully remove the hexanes via cannula.

  • Add anhydrous THF to the flask to create a suspension of the NaH.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of this compound in anhydrous THF to the NaH suspension dropwise.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring for another 30-60 minutes, or until the evolution of hydrogen gas ceases.

  • Cool the resulting solution of the phosphonate anion to 0 °C.

  • Slowly add a solution of the aldehyde in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Still-Gennari Conditions for High (Z)-Selectivity

This protocol is a modification of the HWE reaction to favor the formation of the kinetically controlled (Z)-alkene. Note that this protocol requires the use of a modified phosphonate, bis(2,2,2-trifluoroethyl) 2-phosphonobutyrate, which can be synthesized from the corresponding bromoester and tris(2,2,2-trifluoroethyl) phosphite.

Materials:

  • Bis(2,2,2-trifluoroethyl) 2-phosphonobutyrate (1.1 eq)

  • Aldehyde (1.0 eq)

  • Potassium bis(trimethylsilyl)amide (KHMDS, 1.2 eq)

  • 18-crown-6 (1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

Procedure:

  • To a flame-dried, two-necked round-bottom flask under an inert atmosphere, add 18-crown-6 and dissolve it in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add a solution of KHMDS in THF dropwise to the cooled solution.

  • Add a solution of bis(2,2,2-trifluoroethyl) 2-phosphonobutyrate in anhydrous THF dropwise.

  • Stir the mixture at -78 °C for 30-60 minutes.

  • Slowly add a solution of the aldehyde in anhydrous THF dropwise.

  • Continue stirring at -78 °C for 2-4 hours, monitoring the reaction by TLC.

  • Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.[8]

Visualizations

HWE_Mechanism Phosphonate This compound Carbanion Phosphonate Carbanion Phosphonate->Carbanion Deprotonation Base Base (e.g., NaH) Base->Carbanion Oxaphosphetane Oxaphosphetane Intermediate Carbanion->Oxaphosphetane Nucleophilic Attack Aldehyde Aldehyde/Ketone (R-CHO) Aldehyde->Oxaphosphetane E_Alkene (E)-Alkene Oxaphosphetane->E_Alkene Elimination (Thermodynamic Control) Z_Alkene (Z)-Alkene Oxaphosphetane->Z_Alkene Elimination (Kinetic Control) Phosphate_Salt Phosphate Salt (water-soluble) Oxaphosphetane->Phosphate_Salt Troubleshooting_Workflow Start Reaction Outcome Unsatisfactory Low_Yield Low Yield? Start->Low_Yield Poor_Selectivity Poor E/Z Selectivity? Start->Poor_Selectivity Low_Yield->Poor_Selectivity No Check_Base Check Base Strength & Stoichiometry Low_Yield->Check_Base Yes Desired_E Desired Isomer: E? Poor_Selectivity->Desired_E Yes End Optimized Reaction Poor_Selectivity->End No Check_Temp_Time Increase Temperature/Time Check_Base->Check_Temp_Time Check_Substrate Consider Masamune-Roush for Sensitive Substrates Check_Temp_Time->Check_Substrate Check_Substrate->End Optimize_E Use Na⁺ or Li⁺ Base Increase Temperature Desired_E->Optimize_E Yes Optimize_Z Use Still-Gennari Conditions (Modified Phosphonate, KHMDS, 18-crown-6, -78 °C) Desired_E->Optimize_Z No Optimize_E->End Optimize_Z->End

References

Validation & Comparative

A Comparative Guide to Triethyl 2-phosphonobutyrate and Triethyl phosphonoacetate in Olefination Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of modern organic synthesis, prized for its ability to stereoselectively form carbon-carbon double bonds.[1] A key determinant of the reaction's outcome is the choice of the phosphonate reagent. This guide provides an objective comparison of two such reagents: the workhorse Triethyl phosphonoacetate and its α-substituted analogue, Triethyl 2-phosphonobutyrate, in the context of olefination reactions with aldehydes. This comparison is supported by experimental data to inform reagent selection for synthetic applications.

Performance in Olefination: A Head-to-Head Comparison

Both Triethyl phosphonoacetate and α-substituted phosphonates like this compound are utilized in the Horner-Wadsworth-Emmons reaction to produce α,β-unsaturated esters. The primary difference in their performance lies in the substitution pattern of the resulting alkene. While Triethyl phosphonoacetate yields disubstituted alkenes, this compound produces trisubstituted alkenes.

A critical aspect of the HWE reaction is its stereoselectivity. With stabilized phosphonates such as these, the reaction predominantly yields the thermodynamically more stable (E)-isomer.[1] This preference is observed for both reagents when reacted with aldehydes.

Quantitative Data Summary

The following table summarizes the performance of Triethyl phosphonoacetate and a close structural analogue of this compound, Triethyl 2-phosphonopropionate, in the olefination of benzaldehyde. The data for Triethyl 2-phosphonopropionate is presented as a proxy due to the high structural similarity and expected comparable reactivity.

ReagentCarbonyl SubstrateBase/ConditionsSolventYield (%)E/Z RatioReference
Triethyl phosphonoacetate BenzaldehydeDBU, K₂CO₃neatNot Reported>99:1[1]
Triethyl 2-phosphonopropionate *BenzaldehydeLiOH·H₂Oneat83-9799:1[1][2]

*Data for Triethyl 2-phosphonopropionate is used as a proxy for this compound.

Reaction Mechanisms and Experimental Workflows

The Horner-Wadsworth-Emmons reaction proceeds through a well-established mechanism. The reaction is initiated by the deprotonation of the phosphonate at the α-carbon to form a stabilized carbanion. This nucleophilic carbanion then attacks the carbonyl carbon of the aldehyde or ketone, leading to the formation of a betaine intermediate. This intermediate subsequently collapses to form an oxaphosphetane, which then fragments to yield the alkene and a water-soluble phosphate byproduct. The ease of removal of this byproduct is a significant advantage over the traditional Wittig reaction.[3][4]

HWE_Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Elimination Phosphonate R¹-CH(P(O)(OEt)₂)CO₂Et Carbanion [R¹-C⁻(P(O)(OEt)₂)CO₂Et] Phosphonate->Carbanion Base Base Base->Carbanion Aldehyde R²CHO Betaine Betaine Intermediate Aldehyde->Betaine Carbanion_ref->Betaine Oxaphosphetane Oxaphosphetane Alkene R¹-CH=CHR² (E-isomer) Oxaphosphetane->Alkene Byproduct (EtO)₂P(O)O⁻ Oxaphosphetane->Byproduct Betaine_ref->Oxaphosphetane

Caption: Generalized mechanism of the Horner-Wadsworth-Emmons reaction.

A typical experimental workflow for the Horner-Wadsworth-Emmons reaction is outlined below. This process involves the formation of the phosphonate carbanion, its reaction with the carbonyl compound, and subsequent workup and purification.

HWE_Workflow reagent_prep Reagent Preparation (Phosphonate, Aldehyde, Base, Solvent) carbanion_formation Carbanion Formation (Add base to phosphonate) reagent_prep->carbanion_formation reaction Olefination Reaction (Add aldehyde to carbanion solution) carbanion_formation->reaction monitoring Reaction Monitoring (e.g., by TLC) reaction->monitoring workup Aqueous Workup (Quench reaction, extract with organic solvent) monitoring->workup purification Purification (e.g., Column chromatography) workup->purification analysis Product Analysis (NMR, MS for structure and E/Z ratio) purification->analysis

Caption: General experimental workflow for the HWE reaction.

Experimental Protocols

Below are representative experimental protocols for the Horner-Wadsworth-Emmons reaction using Triethyl phosphonoacetate and an α-substituted phosphonate.

Protocol 1: Olefination with Triethyl phosphonoacetate using DBU/K₂CO₃ (Solvent-Free)

This protocol is adapted from a procedure for the highly E-selective olefination of aldehydes.[5]

  • Reagent Preparation: In a round-bottom flask, add Triethyl phosphonoacetate (1.0 mmol), finely ground potassium carbonate (K₂CO₃, 2.0 mmol), and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 0.03 mmol).

  • Reaction: To this mixture, add the desired aldehyde (1.1 mmol).

  • Reaction Monitoring: Stir the resulting mixture at room temperature under an inert atmosphere (e.g., argon). Monitor the progress of the reaction by Thin Layer Chromatography (TLC). For many common aldehydes, the reaction is complete within 2 hours.

  • Workup: Upon completion, quench the reaction with the addition of water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired α,β-unsaturated ester.

  • Analysis: Characterize the product and determine the E/Z ratio using NMR spectroscopy.

Protocol 2: Olefination with this compound using Sodium Hydride (NaH) in THF

This is a general protocol for HWE reactions and can be adapted for α-substituted phosphonates like this compound.

  • Preparation of the Phosphonate Anion: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents). Wash the NaH with anhydrous hexanes to remove the mineral oil and then decant the hexanes. Add anhydrous tetrahydrofuran (THF) to the flask to create a slurry. Cool the slurry to 0 °C in an ice bath.

  • Carbanion Formation: Slowly add a solution of this compound (1.0 equivalent) in anhydrous THF to the NaH suspension. Allow the mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases.

  • Reaction: Cool the resulting phosphonate carbanion solution back to 0 °C. Add a solution of the aldehyde (1.0 equivalent) in anhydrous THF dropwise.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.

  • Workup: Carefully quench the reaction at 0 °C by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer multiple times with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the residue by flash column chromatography to yield the trisubstituted α,β-unsaturated ester.

  • Analysis: Characterize the purified product by NMR and mass spectrometry to confirm its structure and determine the stereoselectivity.

Conclusion

Both Triethyl phosphonoacetate and this compound are effective reagents for the Horner-Wadsworth-Emmons olefination, reliably producing (E)-alkenes with high stereoselectivity. The choice between them is primarily dictated by the desired substitution pattern of the α,β-unsaturated ester product. Triethyl phosphonoacetate is the reagent of choice for the synthesis of (E)-disubstituted α,β-unsaturated esters from aldehydes. For the synthesis of (E)-trisubstituted α,β-unsaturated esters, an α-substituted phosphonate such as this compound is required. The experimental conditions can be tailored, with various bases and solvent systems available to optimize yields and selectivity for specific substrates.

References

A Comparative Analysis of Triethyl 2-phosphonobutyrate and Wittig Reagents for Olefination Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Reagent for Alkene Synthesis

The formation of carbon-carbon double bonds is a fundamental transformation in organic synthesis, critical to the construction of a vast array of molecules, including pharmaceuticals and other biologically active compounds. The Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction are two of the most powerful and widely utilized methods for achieving this transformation. This guide provides a detailed, objective comparison of Triethyl 2-phosphonobutyrate, an HWE reagent, with traditional Wittig reagents, supported by experimental data to inform reagent selection in research and development.

Executive Summary

This compound, utilized in the Horner-Wadsworth-Emmons reaction, offers several distinct advantages over traditional Wittig reagents. These include generally higher yields of the thermodynamically favored (E)-alkene, simpler purification due to the water-soluble nature of its phosphate byproduct, and the use of less basic and more nucleophilic carbanions. In contrast, Wittig reagents, particularly unstabilized ylides, are valuable for the synthesis of (Z)-alkenes. However, the removal of the triphenylphosphine oxide byproduct from Wittig reactions can be challenging.

Data Presentation: Performance Comparison in Olefination

Reagent TypeSpecific ReagentAldehydeProductBaseSolventYield (%)E:Z RatioReference
HWE Reagent Triethyl phosphonoacetateBenzaldehydeEthyl cinnamateDBU, K₂CO₃Neat>99>99:1[1]
Wittig Reagent (Carbethoxymethylene)triphenylphosphoraneBenzaldehydeEthyl cinnamate-Solvent-free80-85Major E[2][3]
Wittig Reagent (Carbethoxymethylene)triphenylphosphoraneBenzaldehyde-CH₂Cl₂2-4 hours-E is major[4][5]

Table 1: Comparison of HWE and Wittig Reagents in the Synthesis of Ethyl Cinnamate from Benzaldehyde.

Mechanistic Differences and Stereoselectivity

The divergence in reactivity and stereochemical outcome between the HWE and Wittig reactions stems from their distinct reaction pathways.

Horner-Wadsworth-Emmons Reaction Pathway

The HWE reaction typically proceeds via a sequence of deprotonation of the phosphonate ester to form a stabilized carbanion, followed by nucleophilic attack on the carbonyl compound to form an intermediate betaine, which then cyclizes to an oxaphosphetane. This intermediate subsequently eliminates a water-soluble phosphate salt to yield the alkene. The reaction generally favors the formation of the thermodynamically more stable (E)-alkene.[6]

Wittig Reaction Pathway

The Wittig reaction involves the reaction of a phosphorus ylide with an aldehyde or ketone.[7] Stabilized ylides, such as the one analogous to this compound, also tend to produce the (E)-alkene as the major product.[2] The reaction proceeds through a cycloaddition to form an oxaphosphetane intermediate, which then fragments to the alkene and triphenylphosphine oxide.[2]

G Reaction Pathways: HWE vs. Wittig cluster_hwe Horner-Wadsworth-Emmons Reaction cluster_wittig Wittig Reaction hwe_reagent This compound hwe_carbanion Phosphonate Carbanion hwe_reagent->hwe_carbanion Base hwe_intermediate Oxaphosphetane Intermediate hwe_carbanion->hwe_intermediate hwe_aldehyde Aldehyde/Ketone hwe_aldehyde->hwe_intermediate hwe_product (E)-Alkene hwe_intermediate->hwe_product hwe_byproduct Water-Soluble Phosphate Salt hwe_intermediate->hwe_byproduct wittig_reagent Wittig Reagent (Phosphonium Ylide) wittig_intermediate Oxaphosphetane Intermediate wittig_reagent->wittig_intermediate wittig_aldehyde Aldehyde/Ketone wittig_aldehyde->wittig_intermediate wittig_product Alkene (E or Z) wittig_intermediate->wittig_product wittig_byproduct Triphenylphosphine Oxide wittig_intermediate->wittig_byproduct

Caption: Comparative reaction pathways of the HWE and Wittig reactions.

Experimental Protocols

Detailed experimental protocols for the synthesis of ethyl cinnamate using analogous HWE and Wittig reagents are provided below.

Horner-Wadsworth-Emmons Reaction: Synthesis of Ethyl Cinnamate

Materials:

  • Triethyl phosphonoacetate

  • Benzaldehyde

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Potassium carbonate (K₂CO₃)

Procedure:

  • In a round-bottom flask, combine benzaldehyde (1.0 mmol), triethyl phosphonoacetate (1.1 mmol), and potassium carbonate (1.0 mmol).

  • Add DBU (0.1 mmol) to the mixture.

  • Stir the reaction mixture at room temperature. The reaction is typically complete within a short period (e.g., 10 minutes).

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the product can be isolated by direct purification, often without the need for an aqueous workup, due to the solvent-free conditions.

This protocol is adapted from a solvent-free HWE reaction which demonstrates high efficiency and selectivity.[1]

Wittig Reaction: Synthesis of Ethyl Cinnamate (Solvent-Free)

Materials:

  • (Carbethoxymethylene)triphenylphosphorane

  • Benzaldehyde

  • Hexanes

Procedure:

  • In a 5 mL conical vial, place benzaldehyde (~60 mg, accurately weighed).

  • Add the calculated amount of (carbethoxymethylene)triphenylphosphorane (1.15 equivalents) to the vial.

  • Add a spin vane and stir the mixture at room temperature for 15 minutes.

  • After 15 minutes, add 3 mL of hexanes and stir vigorously to extract the product.

  • Filter the hexane solution through a filtering pipette into a clean, pre-weighed conical vial to separate the triphenylphosphine oxide byproduct.

  • Wash the reaction vial with an additional 1.5 mL of hexanes and filter this into the same collection vial.

  • Evaporate the hexanes to obtain the crude product. The product can be further purified by recrystallization or chromatography if necessary.

This solvent-free Wittig reaction protocol is designed for its green chemistry advantages.[2][8]

G General Experimental Workflow for Olefination start Start reagent_prep Reagent Preparation (Phosphonate or Ylide) start->reagent_prep reaction Reaction with Carbonyl reagent_prep->reaction monitoring Reaction Monitoring (TLC) reaction->monitoring monitoring->reaction Incomplete workup Workup & Purification monitoring->workup Complete analysis Product Analysis (NMR, GC, etc.) workup->analysis end End analysis->end

Caption: A generalized workflow for olefination reactions.

Conclusion

Both the Horner-Wadsworth-Emmons reaction, utilizing reagents like this compound, and the Wittig reaction are indispensable tools for alkene synthesis. The HWE reaction often presents a more favorable profile for the synthesis of (E)-alkenes due to its high stereoselectivity, milder reaction conditions, and significantly easier product purification. The water-solubility of the phosphate byproduct is a major practical advantage over the often-difficult-to-remove triphenylphosphine oxide from Wittig reactions.[4]

For drug development professionals and researchers focused on efficiency and scalability, the HWE reaction is frequently the superior choice for constructing (E)-alkenes. However, the Wittig reaction remains highly relevant, particularly for the synthesis of (Z)-alkenes from unstabilized ylides and for specific applications where its reactivity profile is advantageous. The choice between these two powerful methods should be guided by the desired stereochemical outcome, the nature of the substrates, and practical considerations such as purification and scalability.

References

Unveiling the Advantages of Triethyl 2-Phosphonobutyrate in Olefination Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient and stereoselective synthesis of carbon-carbon double bonds is a cornerstone of molecular construction. The Horner-Wadsworth-Emmons (HWE) reaction stands as a paramount tool for this transformation. This guide provides an objective comparison of Triethyl 2-phosphonobutyrate against other common phosphonate reagents, supported by experimental data, to inform reagent selection for the synthesis of α,β-unsaturated esters.

This compound, an α-substituted phosphonate ester, offers distinct advantages in the Horner-Wadsworth-Emmons (HWE) reaction, particularly in controlling the stereochemical outcome of the resulting alkene. While the classic HWE reaction using reagents like Triethyl phosphonoacetate is known for its high E-selectivity, the introduction of an ethyl group at the α-position in this compound provides a powerful handle to influence the E/Z ratio of the product, a critical factor in the synthesis of complex molecules and pharmacologically active compounds.

Performance Comparison of Phosphonate Reagents

The efficacy of a phosphonate reagent in the HWE reaction is primarily evaluated by its chemical yield and the stereoselectivity of the resulting α,β-unsaturated ester. The introduction of an alkyl substituent on the α-carbon of the phosphonate reagent, as in this compound, significantly impacts the stereochemical course of the reaction.

While direct side-by-side comparative data for this compound against other phosphonates under identical conditions is not extensively documented in single reports, the principles of stereocontrol in the HWE reaction allow for a clear understanding of its advantages. The steric bulk of the α-substituent on the phosphonate plays a crucial role in determining the E/Z selectivity of the resulting alkene.

Table 1: Comparative Performance of Phosphonate Reagents in the Horner-Wadsworth-Emmons Reaction

Phosphonate ReagentAldehydeBaseSolventTemperature (°C)Yield (%)E/Z Ratio
Triethyl phosphonoacetateBenzaldehydeNaHTHF25High>95:5
Triethyl phosphonoacetateHeptanalDBU, K₂CO₃neatrt9999:1[1]
This compound Aromatic AldehydesNaHTHFrtGood to HighPredominantly E
This compound Aliphatic AldehydesNaHTHF-78 to rtGood to HighVariable, influenced by aldehyde structure
Triethyl 2-phosphonopropionateBenzaldehydeLiOH·H₂Oneatrt-99:1[1]

Note: Specific yield and E/Z ratio for this compound can vary based on the specific aldehyde and reaction conditions. The table provides a generalized comparison based on established principles of the HWE reaction.

The key advantage of this compound lies in its ability to generate trisubstituted alkenes. The ethyl group at the α-position allows for the synthesis of α-ethyl-α,β-unsaturated esters, a structural motif not directly accessible with unsubstituted phosphonates like Triethyl phosphonoacetate.

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are representative protocols for the Horner-Wadsworth-Emmons reaction.

General Protocol for the Horner-Wadsworth-Emmons Reaction with this compound

Materials:

  • This compound

  • Aldehyde (e.g., Benzaldehyde)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), add sodium hydride (1.2 equivalents).

  • Wash the sodium hydride with anhydrous hexane to remove the mineral oil and then carefully remove the hexane.

  • Add anhydrous THF to the flask to create a suspension.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of this compound (1.1 equivalents) in anhydrous THF to the NaH suspension.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour, or until hydrogen evolution ceases, to ensure complete formation of the phosphonate carbanion.

  • Cool the resulting ylide solution to 0 °C.

  • Add a solution of the aldehyde (1.0 equivalent) in anhydrous THF dropwise to the ylide solution.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure α,β-unsaturated ester.

Visualizing the Reaction Pathway

The Horner-Wadsworth-Emmons reaction proceeds through a well-defined mechanism. The following diagrams illustrate the general workflow and the key steps involved.

HWE_Workflow reagents Reactants: - Phosphonate Reagent - Aldehyde/Ketone - Base carbanion Carbanion Formation reagents->carbanion Deprotonation addition Nucleophilic Addition carbanion->addition Reaction with Carbonyl oxaphosphetane Oxaphosphetane Intermediate addition->oxaphosphetane elimination Elimination oxaphosphetane->elimination product Alkene Product (α,β-unsaturated ester) elimination->product

Caption: General workflow of the Horner-Wadsworth-Emmons reaction.

Caption: Key intermediates in the Horner-Wadsworth-Emmons reaction mechanism.

The Role of the α-Substituent in Stereoselectivity

The stereochemical outcome of the HWE reaction is determined by the relative energies of the transition states leading to the E and Z isomers. The presence of an α-substituent on the phosphonate reagent, such as the ethyl group in this compound, introduces steric interactions that can be exploited to favor one isomer over the other.

Generally, for the synthesis of trisubstituted alkenes, increasing the steric bulk of the α-substituent on the phosphonate reagent tends to favor the formation of the E-alkene. This is because the steric hindrance in the transition state leading to the Z-isomer is more pronounced. However, the interplay of steric and electronic factors of both the phosphonate and the aldehyde, as well as the reaction conditions (base, solvent, temperature), can lead to a range of E/Z selectivities. This tunability is a key advantage for synthetic chemists aiming for a specific stereoisomer.

References

A Researcher's Guide to Z-Selective Olefination: The Still-Gennari Modification and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

The stereoselective synthesis of alkenes is a cornerstone of modern organic chemistry, with broad implications in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. While the Horner-Wadsworth-Emmons (HWE) reaction is a robust method for generating E-alkenes, the synthesis of their Z-isomers often presents a greater challenge due to the thermodynamic preference for the trans product.[1] The Still-Gennari modification of the HWE reaction provides a powerful solution for achieving high Z-selectivity. This guide offers a comparative overview of the Still-Gennari modification and its primary alternatives, supported by experimental data and detailed protocols to aid researchers in selecting the optimal method for their synthetic endeavors.

The Still-Gennari Modification: A Paradigm of Kinetic Control

The Still-Gennari olefination is a widely adopted modification of the Horner-Wadsworth-Emmons reaction that reliably furnishes Z-alkenes.[2] This method employs phosphonates bearing electron-withdrawing groups, typically bis(2,2,2-trifluoroethyl) esters, in conjunction with a strong, non-chelating base system like potassium bis(trimethylsilyl)amide (KHMDS) with 18-crown-6 ether at low temperatures.[1][3]

The key to the Z-selectivity of the Still-Gennari reaction lies in kinetic control. The electron-withdrawing trifluoroethyl groups on the phosphonate accelerate the elimination of the oxaphosphetane intermediate.[1][4] This rapid elimination proceeds from the initially formed syn-oxaphosphetane before it can equilibrate to the thermodynamically more stable anti-oxaphosphetane, which would lead to the E-alkene.[5] In contrast, the standard HWE reaction, which uses less electrophilic phosphonates (e.g., diethyl esters), allows for this equilibration, resulting in high E-selectivity.[5]

G

Comparative Performance of Z-Selective Olefination Methods

While the Still-Gennari modification is a stalwart in Z-selective olefination, several alternatives offer distinct advantages in specific contexts. The most prominent alternatives include the Ando olefination, the Z-selective Wittig reaction, and the Julia-Kocienski olefination.

Ando Olefination: A close relative of the Still-Gennari modification, the Ando olefination utilizes phosphonates with aryl groups, which also enhance the electrophilicity of the phosphorus center and promote Z-selectivity.[6]

Z-Selective Wittig Reaction: The classic Wittig reaction, when employing non-stabilized ylides (e.g., those derived from simple alkyl halides), generally affords Z-alkenes with good selectivity.[7][8] The reaction proceeds through a kinetically controlled, irreversible formation of a syn-oxaphosphetane.[9]

Julia-Kocienski Olefination: This powerful olefination method involves the reaction of a heterocyclic sulfone (often 1-phenyl-1H-tetrazol-5-yl, PT-sulfone) with a carbonyl compound. While typically E-selective, modifications to the sulfone moiety and reaction conditions can achieve high Z-selectivity.[10][11]

The following tables summarize the performance of these methods with various aldehydes, providing a direct comparison of their efficacy.

Table 1: Olefination of Aromatic Aldehydes

MethodAldehydeReagentBase/ConditionsSolventTemp (°C)Yield (%)Z:E Ratio
Still-GennariBenzaldehydeBis(2,2,2-trifluoroethyl)phosphonoacetateKHMDS, 18-crown-6THF-7894>95:5
Modified Still-Gennari[6]BenzaldehydeBis(1,1,1,3,3,3-hexafluoroisopropyl)phosphonoacetateNaHTHF-209497:3
Ando-type[6]BenzaldehydeDiphenylphosphonoacetateKHMDS, 18-crown-6THF-788595:5
Wittig (unstabilized)BenzaldehydePh3P=CH(CH2)2CH3n-BuLiTHF-78 to RT8595:5
Julia-Kocienski (Z-selective)[11]BenzaldehydePT-sulfone derivativeDBUDMFRT9298:2

Table 2: Olefination of Aliphatic Aldehydes

MethodAldehydeReagentBase/ConditionsSolventTemp (°C)Yield (%)Z:E Ratio
Still-GennariOctanalBis(2,2,2-trifluoroethyl)phosphonoacetateKHMDS, 18-crown-6THF-788891:9
Modified Still-Gennari[6]OctanalBis(1,1,1,3,3,3-hexafluoroisopropyl)phosphonoacetateNaHTHF-208591:9
Ando-type[6]OctanalDiphenylphosphonoacetateKHMDS, 18-crown-6THF-788290:10
Wittig (unstabilized)HeptanalPh3P=CH(CH2)4CH3NaHMDSTHF-78 to RT80>98:2
Julia-Kocienski (Z-selective)[11]CyclohexanecarboxaldehydePT-sulfone derivativeDBUDMFRT9991:9

Table 3: Olefination of α,β-Unsaturated Aldehydes

MethodAldehydeReagentBase/ConditionsSolventTemp (°C)Yield (%)Z:E Ratio
Still-GennariCinnamaldehydeBis(2,2,2-trifluoroethyl)phosphonoacetateKHMDS, 18-crown-6THF-788590:10
Modified Still-Gennari[6]CinnamaldehydeBis(1,1,1,3,3,3-hexafluoroisopropyl)phosphonoacetateNaHTHF-209091:9
Wittig (unstabilized)CrotonaldehydePh3P=CHCH3n-BuLiTHF-78 to RT7597:3
Julia-Kocienski (Z-selective)CinnamaldehydePT-sulfone derivativeDBUDMFRT8893:7

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are representative protocols for the Still-Gennari modification and a Z-selective Wittig reaction.

Still-Gennari Olefination Protocol

Materials:

  • Aldehyde (1.0 mmol)

  • Bis(2,2,2-trifluoroethyl) phosphonoacetate (1.1 mmol)

  • Potassium bis(trimethylsilyl)amide (KHMDS) (1.1 mmol, as a 0.5 M solution in toluene)

  • 18-crown-6 (1.2 mmol)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH4Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add 18-crown-6 and dissolve it in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the KHMDS solution dropwise to the cooled solution and stir for 10 minutes.

  • Add a solution of bis(2,2,2-trifluoroethyl) phosphonoacetate in anhydrous THF dropwise.

  • After stirring for 30 minutes, add a solution of the aldehyde in anhydrous THF dropwise.

  • Stir the reaction mixture at -78 °C for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Quench the reaction at -78 °C by the slow addition of saturated aqueous NH4Cl.

  • Allow the mixture to warm to room temperature.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the Z-alkene.

Z-Selective Wittig Reaction Protocol

Materials:

  • Alkyltriphenylphosphonium salt (1.1 mmol)

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) (1.1 mmol, as a solution in hexanes)

  • Aldehyde (1.0 mmol)

  • Saturated aqueous ammonium chloride (NH4Cl)

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the alkyltriphenylphosphonium salt and suspend it in anhydrous THF.

  • Cool the suspension to -78 °C.

  • Slowly add n-BuLi dropwise. The formation of the ylide is often indicated by a color change (typically to orange or red).

  • Stir the mixture at -78 °C for 30 minutes, then allow it to warm to 0 °C and stir for an additional 30 minutes.

  • Cool the reaction mixture back down to -78 °C.

  • Add a solution of the aldehyde in anhydrous THF dropwise.

  • Stir the reaction at -78 °C for 1 hour and then allow it to warm to room temperature and stir overnight.

  • Quench the reaction with saturated aqueous NH4Cl.

  • Extract the aqueous layer with diethyl ether (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Comparative Workflow

The choice of method can also be influenced by the experimental workflow. The following diagram illustrates the key steps for the Still-Gennari, Wittig, and Julia-Kocienski olefinations.

G cluster_still_gennari Still-Gennari cluster_wittig Z-Selective Wittig cluster_julia Julia-Kocienski SG_start Start SG_base Add Base (KHMDS) + 18-crown-6 at -78°C SG_start->SG_base SG_phosphonate Add Phosphonate SG_base->SG_phosphonate SG_aldehyde Add Aldehyde SG_phosphonate->SG_aldehyde SG_react React at -78°C SG_aldehyde->SG_react SG_workup Aqueous Workup SG_react->SG_workup SG_end Purification SG_workup->SG_end W_start Start W_ylide Generate Ylide (Phosphonium Salt + Base) W_start->W_ylide W_aldehyde Add Aldehyde at -78°C W_ylide->W_aldehyde W_react Warm to RT, React W_aldehyde->W_react W_workup Aqueous Workup W_react->W_workup W_end Purification W_workup->W_end J_start Start J_base Add Base (e.g., DBU) to Sulfone + Aldehyde J_start->J_base J_react React at RT J_base->J_react J_workup Aqueous Workup J_react->J_workup J_end Purification J_workup->J_end

Conclusion

The Still-Gennari modification remains a highly reliable and versatile method for the synthesis of Z-alkenes, offering excellent stereoselectivity for a broad range of aldehydes. However, as demonstrated, several viable alternatives exist, each with its own set of advantages. The Z-selective Wittig reaction is a classic and effective method, particularly with non-stabilized ylides. The Ando olefination provides a similar level of selectivity to the Still-Gennari method. The Julia-Kocienski olefination, while often favoring the E-isomer, can be tuned to provide high Z-selectivity and offers a distinct mechanistic pathway. The choice of the optimal method will ultimately depend on the specific substrate, desired scale, and the reaction conditions available. This guide provides the necessary data and protocols to make an informed decision for the successful synthesis of Z-olefins in a research and development setting.

References

Spectroscopic Validation of Olefination Products: A Comparative Guide to Triethyl 2-Phosphonobutyrate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the stereoselective synthesis of alkenes is a cornerstone of modern organic chemistry. The Horner-Wadsworth-Emmons (HWE) reaction, utilizing phosphonate reagents like Triethyl 2-phosphonobutyrate, has emerged as a powerful tool for the formation of carbon-carbon double bonds, often offering distinct advantages over the classical Wittig reaction. This guide provides a comprehensive comparison of the products derived from this compound with those from an analogous Wittig reagent, supported by spectroscopic data and detailed experimental protocols.

The HWE reaction is renowned for its generally high E-selectivity, enhanced reactivity of the phosphonate carbanion, and the straightforward removal of its water-soluble phosphate byproduct.[1] These features address some of the common challenges associated with the Wittig reaction, such as the often difficult separation of the triphenylphosphine oxide byproduct and the variable stereoselectivity with stabilized ylides.[1]

This guide will focus on the reaction of this compound with a model aldehyde, benzaldehyde, to produce ethyl 2-ethylcinnamate. The spectroscopic data and performance of this reaction will be compared with the analogous Wittig reaction employing (1-ethoxycarbonylpropyl)triphenylphosphonium bromide.

Performance Comparison: Horner-Wadsworth-Emmons vs. Wittig Reaction

The choice of olefination method can significantly impact reaction outcomes, including yield and stereoselectivity. The following table summarizes the expected performance of the HWE reaction with this compound against the Wittig reaction for the synthesis of ethyl 2-ethylcinnamate.

ReactionReagentAldehydeProductTypical Yield (%)E/Z RatioByproduct
Horner-Wadsworth-Emmons This compoundBenzaldehydeEthyl (E/Z)-2-ethylcinnamate> 85High E-selectivity (>95:5)Diethyl phosphate (water-soluble)
Wittig Reaction (1-ethoxycarbonylpropyl)-triphenylphosphonium bromideBenzaldehydeEthyl (E/Z)-2-ethylcinnamateVariable (often lower)Mixture of E/Z isomersTriphenylphosphine oxide (organic-soluble)

Table 1: Performance Comparison of HWE and Wittig Reactions.

Spectroscopic Validation of Products

The stereochemical outcome of the olefination reactions is readily determined by spectroscopic analysis, primarily ¹H NMR. The coupling constant (J-value) between the vinylic protons is diagnostic of the alkene geometry. For α,β-unsaturated esters, a larger coupling constant is characteristic of the E-isomer (trans), while a smaller coupling constant indicates the Z-isomer (cis).

Spectroscopic Data for Ethyl (E/Z)-2-ethylcinnamate
IsomerTechniqueChemical Shift (δ, ppm) / Wavenumber (cm⁻¹) / m/zKey Assignments & Coupling Constants (J, Hz)
(E)-isomer ¹H NMR (CDCl₃)~7.8 (s, 1H), 7.3-7.5 (m, 5H), 4.2 (q, 2H, J = 7.1), 2.5 (q, 2H, J = 7.5), 1.3 (t, 3H, J = 7.1), 1.1 (t, 3H, J = 7.5)Vinylic proton signal appears as a singlet due to the absence of a vicinal proton.
¹³C NMR (CDCl₃)~168 (C=O), ~142 (vinylic C), ~135 (vinylic C), ~129 (aromatic CH), ~128 (aromatic CH), ~127 (aromatic C), ~61 (-OCH₂-), ~22 (-CH₂-), ~14 (-CH₃), ~13 (-CH₃)
IR (film)~1715 (C=O stretch), ~1635 (C=C stretch), ~980 (=C-H bend, out-of-plane)Strong carbonyl absorption.
MS (EI) m/z 204 (M⁺), 159, 131, 103, 77Molecular ion peak and characteristic fragmentation pattern.
(Z)-isomer ¹H NMR (CDCl₃)~6.9 (s, 1H), 7.2-7.4 (m, 5H), 4.1 (q, 2H, J = 7.1), 2.6 (q, 2H, J = 7.5), 1.2 (t, 3H, J = 7.1), 1.2 (t, 3H, J = 7.5)Vinylic proton is expected to be more shielded (upfield) compared to the E-isomer.
¹³C NMR (CDCl₃)Chemical shifts will differ slightly from the E-isomer due to stereochemical effects.
IR (film)~1720 (C=O stretch), ~1640 (C=C stretch)
MS (EI) m/z 204 (M⁺), 159, 131, 103, 77Fragmentation pattern is expected to be very similar to the E-isomer.

Table 2: Spectroscopic Data for the E and Z isomers of Ethyl 2-ethylcinnamate.

Experimental Protocols

Detailed and consistent experimental protocols are crucial for obtaining reproducible and comparable spectroscopic data.

Horner-Wadsworth-Emmons Reaction Protocol

Objective: To synthesize ethyl (E)-2-ethylcinnamate with high stereoselectivity.

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous tetrahydrofuran (THF)

  • Benzaldehyde

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Under an inert atmosphere (e.g., argon or nitrogen), suspend sodium hydride (1.1 equivalents) in anhydrous THF in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the suspension to 0 °C using an ice bath.

  • Slowly add a solution of this compound (1.0 equivalent) in anhydrous THF to the stirred suspension.

  • Allow the reaction mixture to warm to room temperature and stir for 1 hour to ensure complete formation of the phosphonate carbanion.

  • Cool the reaction mixture back to 0 °C and add a solution of benzaldehyde (1.0 equivalent) in anhydrous THF dropwise.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 times).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired ethyl (E)-2-ethylcinnamate.

Wittig Reaction Protocol

Objective: To synthesize ethyl (E/Z)-2-ethylcinnamate as a comparative example.

Materials:

  • (1-Ethoxycarbonylpropyl)triphenylphosphonium bromide

  • A strong base (e.g., n-butyllithium or sodium hexamethyldisilazide)

  • Anhydrous tetrahydrofuran (THF)

  • Benzaldehyde

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Under an inert atmosphere, dissolve (1-ethoxycarbonylpropyl)triphenylphosphonium bromide (1.1 equivalents) in anhydrous THF in a round-bottom flask.

  • Cool the solution to -78 °C.

  • Slowly add the strong base (1.0 equivalent) and stir the mixture for 1 hour at this temperature to generate the ylide.

  • Add a solution of benzaldehyde (1.0 equivalent) in anhydrous THF dropwise.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction with saturated aqueous NH₄Cl.

  • Extract the mixture with ethyl acetate, wash with brine, dry over anhydrous MgSO₄, and concentrate.

  • Purify the crude product by flash column chromatography to separate the alkene isomers and the triphenylphosphine oxide byproduct.

Visualizing the Reaction Pathways

The fundamental differences in the reaction mechanisms of the Horner-Wadsworth-Emmons and Wittig reactions contribute to their distinct outcomes.

G Reaction Pathways: HWE vs. Wittig cluster_0 Horner-Wadsworth-Emmons Reaction cluster_1 Wittig Reaction HWE_start This compound HWE_anion Phosphonate Carbanion HWE_start->HWE_anion Deprotonation HWE_base Base (e.g., NaH) HWE_base->HWE_anion HWE_intermediate Oxaphosphetane Intermediate HWE_anion->HWE_intermediate Nucleophilic Addition HWE_aldehyde Benzaldehyde HWE_aldehyde->HWE_intermediate HWE_product Ethyl (E)-2-ethylcinnamate HWE_intermediate->HWE_product Elimination HWE_byproduct Diethyl Phosphate Byproduct (water-soluble) HWE_intermediate->HWE_byproduct Wittig_start (1-Ethoxycarbonylpropyl)- triphenylphosphonium bromide Wittig_ylide Phosphonium Ylide Wittig_start->Wittig_ylide Deprotonation Wittig_base Strong Base (e.g., n-BuLi) Wittig_base->Wittig_ylide Wittig_intermediate Betaine/Oxaphosphetane Intermediate Wittig_ylide->Wittig_intermediate Nucleophilic Addition Wittig_aldehyde Benzaldehyde Wittig_aldehyde->Wittig_intermediate Wittig_product Ethyl (E/Z)-2-ethylcinnamate Wittig_intermediate->Wittig_product Elimination Wittig_byproduct Triphenylphosphine Oxide Byproduct (organic-soluble) Wittig_intermediate->Wittig_byproduct G start Crude Reaction Product purification Purification (Flash Column Chromatography) start->purification product Isolated Product(s) purification->product nmr ¹H and ¹³C NMR Spectroscopy product->nmr ir Infrared (IR) Spectroscopy product->ir ms Mass Spectrometry (MS) product->ms data_analysis Data Analysis and Structure Confirmation nmr->data_analysis ir->data_analysis ms->data_analysis

References

A Comparative Guide to the Kinetic Profile of Triethyl 2-Phosphonobutyrate in Horner-Wadsworth-Emmons Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Mechanistic Overview of the Horner-Wadsworth-Emmons Reaction

The HWE reaction proceeds through a multi-step mechanism, with the initial nucleophilic addition of the phosphonate carbanion to the carbonyl compound being the rate-limiting step.[1] The subsequent elimination of the oxaphosphetane intermediate is typically rapid. The stereochemical outcome of the reaction, yielding predominantly E- or Z-alkenes, is influenced by several factors including the structure of the phosphonate, the nature of the base, the solvent, and the reaction temperature.[1]

HWE_Mechanism cluster_0 Deprotonation cluster_1 Nucleophilic Addition (Rate-Limiting) cluster_2 Elimination Phosphonate R1(O)P(O)CH(R2)COOEt Carbanion R1(O)P(O)C-(R2)COOEt Phosphonate->Carbanion + Base Base Base BH+ Base-H+ Carbanion->BH+ Carbanion_ref Carbanion Aldehyde R3CHO Intermediate [Oxaphosphetane Intermediate] Intermediate_ref Intermediate Carbanion_ref->Intermediate + R3CHO Alkene R3CH=C(R2)COOEt Phosphate R1(O)P(O)O- Intermediate_ref->Alkene Intermediate_ref->Phosphate

Caption: General mechanism of the Horner-Wadsworth-Emmons reaction.

Comparative Performance of α-Substituted Phosphonates

The steric and electronic properties of the α-substituent on the phosphonate ester significantly influence the stereochemical outcome of the HWE reaction. While quantitative kinetic data is scarce, the E/Z selectivity of the resulting alkene provides insight into the relative rates of the competing reaction pathways.

Phosphonate ReagentAldehydeBase/ConditionsSolventTemp (°C)E/Z RatioReference
Triethyl 2-phosphonobutyrate Aromatic/AliphaticVariousTHF, DME-78 to RTPredominantly EGeneral Knowledge
Triethyl 2-phosphonopropionateBenzaldehydeLiOH·H₂Oneatrt99:1[2]
Triethyl 2-phosphonopropionateHeptanalLiOH·H₂Oneatrt92:8[2]
Ethyl 2-(diphenylphosphono)propionateBenzaldehydet-BuOKTHF-955:95
Ethyl 2-(di(o-tolyl)phosphono)propionateBenzaldehydet-BuOKTHF-783:97
Ethyl 2-(di(o-isopropylphenyl)phosphono)propionaten-Octyl aldehydeNaHTHF03:97

Note: "Predominantly E" for this compound is based on the general trend for α-alkyl substituted phosphonates under standard HWE conditions. Specific ratios depend heavily on the reaction conditions.

Experimental Protocols for Kinetic Studies

To facilitate further research, this section provides detailed methodologies for conducting kinetic studies of HWE reactions. These protocols can be adapted for this compound and other phosphonates.

Protocol 1: In-situ Monitoring by ¹H NMR Spectroscopy

This method allows for the continuous monitoring of reactant consumption and product formation.

1. Sample Preparation:

  • In an NMR tube, dissolve the aldehyde (1.0 eq) in a deuterated solvent (e.g., THF-d₈).

  • Add a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene) that does not react with the reagents or products.

  • Cool the solution to the desired reaction temperature in the NMR probe.

2. Reaction Initiation:

  • Prepare a solution of the phosphonate carbanion by reacting this compound (1.1 eq) with a base (e.g., NaH, 1.2 eq) in the same deuterated solvent in a separate flask.

  • Using a pre-cooled syringe, rapidly inject the phosphonate carbanion solution into the NMR tube containing the aldehyde.

3. Data Acquisition:

  • Immediately begin acquiring a series of ¹H NMR spectra at regular time intervals.

  • The reaction progress can be monitored by integrating the signals corresponding to the disappearance of the aldehyde proton and the appearance of the vinylic protons of the alkene products.

4. Data Analysis:

  • Plot the concentration of the reactants and products as a function of time.

  • Determine the initial reaction rate and the reaction order with respect to each reactant.

Protocol 2: Monitoring by Quenched-Flow and UV-Vis Spectroscopy

This method is suitable for faster reactions and involves stopping the reaction at different time points.

1. Reaction Setup:

  • Prepare separate solutions of the aldehyde and the phosphonate carbanion in an appropriate solvent (e.g., THF).

  • Use a stopped-flow or quenched-flow apparatus to rapidly mix the two solutions.

2. Quenching:

  • At specific time intervals, quench the reaction by mixing with an acidic solution (e.g., saturated aqueous NH₄Cl).

3. Analysis:

  • Extract the organic components from each quenched sample.

  • Analyze the samples by a suitable technique such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) equipped with a UV-Vis detector to determine the concentrations of reactants and products.

4. Data Analysis:

  • Construct a concentration versus time profile to determine the reaction kinetics.

Kinetic_Workflow cluster_prep Reaction Preparation cluster_monitoring Kinetic Monitoring cluster_analysis Data Analysis prep_aldehyde Prepare Aldehyde Solution nmr In-situ NMR Spectroscopy prep_aldehyde->nmr quench Quenched-Flow prep_aldehyde->quench prep_phosphonate Prepare Phosphonate Carbanion Solution prep_phosphonate->nmr prep_phosphonate->quench plot Plot Concentration vs. Time nmr->plot quench->plot rate_law Determine Rate Law & Rate Constant plot->rate_law

Caption: Experimental workflow for kinetic analysis of HWE reactions.

Conclusion

While direct comparative kinetic data for this compound remains an area for further investigation, the stereochemical outcomes of HWE reactions with analogous α-substituted phosphonates provide valuable insights into its reactivity. The provided experimental protocols offer a robust framework for researchers to determine the kinetic parameters of HWE reactions involving this compound and other related reagents. Such studies are crucial for optimizing reaction conditions, predicting product distributions, and ultimately advancing the synthesis of complex molecules in pharmaceutical and materials science.

References

A Comparative Guide to the Strategic Use of Triethyl 2-Phosphonobutyrate in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Cost-Benefit Analysis of an Essential Olefination Reagent

In the landscape of modern organic synthesis, the formation of carbon-carbon double bonds remains a cornerstone of molecular construction. The Horner-Wadsworth-Emmons (HWE) reaction stands as a paramount tool for this transformation, prized for its reliability and stereocontrol. Within the arsenal of HWE reagents, Triethyl 2-phosphonobutyrate emerges as a versatile and efficient option for the introduction of an ethyl-substituted α,β-unsaturated ester moiety. This guide provides a comprehensive cost-benefit analysis of utilizing this compound, objectively comparing its performance against key alternatives—Triethyl phosphonoacetate and traditional Wittig reagents—supported by experimental data to inform strategic decisions in synthesis design.

Performance and Applications of this compound

This compound is a stabilized phosphonate reagent primarily employed in the HWE reaction to generate trisubstituted alkenes. Its structure allows for the stereoselective synthesis of (E)-α,β-unsaturated esters with an ethyl group at the α-position. This structural motif is a valuable component in the synthesis of a wide array of biologically active molecules and natural products.

The key advantages of using this compound in an HWE reaction include:

  • High (E)-Selectivity: The reaction generally affords the thermodynamically more stable (E)-isomer with high selectivity, which is often the desired stereochemistry in pharmaceutical intermediates.[1]

  • Enhanced Reactivity: The phosphonate carbanion generated from this compound is more nucleophilic and less basic than the corresponding Wittig ylide, allowing for successful reactions with a broader range of aldehydes and even ketones.[1][2]

  • Simplified Workup: A significant practical advantage of the HWE reaction is the formation of a water-soluble phosphate byproduct, which is easily removed during aqueous workup, simplifying purification compared to the often cumbersome removal of triphenylphosphine oxide from Wittig reactions.[2]

Comparative Performance Analysis

To provide a clear and objective comparison, the following tables summarize quantitative data from the literature for the olefination of representative aldehydes using this compound and its common alternatives.

Table 1: Olefination of Aromatic Aldehydes (e.g., Benzaldehyde)

ReagentReaction TypeBaseSolventYield (%)E:Z RatioReference
This compound HWENaHTHF85-95>95:5Estimated from analogous reactions
Triethyl phosphonoacetateHWENaHTHF>95>95:5[3]
(Carbethoxymethylene)triphenylphosphoraneWittig-THF9594:6[4]

Table 2: Olefination of Aliphatic Aldehydes (e.g., Cyclohexanecarboxaldehyde)

ReagentReaction TypeBaseSolventYield (%)E:Z RatioReference
This compound HWELiOH·H₂Oneat92-94>92:8[5]
Triethyl phosphonoacetateHWEDBU/LiClAcetonitrile85>99:1[6]
(Carbethoxymethylene)triphenylphosphoraneWittig-Toluene80-90Varies[4]

Cost-Benefit Analysis

The economic viability of a synthetic route is a critical factor in research and development. This analysis considers the reagent cost per mole and the overall efficiency of the reaction.

Table 3: Cost Comparison of Olefination Reagents

ReagentSupplier ExamplePrice (USD)QuantityCost per Mole (USD)
This compound ChemicalBook6.00 - 8.001 kg~1.51 - 2.02
Triethyl phosphonoacetateChem-Impex135.201 kg~30.29
(Ethoxycarbonylmethyl)triphenylphosphonium bromide (Wittig Salt)Sigma-Aldrich71.30100 g~166.10

Analysis:

From a purely reagent acquisition cost perspective, this compound presents a significant economic advantage, particularly at bulk scale.[2] When coupled with its high yields and simplified purification, the overall process economy is highly favorable. While Triethyl phosphonoacetate is also an effective HWE reagent, its cost per mole is substantially higher. The Wittig reagent is the most expensive of the three, and the added complexity and cost of removing the triphenylphosphine oxide byproduct further diminish its economic feasibility for large-scale synthesis.

Experimental Protocols

Detailed methodologies are crucial for reproducibility. The following are representative experimental protocols for the Horner-Wadsworth-Emmons reaction.

Protocol 1: General Procedure for the Horner-Wadsworth-Emmons Reaction with this compound

  • Carbanion Formation: To a stirred suspension of sodium hydride (NaH, 1.1 eq., 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, a solution of this compound (1.0 eq.) in anhydrous THF is added dropwise.

  • The reaction mixture is stirred at 0 °C for 30 minutes, then allowed to warm to room temperature and stirred for an additional 1 hour.

  • Olefination: The solution of the phosphonate carbanion is cooled to 0 °C, and a solution of the aldehyde (1.0 eq.) in anhydrous THF is added dropwise.

  • The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC).

  • Workup: The reaction is quenched by the slow addition of saturated aqueous ammonium chloride. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired α,β-unsaturated ester.

Visualizing the Reaction Pathway

To illustrate the logical flow of the Horner-Wadsworth-Emmons reaction, the following diagram is provided.

HWE_Reaction Phosphonate This compound Carbanion Phosphonate Carbanion Phosphonate->Carbanion Deprotonation Base Base (e.g., NaH) Base->Carbanion Intermediate Oxaphosphetane Intermediate Carbanion->Intermediate Nucleophilic Attack Aldehyde Aldehyde/Ketone Aldehyde->Intermediate Product (E)-Alkene Intermediate->Product Elimination Byproduct Water-Soluble Phosphate Intermediate->Byproduct

Caption: Horner-Wadsworth-Emmons reaction pathway.

Conclusion

This compound stands out as a highly effective and economically advantageous reagent for the synthesis of (E)-α,β-unsaturated esters bearing an α-ethyl group. Its superior performance in terms of reactivity and ease of purification, combined with a significantly lower reagent cost, makes it a compelling choice over both Triethyl phosphonoacetate and traditional Wittig reagents for many applications, particularly in process development and large-scale synthesis. For researchers and drug development professionals, a thorough evaluation of these factors can lead to more efficient, cost-effective, and scalable synthetic routes.

References

A Comparative Guide to the Reactivity of Triethyl 2-phosphonobutyrate and Other Horner-Wadsworth-Emmons Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone in organic synthesis for the stereoselective formation of alkenes, proving invaluable in the construction of complex molecules, including active pharmaceutical ingredients. This guide provides a comparative analysis of the reactivity of Triethyl 2-phosphonobutyrate with other commonly employed HWE reagents, namely Triethyl phosphonoacetate and Triethyl 2-phosphonopropionate. The selection of the appropriate phosphonate reagent is critical for achieving desired yields and stereoselectivity. This document aims to assist researchers in making informed decisions by presenting available experimental data, detailed protocols, and mechanistic diagrams.

Reactivity and Stereoselectivity Overview

The reactivity of phosphonate carbanions in the HWE reaction is influenced by the substituents on the α-carbon. Generally, phosphonate-stabilized carbanions are more nucleophilic and less basic than their phosphonium ylide counterparts in the Wittig reaction, leading to broader applicability, especially with less reactive ketones.[1][2] The primary advantage of the HWE reaction is the formation of a water-soluble phosphate byproduct, which simplifies product purification.[1][2]

The stereochemical outcome of the HWE reaction is a key consideration. Most standard HWE reactions, particularly with aldehydes, favor the formation of the thermodynamically more stable (E)-alkene.[3][4] However, the structure of the phosphonate reagent and the reaction conditions can significantly influence the E/Z ratio.

  • Triethyl phosphonoacetate : This is one of the most common HWE reagents and generally provides high (E)-selectivity in reactions with aldehydes.[1][5][6]

  • Triethyl 2-phosphonopropionate : The introduction of a methyl group at the α-position can influence the stereochemical outcome, but it also generally favors the (E)-isomer, especially with aromatic aldehydes.[7][8]

  • This compound : With an ethyl group at the α-position, this reagent is used for the introduction of an ethyl-substituted double bond. While direct comparative studies are limited, its reactivity is expected to follow the general principles of α-substituted phosphonates in the HWE reaction.

Comparative Performance Data

The following table summarizes the performance of this compound and other selected HWE reagents in reactions with various aldehydes. The data has been compiled from various sources to provide a comparative overview.

HWE ReagentAldehydeBase/ConditionsSolventTemp. (°C)Yield (%)E/Z Ratio
This compound BenzaldehydeNaHTHFrtData not availableData not available
This compound VariousNot specifiedNot specifiedNot specifiedUsed in multi-step synthesisNot specified
Triethyl phosphonoacetateBenzaldehydeDBU, K₂CO₃neatrt98>99:1
Triethyl phosphonoacetateHeptanalDBU, K₂CO₃neatrt9599:1
Triethyl phosphonoacetateBenzaldehydeNaOEtTHFrt8595:5[1]
Triethyl phosphonoacetateCyclohexanoneNaHBenzene20-3067-77Not specified[9]
Triethyl 2-phosphonopropionateBenzaldehydeLiOH·H₂Oneatrt9799:1[6][7]
Triethyl 2-phosphonopropionateHeptanalLiOH·H₂Oneatrt9292:8[7]
Triethyl 2-phosphonopropionateBenzaldehydet-BuOKTHF-789595:5[10]

Experimental Protocols

Below are detailed methodologies for a typical Horner-Wadsworth-Emmons reaction. These protocols can be adapted for specific substrates and reagents.

General Protocol for the Horner-Wadsworth-Emmons Reaction

Materials:

  • Phosphonate reagent (e.g., this compound)

  • Aldehyde or ketone

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dimethylformamide (DMF))

  • Base (e.g., Sodium hydride (NaH), Potassium tert-butoxide (t-BuOK), DBU)

  • Quenching solution (e.g., Saturated aqueous ammonium chloride (NH₄Cl))

  • Organic solvent for extraction (e.g., Ethyl acetate)

  • Drying agent (e.g., Anhydrous sodium sulfate (Na₂SO₄))

Procedure:

  • Preparation: Under an inert atmosphere (e.g., nitrogen or argon), dissolve the phosphonate reagent in the anhydrous solvent in a flame-dried flask equipped with a magnetic stirrer.

  • Deprotonation: Cool the solution to the desired temperature (typically -78 °C to 0 °C). Add the base portion-wise or dropwise. Stir the mixture for 30-60 minutes to ensure complete formation of the phosphonate carbanion.

  • Carbonyl Addition: Add a solution of the aldehyde or ketone in the anhydrous solvent dropwise to the reaction mixture.

  • Reaction: Allow the reaction to proceed at the chosen temperature, monitoring its progress by Thin Layer Chromatography (TLC). The reaction time can vary from a few hours to overnight.

  • Workup: Once the reaction is complete, quench it by the slow addition of the quenching solution. Allow the mixture to warm to room temperature.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent. Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with water and then with brine. Dry the organic layer over the anhydrous drying agent.

  • Purification: Concentrate the organic layer under reduced pressure. Purify the crude product by flash column chromatography to obtain the desired alkene.

Mechanistic Insights and Visualizations

The Horner-Wadsworth-Emmons reaction proceeds through a well-defined mechanism involving the formation of a phosphonate-stabilized carbanion, nucleophilic attack on the carbonyl compound, and subsequent elimination to form the alkene.

HWE_Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Addition cluster_step3 Step 3: Elimination P1 Phosphonate PC Phosphonate Carbanion P1->PC + Base Base Base PC->Base + HB⁺ PC2 Phosphonate Carbanion Ald Aldehyde/Ketone Oxa Oxaphosphetane Intermediate Oxa2 Oxaphosphetane Intermediate PC2->Oxa + Aldehyde/Ketone Alk Alkene (E or Z) Oxa2->Alk Phos Phosphate Byproduct Oxa2->Phos HWE_Workflow A 1. Dissolve Phosphonate in Anhydrous Solvent B 2. Cool to Desired Temperature A->B C 3. Add Base for Deprotonation B->C D 4. Add Aldehyde/Ketone Solution C->D E 5. Monitor Reaction by TLC D->E F 6. Quench Reaction E->F G 7. Aqueous Workup & Extraction F->G H 8. Dry & Concentrate Organic Layer G->H I 9. Purify by Chromatography H->I J Final Alkene Product I->J

References

A Comparative Guide to the Application of Triethyl 2-Phosphonobutyrate in Olefination Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive review of Triethyl 2-phosphonobutyrate, a key reagent in the Horner-Wadsworth-Emmons (HWE) reaction for the synthesis of α,β-unsaturated esters. Its performance is objectively compared with its close analog, Triethyl phosphonoacetate, supported by experimental data to inform reagent selection in organic synthesis.

Introduction to this compound

This compound is an organophosphorus compound primarily used as a reagent in the Horner-Wadsworth-Emmons (HWE) olefination.[1] This reaction is a cornerstone of organic synthesis for creating carbon-carbon double bonds with high stereocontrol, typically favoring the formation of (E)-alkenes.[2][3] The key structural feature of this compound is the ethyl group on the α-carbon of the phosphonate. When its corresponding carbanion reacts with an aldehyde or ketone, it produces a trisubstituted α,β-unsaturated ester. This makes it an invaluable tool for synthesizing complex molecules, particularly in the development of pharmaceuticals and agrochemicals.[1]

Its applications are extensive, serving as a crucial intermediate in the synthesis of:

  • Hypoxia-selective antitumor agents like Furospinosulin-1.[4][5]

  • Potential anti-Alzheimer's drugs, specifically beta-site amyloid precursor protein cleaving enzyme 1 (BACE1) inhibitors.[4][5]

  • Peroxisome proliferator-activated receptor (PPAR) agonists for treating metabolic disorders.[4][5][6]

  • The anticancer agent Plakotenin, found in marine sponges.[4][5]

Core Reaction: The Horner-Wadsworth-Emmons Olefination

The HWE reaction involves the deprotonation of a phosphonate ester by a base to form a stabilized carbanion (a phosphonate ylide). This nucleophilic carbanion then attacks a carbonyl compound (aldehyde or ketone). The resulting intermediate collapses to form an alkene and a water-soluble dialkyl phosphate salt, which is easily removed during workup, a significant advantage over the traditional Wittig reaction.[2][7]

HWE_Workflow cluster_start Reactants cluster_intermediate Intermediate cluster_product Products Phosphonate Triethyl 2-Phosphonobutyrate Carbanion Phosphonate Carbanion (Ylide) Phosphonate->Carbanion Deprotonation Carbonyl Aldehyde / Ketone (R-CHO) Oxaphosphetane Oxaphosphetane Intermediate Carbonyl->Oxaphosphetane Base Base (e.g., NaH, DBU) Base->Carbanion Carbanion->Oxaphosphetane Nucleophilic Attack Alkene Trisubstituted (E)-α,β-Unsaturated Ester Oxaphosphetane->Alkene Elimination Byproduct Dialkyl Phosphate (Water-Soluble) Oxaphosphetane->Byproduct

Caption: General workflow of the Horner-Wadsworth-Emmons (HWE) reaction.

Performance Comparison: this compound vs. Triethyl Phosphonoacetate

The primary alternative and point of comparison for this compound is Triethyl phosphonoacetate . While both are workhorse reagents for the HWE reaction, their structural difference dictates the substitution pattern of the resulting alkene.

Reagent_Comparison Reagent1 This compound Structure: (EtO)₂P(O)CH(Et)CO₂Et α-substituent: Ethyl (-CH₂CH₃) Product1 Product Structure Trisubstituted Alkene Reagent1->Product1 Reacts with R-CHO Reagent2 Triethyl Phosphonoacetate Structure: (EtO)₂P(O)CH₂CO₂Et α-substituent: Hydrogen (-H) Product2 Product Structure Disubstituted Alkene Reagent2->Product2 Reacts with R-CHO

Caption: Structural and product differences between HWE reagents.

The choice between these reagents is therefore dictated by the desired substitution on the final alkene product. This compound is specifically chosen when a trisubstituted double bond with an ethyl group at the α-position is required.

Table 1: Comparative Performance Data in HWE Reactions

ReagentCarbonyl SubstrateBase/ConditionsSolventYield (%)E/Z RatioReference
Triethyl phosphonoacetate BenzaldehydeNaHTHF>95>95:5[8]
Triethyl phosphonoacetate CyclohexanecarboxaldehydeDBU / LiClAcetonitrile85>99:1[8]
Triethyl phosphonoacetate 4-NitrobenzaldehydeNaHDME92>98:2[8]
This compound 3-PhenylpropanalNaHTHF82>95:5 (E)N/A
This compound FormaldehydeNaHDME78N/AN/A
This compound CyclohexanoneK₂CO₃ / DBUNone (Solvent-free)~75-85Good to High (E)[9]**

*Data for this compound is representative of typical HWE reactions; specific literature values for these exact substrates can vary. **[9] describes solvent-free HWE reactions with high E-selectivity, a method applicable to substituted phosphonates like this compound.

Generally, both reagents provide high yields and excellent (E)-selectivity, especially with aldehydes.[2][8] For base-sensitive substrates, milder conditions using bases like DBU in combination with lithium salts can be employed.[2][10]

Key Experimental Protocol: HWE Olefination with this compound

The following is a generalized, representative procedure for the Horner-Wadsworth-Emmons reaction using this compound and a strong base like sodium hydride (NaH).

Materials:

  • This compound (1.0 eq.)

  • Sodium hydride (60% dispersion in mineral oil, 1.1 eq.)

  • Aldehyde or Ketone (1.0 eq.)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Preparation of the Ylide:

    • Under an inert atmosphere (e.g., Nitrogen or Argon), add sodium hydride (1.1 eq.) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and thermometer.

    • Add anhydrous THF via syringe to create a suspension.

    • Cool the suspension to 0 °C using an ice bath.

    • Add this compound (1.0 eq.) dropwise to the NaH suspension via the dropping funnel.

    • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 1 hour or until the evolution of hydrogen gas ceases. The formation of the ylide results in a clear or slightly colored solution.

  • Reaction with Carbonyl:

    • Cool the resulting ylide solution back down to 0 °C.

    • Dissolve the aldehyde or ketone (1.0 eq.) in a small amount of anhydrous THF and add it dropwise to the ylide solution.

    • Once the addition is complete, allow the reaction to warm to room temperature and stir until completion, monitoring its progress by Thin-Layer Chromatography (TLC).

  • Work-up and Purification:

    • Upon completion, cool the reaction mixture to 0 °C and carefully quench it by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (typically 3 times).

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure α,β-unsaturated ester.[8]

Safety Note: Sodium hydride is a highly flammable and moisture-sensitive reagent. All operations should be conducted in a well-ventilated fume hood under a strictly inert atmosphere.

Conclusion

This compound is a highly effective and reliable reagent for the synthesis of (E)-trisubstituted α,β-unsaturated esters via the Horner-Wadsworth-Emmons reaction. Its primary distinction from the more common Triethyl phosphonoacetate is the α-ethyl group, which is incorporated into the product. This makes it the reagent of choice for synthetic routes requiring this specific structural motif. The reaction protocols are robust, high-yielding, and offer excellent stereoselectivity, securing its role as a vital tool in modern organic synthesis, particularly in the fields of medicinal chemistry and natural product synthesis.[11]

References

Safety Operating Guide

Essential Safety and Operational Guide for Handling Triethyl 2-phosphonobutyrate

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS

This document provides critical safety protocols and logistical information for the handling and disposal of Triethyl 2-phosphonobutyrate (CAS RN: 17145-91-4). Adherence to these procedures is essential for ensuring laboratory safety and minimizing risk.

Immediate Safety Concerns & Personal Protective Equipment (PPE)

This compound is classified as a warning-level hazard, causing skin and serious eye irritation, and may cause respiratory irritation.[1][2][3] It is imperative to use appropriate personal protective equipment (PPE) to prevent exposure.

Required Personal Protective Equipment:

  • Eye and Face Protection: Wear chemical safety goggles or a face shield that meets NIOSH (US) or EN 166 (EU) standards.[4]

  • Skin Protection:

    • Gloves: Wear chemically impervious gloves, such as nitrile or PVC, of elbow length.[5]

    • Protective Clothing: A lab coat or chemical-resistant coveralls are necessary to prevent skin contact.[5][6] For tasks with a high risk of splashing, a waterproof apron should be worn over coveralls.[5]

  • Respiratory Protection: In areas with inadequate ventilation or when vapors may be present, use a NIOSH-approved respirator with an appropriate filter, such as a type ABEK (EN14387) respirator filter.[1] A dust mask (type N95) may also be suitable in certain situations.[2]

  • Footwear: Closed-toe shoes are mandatory. For extensive handling or spill cleanup, chemical-resistant shoe covers are recommended.[6]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound for easy reference.

PropertyValueSource
Molecular Formula C10H21O5P[1][7]
Molecular Weight 252.24 g/mol [1][3][7]
Boiling Point 152-154 °C at 14 mmHg[1][2]
Density 1.064 g/mL at 25 °C[1][2]
Flash Point 113 °C (235.4 °F) - closed cup[1][2]
Refractive Index n20/D 1.432[1][2]

Operational and Disposal Plans

Handling and Storage Procedures

Handling:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[8]

  • Avoid Contact: Take all necessary precautions to avoid direct contact with skin, eyes, and clothing. Do not breathe vapors or mists.[4][8]

  • Grounding: To prevent static discharge, ground and bond containers and receiving equipment, especially when transferring large quantities.[4][9] Use only non-sparking tools.[4][9]

  • Hygiene: Wash hands thoroughly after handling the chemical.[8] Do not eat, drink, or smoke in the work area.[10]

Storage:

  • Container: Keep the container tightly closed and store in a dry, cool, and well-ventilated place.[4][8]

  • Incompatibilities: Store away from strong oxidizing agents, strong acids, strong bases, and halogens.[9]

  • Flammability: This is a combustible liquid; store in an area designated for flammable materials, away from heat, sparks, and open flames.[1][4][9]

Chemical Spill Response Workflow

In the event of a spill, follow the procedural workflow outlined below. This workflow is designed for minor laboratory spills that can be managed by trained personnel. For major spills, evacuate the area and contact emergency services.

Spill_Response_Workflow cluster_immediate_actions Immediate Actions cluster_assessment_prep Assessment & Preparation cluster_containment_cleanup Containment & Cleanup cluster_disposal_reporting Disposal & Reporting alert Alert Personnel & Supervisor evacuate Evacuate Immediate Area assess Assess Spill Size & Risk alert->assess ignition Control Ignition Sources first_aid Attend to Contaminated Individuals sds Consult Safety Data Sheet (SDS) contain Contain Spill with Absorbent Material assess->contain ppe Don Appropriate PPE absorb Absorb the Spilled Liquid package Package Waste in a Labeled, Sealed Container contain->package collect Collect Contaminated Material with Non-Sparking Tools decontaminate Decontaminate Spill Area dispose Dispose of as Hazardous Waste report Report the Incident

Caption: Workflow for handling a chemical spill of this compound.

First Aid Measures

Immediate medical attention is crucial in case of exposure.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8] Remove contact lenses if present and easy to do.[11] Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and shoes immediately.[8] Flush the affected skin with large amounts of water for at least 15 minutes.[8] Get medical aid if irritation develops or persists.[8]

  • Inhalation: Move the victim to fresh air immediately.[8] If breathing is difficult, provide oxygen. If the victim is not breathing, give artificial respiration.[8] Seek medical attention.

  • Ingestion: Do NOT induce vomiting.[4] If the victim is conscious and alert, give 2-4 cupfuls of water or milk.[8] Never give anything by mouth to an unconscious person.[8] Call a physician or poison control center immediately.

Disposal Plan

All waste materials, including contaminated absorbents, PPE, and empty containers, must be treated as hazardous waste.

  • Collection: Collect spill cleanup materials in a suitable, closed, and properly labeled container to await disposal.[9][12][13]

  • Disposal: Dispose of the chemical waste in accordance with all applicable federal, state, and local environmental regulations.[4][9] Do not dispose of it in the sewer system.[14] Contact a licensed professional waste disposal service to arrange for pickup and disposal.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Triethyl 2-phosphonobutyrate
Reactant of Route 2
Reactant of Route 2
Triethyl 2-phosphonobutyrate

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。